GW604714X
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(5Z)-5-[[5-[6-(4-acetylpiperazin-1-yl)-3-nitropyridin-2-yl]-2-fluorophenyl]methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O5S/c1-12(28)25-6-8-26(9-7-25)18-5-4-16(27(31)32)19(23-18)13-2-3-15(22)14(10-13)11-17-20(29)24-21(30)33-17/h2-5,10-11H,6-9H2,1H3,(H,24,29,30)/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGVKWZJGXGNDP-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC(=C(C=C2)[N+](=O)[O-])C3=CC(=C(C=C3)F)C=C4C(=O)NC(=O)S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCN(CC1)C2=NC(=C(C=C2)[N+](=O)[O-])C3=CC(=C(C=C3)F)/C=C\4/C(=O)NC(=O)S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of GW604714X: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW604714X is a potent and highly specific inhibitor of the mitochondrial pyruvate carrier (MPC), a critical transporter responsible for the translocation of pyruvate from the cytosol into the mitochondrial matrix. This document provides an in-depth overview of the mechanism of action of this compound, including its molecular interactions, quantitative inhibitory data, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a comprehensive resource for researchers in metabolism, oncology, and drug discovery.
Introduction
The mitochondrial pyruvate carrier (MPC) is a heterodimeric protein complex situated in the inner mitochondrial membrane, composed of MPC1 and MPC2 subunits. It plays a pivotal role in cellular energy metabolism by linking glycolysis in the cytoplasm to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation within the mitochondria. By controlling the influx of pyruvate, the MPC is a key regulatory node in cellular metabolic decisions. Dysregulation of MPC function has been implicated in various diseases, including cancer and metabolic disorders. This compound has emerged as a valuable chemical tool for studying the physiological and pathophysiological roles of the MPC due to its high potency and specificity.
Mechanism of Action
This compound exerts its inhibitory effect on the MPC through a dual mechanism. It acts as a competitive inhibitor by occupying the pyruvate binding site within the transporter. Additionally, it is proposed to stall the conformational changes necessary for the transport cycle, effectively locking the carrier in a state that is unable to translocate pyruvate.[1] This dual action contributes to its high potency.
The chemical structure of this compound, a thiazolidinedione derivative, is believed to interact with a critical cysteine residue on the MPC.[1] Evidence suggests the presence of an activated double bond in the molecule that can react with the thiol group of this cysteine.[1] However, this covalent modification is thought to be reversible, as indicated by the lack of a permanently labeled protein on SDS-PAGE analysis following inhibitor binding.[1]
While this compound is a highly specific inhibitor of the MPC, it has been shown to inhibit the plasma membrane monocarboxylate transporter (MCT1) at concentrations that are more than four orders of magnitude greater than those required to inhibit the MPC.[2] This significant difference in potency underscores the selectivity of this compound for the mitochondrial pyruvate carrier.
Quantitative Inhibitory Data
The inhibitory potency and binding characteristics of this compound have been determined through various biochemical assays. The following table summarizes the key quantitative data.
| Parameter | Target | Species/Tissue | Value | Reference |
| Ki | MPC | Rat Heart Mitochondria | 0.057 ± 0.010 nM | |
| Ki | MPC | Rat Liver & Yeast Mitochondria | < 0.1 µM | |
| Inhibitor Binding Sites | MPC | Rat Heart Mitochondria | 56.0 ± 0.9 pmol/mg protein | |
| Inhibitor Binding Sites | MPC | Rat Kidney Mitochondria | 40 pmol/mg protein | |
| Inhibitor Binding Sites | MPC | Rat Liver Mitochondria | 26 pmol/mg protein | |
| Inhibitor Binding Sites | MPC | Rat Brain Mitochondria | 20 pmol/mg protein | |
| Inhibition of L-lactate transport | MCT1 | Rat Red Blood Cells | 10 µM reduces uptake to 30% of control |
Signaling and Interaction Pathway
The following diagram illustrates the proposed mechanism of action of this compound at the mitochondrial inner membrane.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the inhibitory action of this compound, based on the work of Hildyard et al., 2005.
Measurement of Mitochondrial Respiration
This assay assesses the effect of this compound on pyruvate-driven mitochondrial oxygen consumption.
Workflow Diagram:
Protocol:
-
Mitochondrial Isolation: Isolate mitochondria from fresh rat heart tissue by differential centrifugation in a buffer containing 250 mM sucrose, 5 mM Tris-HCl, and 2 mM EGTA, pH 7.4.
-
Respiration Buffer: Prepare a respiration buffer containing 125 mM KCl, 20 mM HEPES, 2.5 mM potassium phosphate, 1 mM MgCl2, and 0.5 mM EGTA, pH 7.2.
-
Oxygen Consumption Measurement:
-
Add isolated mitochondria (0.5 mg/mL) to the respiration buffer in a sealed, temperature-controlled chamber (e.g., 30°C) equipped with a Clark-type oxygen electrode.
-
Add the respiratory substrates, 5 mM pyruvate and 2.5 mM malate.
-
Initiate state 3 respiration by adding 150 µM ADP.
-
Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) and record the rate of oxygen consumption.
-
Control experiments should be performed with the solvent alone.
-
-
Data Analysis: Determine the concentration of this compound that causes 50% inhibition of pyruvate-dependent respiration (IC50). The Ki can be calculated from these titration curves.
Direct Measurement of Pyruvate Transport
This assay directly quantifies the uptake of radiolabeled pyruvate into isolated mitochondria.
Protocol:
-
Mitochondrial Preparation: Use freshly isolated rat liver or heart mitochondria as described above.
-
Uptake Buffer: Prepare an uptake buffer containing 100 mM KCl, 20 mM HEPES, and 1 mM EGTA, pH 7.4.
-
Transport Assay:
-
Pre-incubate mitochondria (1 mg/mL) in the uptake buffer with various concentrations of this compound for a specified time (e.g., 2 minutes) at a low temperature (e.g., 4°C).
-
Initiate pyruvate transport by adding a known concentration of [14C]-pyruvate.
-
After a short incubation period (e.g., 10-30 seconds), terminate the transport by adding a potent MPC inhibitor (e.g., a high concentration of UK5099) and rapidly pelleting the mitochondria by centrifugation through a layer of silicone oil.
-
Aspirate the supernatant and the oil layer.
-
-
Quantification: Lyse the mitochondrial pellet and measure the amount of incorporated radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate the rate of pyruvate uptake and determine the Ki for this compound by analyzing the inhibition of uptake at different inhibitor concentrations.
L-Lactate Transport Assay in Red Blood Cells
This assay measures the effect of this compound on MCT1-mediated lactate transport.
Protocol:
-
Cell Preparation: Obtain fresh rat red blood cells and wash them multiple times in a saline buffer.
-
Transport Buffer: Prepare a transport buffer (e.g., PBS) at the desired pH.
-
Uptake Measurement:
-
Pre-incubate the red blood cells with this compound at the desired concentration (e.g., 10 µM) for a set period.
-
Initiate lactate uptake by adding [14C]-L-lactate (e.g., 0.5 mM).
-
At various time points, take aliquots of the cell suspension and centrifuge them through a layer of oil to separate the cells from the medium.
-
Measure the radioactivity in the cell pellet.
-
-
Data Analysis: Determine the initial rate of lactate uptake and compare the rates in the presence and absence of this compound to quantify the extent of inhibition.
Conclusion
This compound is a powerful and selective inhibitor of the mitochondrial pyruvate carrier. Its mechanism of action, involving both competitive binding and conformational locking, results in potent inhibition of pyruvate transport into the mitochondria. The significant difference in its potency for MPC versus MCT1 makes it an excellent tool for dissecting the specific roles of mitochondrial pyruvate metabolism in various cellular processes. The detailed experimental protocols provided in this guide offer a foundation for the consistent and accurate characterization of this compound and other potential MPC inhibitors in a research setting.
References
An In-depth Technical Guide to GW604714X: A Potent Inhibitor of the Mitochondrial Pyruvate Carrier
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of GW604714X, a highly potent and specific inhibitor of the mitochondrial pyruvate carrier (MPC). The MPC is a critical gatekeeper of cellular metabolism, controlling the entry of pyruvate into the mitochondria, thereby linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. Inhibition of the MPC has emerged as a promising therapeutic strategy for a range of diseases, including metabolic disorders and neurodegenerative diseases. This document details the mechanism of action of this compound, presents its key quantitative data, outlines detailed experimental protocols for its use, and visualizes its impact on cellular signaling pathways.
Introduction to the Mitochondrial Pyruvate Carrier (MPC)
The transport of pyruvate into the mitochondrial matrix is a pivotal step in cellular energy metabolism.[1] This process is facilitated by the mitochondrial pyruvate carrier (MPC), a heterodimeric protein complex located in the inner mitochondrial membrane.[2] The MPC is composed of two subunits, MPC1 and MPC2.[2] Once inside the mitochondria, pyruvate is converted to acetyl-CoA by the pyruvate dehydrogenase complex, which then enters the TCA cycle to generate reducing equivalents for ATP production through oxidative phosphorylation.[2] The MPC, therefore, acts as a central regulatory node in cellular metabolism, influencing glucose oxidation, gluconeogenesis, and lipogenesis.[1]
This compound: A Highly Specific MPC Inhibitor
This compound is a potent, non-competitive inhibitor of the MPC. It exhibits high specificity for the MPC, with a Ki value of less than 0.1 nM. This potency is significantly greater than that of other known MPC inhibitors, such as UK5099 (Ki of 5-10 nM). While this compound can also inhibit the plasma membrane monocarboxylate transporter (MCT1), it does so at concentrations more than four orders of magnitude higher than those required for MPC inhibition, highlighting its specificity.
Mechanism of Action
The proposed mechanism of action for this compound involves an activated double bond that is thought to react with a critical cysteine residue on the MPC. Spectroscopic analysis has shown that the absorbance spectrum of this compound is altered in the presence of β-mercaptoethanol, a thiol-containing compound, which supports the hypothesis of a reversible covalent modification of a cysteine residue within the carrier protein. This interaction effectively blocks the transport of pyruvate into the mitochondrial matrix. Cryo-electron microscopy studies have revealed that this compound binds to the matrix-facing conformation of the MPC, trapping it in this state and preventing substrate translocation.
Figure 1. Mechanism of this compound inhibition of the mitochondrial pyruvate carrier.
Quantitative Data
The following tables summarize the key quantitative data for this compound and its interaction with the MPC.
| Parameter | Value | Species/Tissue | Reference |
| Ki (MPC) | < 0.1 nM | Rat Liver & Yeast Mitochondria | |
| Ki (MPC) | 0.057 ± 0.010 nM | Rat Heart Mitochondria | |
| Concentration of Inhibitor Binding Sites | 56.0 ± 0.9 pmol/mg protein | Rat Heart Mitochondria |
Table 1. Kinetic parameters of this compound for the Mitochondrial Pyruvate Carrier.
| Tissue | MPC Content (pmol/mg protein) | Reference |
| Heart | 56 | |
| Kidney | 40 | |
| Liver | 26 | |
| Brain | 20 |
Table 2. Mitochondrial Pyruvate Carrier content in various rat tissues.
| Compound | Target | Ki / IC50 | Reference |
| This compound | MPC | < 0.1 nM (Ki) | |
| GW450863X | MPC | 0.60 ± 0.12 nM (Ki) | |
| UK5099 | MPC | ~5-10 nM (Ki) | |
| This compound | MCT1 | > 1 µM |
Table 3. Comparative inhibitory activities of this compound and other related compounds.
Impact on Cellular Metabolism and Signaling
Inhibition of the MPC by this compound has profound effects on cellular metabolism. By blocking pyruvate entry into the mitochondria, it forces cells to rely on alternative energy sources. This leads to a metabolic shift towards increased oxidation of fatty acids and amino acids, particularly glutamate, to fuel the TCA cycle and maintain cellular energy homeostasis. This metabolic reprogramming has been shown to be neuroprotective in models of excitotoxicity by reducing the neuronal glutamate pool available for excitotoxic release.
Figure 2. Metabolic reprogramming induced by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Isolation of Mitochondria from Rat Liver and Heart
This protocol is adapted from established methods for isolating functional mitochondria.
Materials:
-
Homogenization buffer: 220 mM mannitol, 70 mM sucrose, 10 mM HEPES (pH 7.4), 1 mM EGTA, 0.05% BSA.
-
Washing buffer: 220 mM mannitol, 70 mM sucrose, 10 mM HEPES (pH 7.4).
-
Potter-Elvehjem homogenizer with a Teflon pestle.
-
Refrigerated centrifuge.
Procedure:
-
Euthanize the rat and quickly excise the liver and/or heart.
-
Place the tissue in ice-cold homogenization buffer.
-
Mince the tissue thoroughly with scissors.
-
Homogenize the minced tissue in 5-10 volumes of ice-cold homogenization buffer using 5-10 strokes of the Potter-Elvehjem homogenizer at a low speed.
-
Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Carefully collect the supernatant and centrifuge it at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently resuspend the mitochondrial pellet in washing buffer.
-
Repeat the centrifugation at 10,000 x g for 10 minutes at 4°C. For heart mitochondria, perform this wash step twice; for liver mitochondria, perform it three times.
-
Resuspend the final mitochondrial pellet in a minimal volume of washing buffer and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Keep the isolated mitochondria on ice and use them within a few hours for functional assays.
Measurement of Pyruvate-Dependent Mitochondrial Respiration
This assay measures the effect of this compound on oxygen consumption by isolated mitochondria in the presence of pyruvate.
Materials:
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer).
-
Respiration buffer (e.g., MiR05: 0.5 mM EGTA, 3 mM MgCl2, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH2PO4, 20 mM HEPES, 110 mM sucrose, and 1 g/L BSA, pH 7.1).
-
Substrates: Pyruvate, Malate.
-
ADP.
-
This compound stock solution (in DMSO).
Procedure:
-
Calibrate the respirometer according to the manufacturer's instructions.
-
Add isolated mitochondria (typically 0.05-0.2 mg/mL) to the respirometer chambers containing pre-warmed respiration buffer.
-
Measure the basal respiration rate (State 2).
-
Add pyruvate (e.g., 5 mM) and malate (e.g., 2 mM) to initiate pyruvate-dependent respiration.
-
Add a saturating concentration of ADP (e.g., 1-2 mM) to stimulate State 3 respiration (maximal oxidative phosphorylation).
-
Once a stable State 3 respiration rate is achieved, add this compound at the desired concentration(s) and record the inhibition of oxygen consumption.
-
As a control, add a known uncoupler (e.g., FCCP) to measure maximal electron transport system capacity.
-
Data is expressed as oxygen consumption rate (pmol O2/s/mg mitochondrial protein).
Figure 3. Experimental workflow for measuring pyruvate-dependent mitochondrial respiration.
[¹⁴C]-Pyruvate Uptake Assay in Isolated Mitochondria
This direct assay measures the transport of radiolabeled pyruvate into mitochondria.
Materials:
-
Isolated mitochondria.
-
Uptake buffer: 120 mM KCl, 10 mM HEPES, 1 mM EGTA, pH 7.2.
-
[¹⁴C]-Pyruvate.
-
Unlabeled pyruvate.
-
Inhibitor stop solution (e.g., a high concentration of a known MPC inhibitor like UK5099 or α-cyano-4-hydroxycinnamate).
-
Scintillation fluid and counter.
Procedure:
-
Pre-cool all solutions and equipment to 4°C.
-
Prepare a reaction mix in the uptake buffer containing [¹⁴C]-pyruvate at the desired specific activity and concentration, with or without this compound.
-
Initiate the transport by adding a small volume of concentrated mitochondrial suspension (e.g., 1-2 mg/mL final concentration) to the reaction mix.
-
Allow the uptake to proceed for a short, defined time (e.g., 10-60 seconds).
-
Terminate the transport by adding an excess of ice-cold inhibitor stop solution.
-
Rapidly separate the mitochondria from the uptake medium by centrifugation through a layer of silicone oil or by rapid filtration.
-
Lyse the mitochondrial pellet and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the rate of pyruvate uptake (nmol/min/mg protein).
Conclusion
This compound is a powerful and highly specific research tool for investigating the role of the mitochondrial pyruvate carrier in cellular metabolism and disease. Its high potency and selectivity make it an invaluable compound for elucidating the downstream consequences of MPC inhibition. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies and to explore the therapeutic potential of targeting the MPC. As our understanding of the central role of the MPC in various pathologies continues to grow, specific inhibitors like this compound will be instrumental in advancing the development of novel therapeutic strategies.
References
The Role of GW604714X in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW604714X is a potent and highly specific inhibitor of the mitochondrial pyruvate carrier (MPC), a critical gatekeeper of cellular metabolism that facilitates the transport of pyruvate from the cytosol into the mitochondrial matrix. By blocking this transport, this compound effectively uncouples glycolysis from the tricarboxylic acid (TCA) cycle, compelling cells to adopt alternative metabolic pathways. This guide provides a comprehensive overview of the function of this compound, its mechanism of action, off-target effects, and the broader metabolic consequences of MPC inhibition. Detailed experimental protocols for studying its effects and quantitative data on its activity are presented to facilitate further research and drug development efforts.
Introduction to this compound and the Mitochondrial Pyruvate Carrier
The mitochondrial pyruvate carrier (MPC) is a heterodimeric protein complex, composed of MPC1 and MPC2 subunits, located in the inner mitochondrial membrane. It plays a pivotal role in cellular energy metabolism by transporting pyruvate, the end-product of glycolysis, into the mitochondria. Once inside the mitochondrial matrix, pyruvate is converted to acetyl-CoA by the pyruvate dehydrogenase complex, fueling the TCA cycle and subsequent oxidative phosphorylation. The transport of pyruvate into the mitochondria is a crucial control point in the metabolism of glucose, fatty acids, and some amino acids[1].
This compound is a member of the thiazolidinedione class of compounds and has been identified as a potent inhibitor of the MPC. Its high specificity for the MPC makes it a valuable tool for studying the metabolic consequences of blocking this central pathway.
Mechanism of Action
This compound acts as a highly specific and potent inhibitor of the mitochondrial pyruvate carrier (MPC)[2]. The proposed mechanism involves the interaction of its activated double bond with a critical cysteine residue on the MPC, although this covalent modification is thought to be reversible. This binding event physically obstructs the transport of pyruvate across the inner mitochondrial membrane.
Quantitative Data
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound and its off-target effects.
Table 1: Inhibitory Potency of this compound on the Mitochondrial Pyruvate Carrier
| Parameter | Value | Species/Tissue | Reference |
| Ki | < 0.1 nM | Not Specified | [2] |
| Ki | 0.057 ± 0.010 nM | Rat Heart Mitochondria | |
| Concentration of Inhibitor Binding Sites | 56.0 ± 0.9 pmol/mg protein | Rat Heart Mitochondria | |
| Concentration of Inhibitor Binding Sites | 40 pmol/mg protein | Rat Kidney Mitochondria | |
| Concentration of Inhibitor Binding Sites | 26 pmol/mg protein | Rat Liver Mitochondria | |
| Concentration of Inhibitor Binding Sites | 20 pmol/mg protein | Rat Brain Mitochondria |
Table 2: Off-Target Effects of this compound
| Target | Effect | Concentration | Notes | Reference |
| Monocarboxylate Transporter 1 (MCT1) | Inhibition of L-lactate transport | 10 µM reduces uptake to 30% of control | Concentrations required are over 4 orders of magnitude greater than for MPC inhibition.[2] | [2] |
| KATP Channels | Inhibition of cellular potassium import | Not specified | This effect has been noted for thiazolidinedione inhibitors. |
Experimental Protocols
Measurement of Mitochondrial Respiration (Oxygen Consumption Rate)
This protocol is a representative method for assessing the effect of this compound on pyruvate-driven mitochondrial respiration using a Seahorse XF Analyzer.
Materials:
-
Isolated mitochondria
-
Seahorse XF Assay Medium (or a suitable respiration buffer, e.g., MiR05)
-
Substrates: Pyruvate, Malate
-
ADP
-
This compound (or other inhibitors)
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupler)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
Seahorse XFe96 or XFe24 Analyzer
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from cells or tissues of interest using standard differential centrifugation protocols. Determine protein concentration using a BCA or Bradford assay.
-
Plate Seeding: Add 2-5 µg of isolated mitochondria per well of a Seahorse XF plate in a final volume of 50 µL of mitochondrial assay buffer. Centrifuge the plate at 2,000 x g for 20 minutes at 4°C to adhere the mitochondria to the bottom of the wells.
-
Substrate Addition: After centrifugation, gently add 130 µL of pre-warmed assay medium containing 10 mM pyruvate and 2 mM malate to each well.
-
Equilibration: Incubate the plate at 37°C for 8-10 minutes to allow for temperature and pH equilibration.
-
Seahorse Assay:
-
Basal Respiration (State 2): Measure the baseline oxygen consumption rate (OCR) in the presence of substrates.
-
State 3 Respiration: Inject ADP (final concentration 1-4 mM) to stimulate ATP synthesis and measure the increase in OCR.
-
Inhibitor Addition: Inject this compound at the desired concentration and measure the subsequent change in OCR. A dose-response curve can be generated by using a range of inhibitor concentrations.
-
State 4o Respiration: Inject oligomycin (final concentration 1-2.5 µg/mL) to inhibit ATP synthase. The remaining OCR is due to proton leak.
-
Maximal Respiration: Inject FCCP (final concentration 0.5-2 µM) to uncouple the electron transport chain from ATP synthesis and measure the maximal OCR.
-
Non-Mitochondrial Respiration: Inject a mixture of rotenone (final concentration 1 µM) and antimycin A (final concentration 1 µM) to block the electron transport chain and determine the non-mitochondrial oxygen consumption.
-
[14C]-Pyruvate Uptake Assay in Isolated Mitochondria
This protocol describes a method to directly measure the transport of pyruvate into isolated mitochondria.
Materials:
-
Isolated mitochondria
-
Uptake Buffer (e.g., 120 mM KCl, 10 mM HEPES, 1 mM EGTA, pH 7.4)
-
[14C]-Pyruvate (radiolabeled pyruvate)
-
Unlabeled pyruvate
-
This compound (or other inhibitors)
-
Stop Buffer (e.g., ice-cold uptake buffer containing a high concentration of a non-radiolabeled MPC inhibitor like UK5099)
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Mitochondria Preparation: Resuspend isolated mitochondria in ice-cold uptake buffer to a final concentration of 1-2 mg/mL.
-
Reaction Setup: Prepare reaction tubes on ice. Each tube will contain the uptake buffer and the desired concentration of this compound or vehicle control.
-
Initiate Uptake: To start the reaction, add a small volume of a stock solution containing a mixture of [14C]-pyruvate and unlabeled pyruvate to the reaction tubes, bringing them to the desired final pyruvate concentration. Immediately add the mitochondrial suspension to initiate the uptake.
-
Time Course: At specific time points (e.g., 15, 30, 60, 120 seconds), stop the reaction by adding a large volume of ice-cold stop buffer.
-
Separation: Rapidly separate the mitochondria from the uptake medium. This can be achieved by centrifuging the tubes at high speed in a microcentrifuge and aspirating the supernatant, or by vacuum filtration through a membrane filter that retains the mitochondria.
-
Quantification: Lyse the mitochondrial pellet or place the filter in a scintillation vial with scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the rate of pyruvate uptake (nmol/min/mg protein) for each condition. Compare the rates in the presence and absence of this compound to determine the extent of inhibition.
Signaling Pathways and Metabolic Consequences of MPC Inhibition
Inhibition of the MPC by this compound has profound effects on cellular metabolism, forcing a rewiring of metabolic pathways to compensate for the lack of mitochondrial pyruvate.
Central Carbon Metabolism
By blocking pyruvate entry into the TCA cycle, this compound effectively uncouples glycolysis from mitochondrial oxidative phosphorylation. This leads to an accumulation of cytosolic pyruvate, which is then preferentially converted to lactate by lactate dehydrogenase to regenerate NAD+ for continued glycolysis.
Caption: Inhibition of MPC by this compound blocks pyruvate entry into the mitochondria.
Alternative Fuel Sources
With pyruvate oxidation blocked, cells must rely on alternative substrates to fuel the TCA cycle and maintain energy production. This includes an increased uptake and catabolism of fatty acids and certain amino acids.
-
Glutamine Metabolism: Glutamine can be converted to glutamate, which is then deaminated to α-ketoglutarate, an intermediate of the TCA cycle.
-
Branched-Chain Amino Acid (BCAA) Catabolism: Inhibition of the MPC has been shown to stimulate the catabolism of BCAAs.
-
Fatty Acid Oxidation: Cells can increase their reliance on β-oxidation of fatty acids to produce acetyl-CoA.
Caption: MPC inhibition promotes the use of alternative fuels like glutamine and fatty acids.
Structure-Activity Relationship (SAR)
This compound belongs to the thiazolidinedione class of MPC inhibitors. The structure-activity relationship for this class of compounds indicates that the thiazolidinedione core is important for activity. Modifications to the side chains can significantly impact potency and specificity. The presence of an activated double bond is a common feature among potent MPC inhibitors and is believed to be crucial for their interaction with the carrier protein.
Conclusion
This compound is a powerful research tool for investigating the central role of the mitochondrial pyruvate carrier in cellular metabolism. Its high potency and specificity allow for the targeted disruption of pyruvate transport, enabling a detailed examination of the subsequent metabolic reprogramming. Understanding the multifaceted effects of MPC inhibition, from changes in central carbon metabolism to the utilization of alternative fuel sources, is crucial for the development of novel therapeutic strategies targeting metabolic diseases and cancer. This guide provides a foundational understanding and practical protocols to aid researchers in further exploring the function of this compound and the broader implications of MPC modulation.
References
An In-depth Technical Guide to GW604714X: Core Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW604714X is a potent and highly specific inhibitor of the mitochondrial pyruvate carrier (MPC), a critical gatekeeper for cellular metabolism. This document provides a comprehensive overview of the fundamental properties, structure, and mechanism of action of this compound. It is intended to serve as a technical resource for researchers and professionals in drug development and metabolic research. The information presented herein is compiled from structural and functional studies, detailing its inhibitory characteristics and interaction with its molecular target.
Core Properties of this compound
This compound is a member of the thiazolidinedione class of compounds.[1][2] It is a potent inhibitor of mitochondrial respiration that is specifically supported by pyruvate, with negligible effects on respiration driven by other substrates.[1][3][4] This specificity stems from its high affinity for the mitochondrial pyruvate carrier (MPC).
Chemical Structure
This compound is a complex molecule composed of three heterocyclic moieties (thiazolidinedione, nitropyridine, and acetyl-piperazine) and a homocyclic fluorophenyl group.
Physicochemical Properties
While detailed physicochemical data is not extensively published in the provided search results, its hydrophobic nature is noted.
Mechanism of Action
This compound exerts its inhibitory effect by directly binding to the mitochondrial pyruvate carrier (MPC), a heterodimeric protein complex composed of MPC1 and MPC2 subunits, located in the inner mitochondrial membrane. This binding event physically obstructs the translocation of pyruvate from the cytosol into the mitochondrial matrix, a crucial step linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.
Structural studies have revealed that this compound binds within a central cavity of the MPC, interacting with residues from both MPC1 and MPC2. This binding traps the transporter in a matrix-facing conformation, preventing it from binding and transporting pyruvate from the cytosol. Key residues identified as being involved in the interaction include Y62 and F66 from MPC1, and K49, W82, Y85, and L96 from MPC2. The thiazolidinedione headgroup of this compound occupies the putative substrate-binding site.
Quantitative Inhibitory Data
The potency and specificity of this compound have been quantified in various studies.
| Parameter | Value | Species/Tissue | Reference |
| Ki for MPC | < 0.1 nM | Rat Liver & Yeast Mitochondria | |
| Ki for MPC | 0.057 ± 0.010 nM | Rat Heart Mitochondria | |
| Inhibitor Binding Sites | 56.0 ± 0.9 pmol/mg protein | Rat Heart Mitochondria | |
| Inhibitor Binding Sites | 40 pmol/mg protein | Rat Kidney Mitochondria | |
| Inhibitor Binding Sites | 26 pmol/mg protein | Rat Liver Mitochondria | |
| Inhibitor Binding Sites | 20 pmol/mg protein | Rat Brain Mitochondria |
This compound also inhibits the plasma membrane monocarboxylate transporter 1 (MCT1), but at concentrations more than four orders of magnitude higher than those required to inhibit the MPC, highlighting its specificity.
Experimental Protocols
The following are descriptions of key experimental methodologies used to characterize this compound.
Measurement of Mitochondrial Pyruvate Transport
The direct inhibition of pyruvate transport by this compound can be measured using radiolabeled pyruvate.
-
Objective: To quantify the inhibitory effect of this compound on the rate of pyruvate uptake into isolated mitochondria.
-
Methodology:
-
Isolate mitochondria from a target tissue (e.g., rat liver or heart) via differential centrifugation.
-
Pre-incubate the isolated mitochondria with varying concentrations of this compound.
-
Initiate pyruvate transport by adding a solution containing [14C]-labeled pyruvate.
-
After a defined incubation period, rapidly terminate the transport process, often by adding a potent inhibitor like α-cyano-4-hydroxycinnamate and separating the mitochondria from the incubation medium through centrifugation through a layer of silicone oil.
-
Measure the amount of radioactivity in the mitochondrial pellet using liquid scintillation counting to determine the rate of pyruvate uptake.
-
Calculate the Ki value by analyzing the inhibition of pyruvate transport at different concentrations of this compound.
-
Inhibitor Titration of Pyruvate-Dependent Respiration
This method assesses the functional consequence of MPC inhibition by measuring oxygen consumption.
-
Objective: To determine the concentration of inhibitor binding sites and the Ki for this compound by measuring its effect on pyruvate-fueled mitochondrial respiration.
-
Methodology:
-
Isolate mitochondria from a specific tissue (e.g., rat heart).
-
Place the mitochondrial suspension in a sealed chamber equipped with an oxygen electrode to monitor oxygen concentration.
-
Provide ADP to stimulate state 3 respiration.
-
Add pyruvate as the respiratory substrate and measure the rate of oxygen consumption.
-
Titrate in increasing concentrations of this compound and record the corresponding inhibition of the respiration rate.
-
The concentration of inhibitor binding sites and the Ki can then be determined from a plot of the inhibited respiration rate against the concentration of this compound.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
References
- 1. Identification and characterisation of a new class of highly specific and potent inhibitors of the mitochondrial pyruvate carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. immune-system-research.com [immune-system-research.com]
GW604714X: A Technical Guide to a Seminal Mitochondrial Pyruvate Carrier Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of GW604714X, a potent and highly specific inhibitor of the mitochondrial pyruvate carrier (MPC). Since its discovery, this compound has been a critical research tool for elucidating the physiological and pathophysiological roles of mitochondrial pyruvate transport. This document details the discovery, history, mechanism of action, and key experimental data related to this compound. It includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows to serve as a comprehensive resource for researchers in metabolism, oncology, and drug discovery.
Discovery and History
This compound was first described in a 2005 publication by Hildyard et al. as a member of a novel class of thiazolidine compounds that potently inhibit mitochondrial respiration supported by pyruvate.[1] This discovery predates the molecular identification of the mitochondrial pyruvate carrier complex, which consists of the MPC1 and MPC2 proteins. The identification of this compound and its analogue, GW450863X, provided researchers with highly specific chemical probes to study the function of this crucial metabolic gatekeeper.
The discovery process involved screening for compounds that could selectively inhibit pyruvate-driven respiration in isolated mitochondria without affecting respiration supported by other substrates. This compound emerged as a lead compound due to its high potency and specificity.
Subsequent to its initial characterization, this compound has been instrumental in numerous studies exploring the role of the MPC in various diseases, including metabolic disorders, cancer, and neurodegenerative diseases.[2][3] While other MPC inhibitors, such as MSDC-0160, have advanced to clinical trials, this compound has primarily remained a valuable tool for preclinical research, helping to validate the MPC as a therapeutic target.[4][5] There is no publicly available information to suggest that this compound itself has been evaluated in human clinical trials.
Mechanism of Action
This compound exerts its inhibitory effect by directly targeting the mitochondrial pyruvate carrier, a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix. This transport is a critical link between glycolysis and the tricarboxylic acid (TCA) cycle.
The proposed mechanism of inhibition involves the interaction of the activated double bond in the thiazolidine structure of this compound with a critical cysteine residue on the MPC. Spectroscopic analysis has shown that the absorbance spectrum of this compound is significantly altered by the addition of the sulfhydryl-containing compound β-mercaptoethanol, which supports the hypothesis of a covalent but reversible interaction with a thiol group on the carrier protein.
By blocking the MPC, this compound effectively decouples glycolysis from mitochondrial oxidative phosphorylation, forcing cells to rely on alternative metabolic pathways.
Signaling Pathway of MPC Inhibition
Caption: Inhibition of the Mitochondrial Pyruvate Carrier (MPC) by this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound, primarily from the foundational study by Hildyard et al. (2005).
Table 1: Inhibitory Potency of this compound
| Parameter | Value | Species/Tissue | Reference |
| Ki for MPC | <0.1 µM | Rat Liver Mitochondria | |
| Ki from inhibitor titrations | 0.057 ± 0.010 nM | Rat Heart Mitochondria | |
| Concentration of inhibitor binding sites | 56.0 ± 0.9 pmol/mg protein | Rat Heart Mitochondria |
Table 2: Specificity of this compound
| Transporter | Effect | Concentration | Species/Tissue | Reference |
| Mitochondrial Pyruvate Carrier (MPC) | Potent Inhibition | Nanomolar | Rat | |
| Monocarboxylate Transporter 1 (MCT1) | Inhibition | >4 orders of magnitude higher than for MPC | Rat Red Blood Cells | |
| Respiration with other substrates (e.g., succinate) | No Inhibition | Not applicable | Rat Mitochondria |
Table 3: MPC Content in Different Tissues (Determined by [³H]-methoxy-GW450863X binding)
| Tissue | MPC Content (pmol/mg protein) | Species | Reference |
| Heart | 56 | Rat | |
| Kidney | 40 | Rat | |
| Liver | 26 | Rat | |
| Brain | 20 | Rat |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound.
Measurement of Pyruvate-Supported Mitochondrial Respiration
This protocol is adapted from the methods described by Hildyard et al. (2005).
Objective: To determine the effect of this compound on oxygen consumption by isolated mitochondria using pyruvate as a substrate.
Materials:
-
Isolated mitochondria (e.g., from rat heart or liver)
-
Respiration buffer (e.g., 120 mM KCl, 20 mM MOPS, 5 mM KH₂PO₄, 1 mM EGTA, pH 7.2)
-
Substrates: Pyruvate, Malate
-
ADP
-
This compound stock solution (in DMSO)
-
Oxygen electrode system (e.g., Clark-type electrode)
Procedure:
-
Calibrate the oxygen electrode system.
-
Add 1-2 mg of mitochondrial protein to the respiration chamber containing pre-warmed respiration buffer.
-
Add malate to a final concentration of 2.5 mM.
-
Add pyruvate to a final concentration of 5 mM to initiate state 2 respiration.
-
Add a known amount of ADP (e.g., 250 nmol) to initiate state 3 respiration (active phosphorylation).
-
Record the rate of oxygen consumption.
-
For inhibitor studies, add varying concentrations of this compound (or DMSO as a vehicle control) to the chamber before the addition of pyruvate.
-
Measure the rate of oxygen consumption in the presence of the inhibitor and calculate the degree of inhibition.
Direct Measurement of Mitochondrial Pyruvate Transport
This protocol is based on the inhibitor-stop method.
Objective: To directly measure the uptake of radiolabeled pyruvate into isolated mitochondria and determine the inhibitory effect of this compound.
Materials:
-
Isolated mitochondria
-
Uptake buffer (e.g., 120 mM KCl, 20 mM MOPS, 1 mM EGTA, pH 7.2)
-
[¹⁴C]-Pyruvate
-
Stop solution (e.g., ice-cold uptake buffer containing a potent MPC inhibitor like UK5099 or a high concentration of this compound to rapidly halt transport)
-
Scintillation fluid and counter
Procedure:
-
Pre-incubate isolated mitochondria in uptake buffer at the desired temperature.
-
Initiate pyruvate transport by adding a mixture of [¹⁴C]-pyruvate and unlabeled pyruvate to the mitochondrial suspension.
-
For inhibitor studies, pre-incubate the mitochondria with this compound for a defined period before adding the pyruvate mixture.
-
At specific time points, rapidly terminate the transport by adding the ice-cold stop solution.
-
Separate the mitochondria from the uptake medium by rapid centrifugation or filtration.
-
Wash the mitochondrial pellet with ice-cold buffer to remove external radioactivity.
-
Lyse the mitochondria and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the rate of pyruvate uptake and the inhibitory constant (Ki) for this compound.
Experimental Workflow for MPC Inhibition Assay
Caption: Workflow for Measuring MPC Inhibition using a Radiotracer Assay.
Chemical Synthesis and Structure-Activity Relationship
Chemical Synthesis
The synthesis of 5-arylidene-1,3-thiazolidine-2,4-diones typically proceeds as follows:
-
Synthesis of the Aldehyde Precursor: The key intermediate would be 5-(4-(acetyl)piperazin-1-yl)-2-nitropyridine-3-carbaldehyde. This would likely be synthesized from a commercially available nitropyridine starting material through a series of functional group manipulations, including nucleophilic aromatic substitution to introduce the piperazine moiety and subsequent formylation.
-
Knoevenagel Condensation: The aldehyde precursor is then reacted with 1,3-thiazolidine-2,4-dione in the presence of a base catalyst (e.g., piperidine or sodium acetate) in a suitable solvent (e.g., ethanol or acetic acid) with heating to yield the final product, this compound.
Logical Relationship for a Plausible Synthesis
Caption: Plausible Synthetic Strategy for this compound.
Structure-Activity Relationship (SAR)
The high potency and selectivity of this compound can be attributed to several structural features:
-
Thiazolidinedione Core: This heterocyclic ring system is a common scaffold in various biologically active molecules, including other MPC inhibitors. It is believed to be crucial for the interaction with the MPC.
-
Activated Double Bond: The exocyclic double bond, a result of the Knoevenagel condensation, is electron-deficient and acts as a Michael acceptor. This feature is thought to be responsible for the reversible covalent interaction with a cysteine residue in the MPC binding pocket.
-
Aromatic and Heterocyclic Moieties: The substituted nitropyridine and the fluorophenyl groups, along with the N-acetylpiperazine moiety, contribute to the overall size, shape, and electronic properties of the molecule. These groups likely engage in specific hydrophobic, and polar interactions within the inhibitor binding site of the MPC, enhancing binding affinity and selectivity. The more hydrophobic nature of this compound compared to GW450863X is correlated with its higher potency.
Conclusion
This compound is a landmark compound in the study of mitochondrial metabolism. As a potent and specific inhibitor of the mitochondrial pyruvate carrier, it has provided researchers with an invaluable tool to dissect the intricate roles of pyruvate metabolism in health and disease. This technical guide has summarized the key information regarding its discovery, mechanism of action, quantitative properties, and experimental application. While it has not been developed as a therapeutic agent, the knowledge gained from studies utilizing this compound has undoubtedly paved the way for the clinical development of other MPC inhibitors, highlighting its lasting impact on the field.
References
- 1. Identification and characterisation of a new class of highly specific and potent inhibitors of the mitochondrial pyruvate carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advancing mitochondrial therapeutics: Synthesis and pharmacological evaluation of pyrazole-based inhibitors targeting the mitochondrial pyruvate carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel mitochondrial pyruvate carrier inhibitor drives stem cell-like memory CAR T cell generation and enhances antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in the Development of Mitochondrial Pyruvate Carrier Inhibitors for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting energy metabolism via the mitochondrial pyruvate carrier as a novel approach to attenuate neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of GW604714X on Pyruvate-Dependent Respiration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of GW604714X, a potent and highly specific inhibitor of the mitochondrial pyruvate carrier (MPC). By blocking the transport of pyruvate into the mitochondrial matrix, this compound effectively curtails pyruvate-dependent respiration. This document details the mechanism of action of this compound, presents quantitative data on its inhibitory activity, outlines detailed experimental protocols for assessing its effects on mitochondrial function, and illustrates the key signaling pathways involved. This guide is intended for researchers, scientists, and drug development professionals investigating mitochondrial metabolism and related therapeutic targets.
Introduction to this compound and the Mitochondrial Pyruvate Carrier
The mitochondrial pyruvate carrier (MPC) is a crucial protein complex located in the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix.[1] This transport is a critical step linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.[1] The MPC is a heterodimer composed of MPC1 and MPC2 subunits.[2]
This compound is a potent inhibitor of mitochondrial respiration that is specifically supported by pyruvate, with no such effect on respiration driven by other substrates.[3][4] It acts as a highly specific inhibitor of the MPC. The inhibition of the MPC by this compound has significant implications for cellular metabolism and bioenergetics, making it a valuable tool for studying mitochondrial function and a potential therapeutic agent in various diseases.
Mechanism of Action of this compound
This compound exerts its inhibitory effect by directly binding to the mitochondrial pyruvate carrier, thereby blocking the uptake of pyruvate into the mitochondria. This action curtails the availability of pyruvate for conversion to acetyl-CoA by the pyruvate dehydrogenase complex (PDC), a key substrate for the TCA cycle. Consequently, the flux through the TCA cycle and subsequent electron transport chain activity are diminished, leading to a reduction in pyruvate-driven oxygen consumption.
While highly specific for the MPC, this compound has been shown to inhibit the plasma membrane monocarboxylate transporter (MCT1) at concentrations that are over four orders of magnitude greater than those required for MPC inhibition. Additionally, some thiazolidinedione inhibitors, a class to which this compound belongs, have been reported to affect the activity of KATP channels.
Quantitative Data on this compound Inhibition
The potency and specificity of this compound have been quantified in several studies. The following tables summarize the key quantitative data regarding the inhibitory effects of this compound.
Table 1: Inhibitory Potency of this compound on the Mitochondrial Pyruvate Carrier
| Parameter | Value | Tissue/Organism | Reference |
| Ki | <0.1 nM | Rat Liver & Yeast Mitochondria | |
| Ki | 0.057 ± 0.010 nM | Rat Heart Mitochondria |
Table 2: Mitochondrial Pyruvate Carrier Binding Sites for this compound
| Tissue | Concentration of Inhibitor Binding Sites (pmol/mg protein) | Reference |
| Heart | 56.0 ± 0.9 | |
| Kidney | 40 | |
| Liver | 26 | |
| Brain | 20 |
Table 3: Off-Target Effects of this compound
| Target | Effect | Concentration | Reference |
| Monocarboxylate Transporter 1 (MCT1) | Inhibition of L-lactate transport | 10 µM (reduces initial uptake to 30% of control) |
Experimental Protocols
This section provides detailed methodologies for assessing the effect of this compound on pyruvate-dependent respiration in both isolated mitochondria and whole cells.
Measurement of Oxygen Consumption in Isolated Mitochondria
This protocol describes the use of a Clark-type oxygen electrode or a Seahorse XF Analyzer to measure pyruvate-dependent respiration in isolated mitochondria.
Materials:
-
Isolated mitochondria (from tissue of interest)
-
Respiration Buffer (e.g., MAS buffer: 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1 mM EGTA, and 0.2% (w/v) fatty acid-free BSA, pH 7.2)
-
Substrates: Pyruvate (e.g., 10 mM), Malate (e.g., 2 mM)
-
ADP (e.g., 1 mM)
-
This compound (in appropriate solvent, e.g., DMSO)
-
Inhibitors: Oligomycin (e.g., 1 µg/mL), FCCP (e.g., 1 µM), Rotenone (e.g., 1 µM), Antimycin A (e.g., 1 µM)
-
Clark-type oxygen electrode or Seahorse XF Analyzer
Procedure:
-
Mitochondrial Isolation: Isolate mitochondria from the desired tissue using standard differential centrifugation protocols. Determine the protein concentration of the mitochondrial suspension using a standard protein assay (e.g., BCA assay).
-
Assay Setup (Seahorse XF):
-
Pre-hydrate the Seahorse XF sensor cartridge overnight.
-
On the day of the assay, add 2-8 µg of mitochondrial protein per well of a Seahorse XF plate.
-
Centrifuge the plate to allow the mitochondria to adhere to the bottom of the wells.
-
Add respiration buffer containing pyruvate and malate to each well.
-
Load the injector ports of the sensor cartridge with ADP, oligomycin, FCCP, and rotenone/antimycin A. Port A can be used for injecting this compound or vehicle control.
-
-
Assay Setup (Clark-type electrode):
-
Add respiration buffer to the chamber and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Add the mitochondrial suspension to the chamber.
-
Add pyruvate and malate to initiate state 2 respiration.
-
Add ADP to initiate state 3 (active) respiration.
-
Add this compound or vehicle control and monitor the change in oxygen consumption rate.
-
Sequentially add oligomycin, FCCP, and rotenone/antimycin A to measure ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption, respectively.
-
-
Data Analysis: Calculate the oxygen consumption rate (OCR) in each respiratory state. Compare the OCR in the presence of this compound to the vehicle control to determine the extent of inhibition of pyruvate-dependent respiration.
Seahorse XF Cell Mito Stress Test in Whole Cells
This protocol outlines the procedure for assessing the impact of this compound on mitochondrial respiration in intact cells using the Seahorse XF Analyzer.
Materials:
-
Adherent cells of interest
-
Seahorse XF Cell Culture Microplates
-
Assay Medium (e.g., DMEM without bicarbonate, supplemented with glucose, pyruvate, and glutamine)
-
This compound
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Assay Preparation:
-
On the day of the assay, replace the culture medium with pre-warmed assay medium.
-
Incubate the cells in a non-CO2 incubator at 37°C for 1 hour.
-
Load the injector ports of a pre-hydrated sensor cartridge with this compound (or vehicle), oligomycin, FCCP, and rotenone/antimycin A.
-
-
Seahorse XF Assay:
-
Calibrate the Seahorse XF Analyzer.
-
Place the cell culture plate in the analyzer and initiate the Mito Stress Test protocol.
-
The instrument will measure the basal oxygen consumption rate (OCR) before sequentially injecting the compounds and measuring the OCR after each injection.
-
-
Data Analysis: The Seahorse software will automatically calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. Compare these parameters between cells treated with this compound and control cells to determine the effect on cellular bioenergetics.
Signaling Pathways and Logical Relationships
The inhibition of the mitochondrial pyruvate carrier by this compound initiates a cascade of metabolic and signaling events. The following diagrams, generated using the DOT language, illustrate these relationships.
Caption: Mechanism of this compound action on pyruvate-dependent respiration.
Caption: Experimental workflow for isolated mitochondria respiration assay.
Caption: Downstream signaling effects of MPC inhibition by this compound.
Conclusion
This compound is a powerful and selective tool for the investigation of mitochondrial pyruvate metabolism. Its ability to specifically inhibit the MPC allows for the detailed study of the consequences of blocking this central metabolic hub. The data and protocols presented in this guide provide a comprehensive resource for researchers aiming to utilize this compound in their studies. Understanding the intricate effects of MPC inhibition, including the downstream signaling consequences, is crucial for elucidating the role of mitochondrial pyruvate transport in health and disease and for the development of novel therapeutic strategies targeting cellular metabolism.
References
- 1. agilent.com [agilent.com]
- 2. The role of the mitochondrial pyruvate carrier in substrate regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial pyruvate carrier inhibition initiates metabolic crosstalk to stimulate branched chain amino acid catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
Unveiling the Molecular Embrace: A Technical Guide to the GW604714X Binding Site on the Mitochondrial Pyruvate Carrier
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive exploration of the binding site and mechanism of action of GW604714X, a potent and highly specific inhibitor of the mitochondrial pyruvate carrier (MPC). By integrating structural biology data, quantitative binding affinities, and detailed experimental methodologies, this document serves as a critical resource for researchers engaged in targeting the MPC for therapeutic intervention in metabolic diseases, cancer, and neurodegenerative disorders.
Introduction to the Mitochondrial Pyruvate Carrier and this compound
The mitochondrial pyruvate carrier (MPC) is a pivotal gatekeeper of cellular metabolism, responsible for the transport of pyruvate from the cytosol into the mitochondrial matrix. This transport is the crucial link between glycolysis and the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.[1][2][3] The functional MPC is a heterodimer composed of two subunits, MPC1 and MPC2, embedded in the inner mitochondrial membrane.[4][5]
This compound is a potent thiazolidinedione (TZD) inhibitor of the MPC. It exhibits high specificity for the MPC, with inhibitory constants in the sub-nanomolar range, making it a valuable tool for studying MPC function and a promising scaffold for drug development. Understanding the precise binding interactions of this compound with the MPC is essential for the rational design of next-generation MPC modulators.
Quantitative Analysis of this compound Binding to MPC
The potency of this compound is underscored by its low inhibition constant (Ki) and the defined concentration of its binding sites across different tissues. This quantitative data provides a clear picture of its high-affinity interaction with the MPC.
| Parameter | Value | Species/Tissue | Experimental Method |
| Inhibition Constant (Ki) | < 0.1 nM | Rat Liver & Yeast Mitochondria | Direct measurement of pyruvate transport |
| 0.057 ± 0.010 nM | Rat Heart Mitochondria | Inhibitor titrations of pyruvate-dependent respiration | |
| Concentration of Inhibitor Binding Sites | 56.0 ± 0.9 pmol/mg protein | Rat Heart Mitochondria | Inhibitor titrations of pyruvate-dependent respiration |
| 40 pmol/mg protein | Rat Kidney Mitochondria | [3H]-methoxy-GW450863X binding assay | |
| 26 pmol/mg protein | Rat Liver Mitochondria | [3H]-methoxy-GW450863X binding assay | |
| 20 pmol/mg protein | Rat Brain Mitochondria | [3H]-methoxy-GW450863X binding assay |
The this compound Binding Pocket: A Structural Perspective
Recent advances in single-particle cryo-electron microscopy (cryo-EM) have elucidated the high-resolution structure of the human MPC in complex with this compound. These structural insights reveal that this compound binds within the central translocation channel of the MPC, occupying the same pocket as the substrate pyruvate and other inhibitors like UK5099. The inhibitor's extended structure allows it to span nearly the entire cavity, forming extensive interactions with residues from both MPC1 and MPC2 subunits, which likely accounts for its high binding affinity.
The binding of this compound stabilizes the MPC in a matrix-facing conformation. The inhibitor is composed of three heterocyclic moieties (thiazolidinedione, nitropyridine, and acetyl-piperazine) and a fluorophenyl group, each making distinct contacts within the binding site.
Key Interacting Residues
The following tables detail the specific amino acid residues from both MPC1 and MPC2 that are crucial for the binding of this compound.
Table 2: MPC1 Residues Interacting with this compound
| Residue | Type of Interaction with this compound |
| Asn33 | Interaction with the 3-position amine of the thiazolidinedione group. |
| Tyr62 | Interaction with the 2-position carbonyl of the thiazolidinedione group. |
| Phe66 | Close packing interaction with the thiazolidinedione group. |
| Phe69 | T-shaped π-π stacking interaction with the nitropyridine group. |
| Val73 | Hydrophobic interaction with the nitropyridine group. |
Table 3: MPC2 Residues Interacting with this compound
| Residue | Type of Interaction with this compound |
| Phe42 | Interaction with the acetyl-piperazine group. |
| Lys49 | Interaction with the 2-position carbonyl of the thiazolidinedione group. |
| Trp82 | Close packing and π-π stacking interactions with the thiazolidinedione and fluorophenyl groups. |
| Tyr85 | π-π stacking and other interactions with the fluorophenyl and nitropyridine groups. |
| Ser86 | Interaction with the fluorine of the fluorophenyl group. |
| Leu96 | Interaction with the fluorophenyl group. |
Visualizing the Binding and Experimental Workflow
To better illustrate the complex interactions and experimental approaches, the following diagrams have been generated using Graphviz.
Caption: this compound binding interactions with MPC1 and MPC2 residues.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure of Mitochondrial Pyruvate Carrier and its Inhibition Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advancing mitochondrial therapeutics: Synthesis and pharmacological evaluation of pyrazole-based inhibitors targeting the mitochondrial pyruvate carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to GW604714X and its Impact on Glucose Oxidation
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW604714X is a potent and highly specific inhibitor of the mitochondrial pyruvate carrier (MPC), a critical gatekeeper for the entry of pyruvate into the mitochondrial matrix. By blocking this transport, this compound effectively curtails pyruvate-driven respiration and, consequently, the oxidative metabolism of glucose. This targeted inhibition induces a significant metabolic shift, compelling cells to rely on alternative energy sources such as fatty acids and glutamine. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative impact on glucose oxidation, detailed experimental protocols for its study, and a visual representation of the associated signaling pathways.
Introduction
Cellular energy metabolism is a complex and highly regulated network of biochemical reactions. Glucose, a primary energy source, is catabolized through glycolysis in the cytoplasm to produce pyruvate. Under aerobic conditions, pyruvate is transported into the mitochondrial matrix, where it is converted to acetyl-CoA and enters the tricarboxylic acid (TCA) cycle for complete oxidation, a process central to cellular respiration and ATP production. The transport of pyruvate across the inner mitochondrial membrane is mediated by the mitochondrial pyruvate carrier (MPC), a heterodimeric protein complex.
This compound has emerged as a powerful research tool for investigating the role of the MPC in cellular metabolism and as a potential therapeutic agent in diseases characterized by metabolic dysregulation. Its high specificity and potency make it an ideal probe for dissecting the consequences of inhibiting mitochondrial pyruvate transport.
Mechanism of Action of this compound
This compound exerts its inhibitory effect by directly targeting the mitochondrial pyruvate carrier. It is a potent, non-competitive inhibitor that binds to the MPC, preventing the translocation of pyruvate from the cytosol into the mitochondrial matrix. This blockade of pyruvate entry has a direct and profound impact on glucose oxidation, as it uncouples glycolysis from the TCA cycle. As a result, the contribution of glucose-derived carbons to mitochondrial respiration is significantly diminished.
Quantitative Impact on Mitochondrial Respiration
The inhibitory potency of this compound on the mitochondrial pyruvate carrier has been quantified in detailed biochemical assays. The following table summarizes the key quantitative data obtained from studies on isolated rat heart mitochondria.
| Parameter | Value | Tissue Source | Reference |
| Inhibition Constant (Ki) | 0.057 ± 0.010 nM | Rat Heart Mitochondria | [Hildyard et al., 2005][1] |
| Inhibitor Binding Sites | 56.0 ± 0.9 pmol/mg protein | Rat Heart Mitochondria | [Hildyard et al., 2005][1] |
These values highlight the exceptional potency and high affinity of this compound for the MPC. The low nanomolar Ki value indicates that very low concentrations of the inhibitor are required to achieve significant inhibition of pyruvate transport.
Impact on Cellular Metabolism: A Metabolic Shift
The inhibition of mitochondrial pyruvate import by this compound triggers a significant metabolic reprogramming within the cell. To compensate for the reduced availability of glucose-derived acetyl-CoA for the TCA cycle, cells upregulate alternative catabolic pathways. This metabolic flexibility is crucial for maintaining cellular energy homeostasis.
Upregulation of Fatty Acid β-Oxidation
With the gateway for glucose-derived pyruvate to the TCA cycle closed, cells increasingly turn to fatty acids as a primary fuel source. Long-chain fatty acids are transported into the mitochondrial matrix via the carnitine shuttle and are subsequently broken down through β-oxidation to generate acetyl-CoA. This acetyl-CoA then enters the TCA cycle, sustaining mitochondrial respiration and ATP production.
Increased Reliance on Glutaminolysis
Glutamine is another critical substrate that can fuel the TCA cycle in the absence of pyruvate oxidation. Glutamine is converted to glutamate, which is then deaminated to α-ketoglutarate, an intermediate of the TCA cycle. This process, known as glutaminolysis, provides an anaplerotic influx of carbons into the cycle, maintaining its function and supporting cellular energy demands.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the impact of this compound on mitochondrial function and glucose metabolism.
Measurement of Pyruvate-Dependent Oxygen Consumption in Isolated Mitochondria
This protocol describes the measurement of oxygen consumption in isolated mitochondria using a Clark-type oxygen electrode to assess the inhibitory effect of this compound on pyruvate-driven respiration.
Materials:
-
Isolation Buffer: 250 mM sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EGTA.
-
Respiration Buffer: 125 mM KCl, 20 mM MOPS (pH 7.4), 10 mM Tris-HCl (pH 7.4), 2.5 mM MgCl₂, 2.5 mM KH₂PO₄.
-
Substrates: Pyruvate, Malate.
-
ADP (Adenosine diphosphate).
-
This compound stock solution (in DMSO).
-
Isolated mitochondria (e.g., from rat heart or liver).
-
Clark-type oxygen electrode system.
Procedure:
-
Calibrate the oxygen electrode according to the manufacturer's instructions.
-
Add 1 ml of pre-warmed (30°C) respiration buffer to the electrode chamber.
-
Add isolated mitochondria (typically 0.5-1 mg of protein/ml).
-
Add pyruvate (e.g., 5 mM) and malate (e.g., 2.5 mM) as respiratory substrates. Malate is included to replenish TCA cycle intermediates.
-
Record the basal rate of oxygen consumption (State 2 respiration).
-
Add a known amount of ADP (e.g., 150 nmol) to stimulate ATP synthesis and measure the rate of active respiration (State 3 respiration).
-
After the ADP is phosphorylated to ATP, the respiration rate will return to a slower rate (State 4 respiration).
-
To determine the inhibitory effect of this compound, add varying concentrations of the inhibitor to the chamber before the addition of pyruvate and malate, or after establishing a baseline State 3 respiration.
-
Calculate the rate of oxygen consumption in the presence and absence of the inhibitor to determine the percentage of inhibition. The Ki can be determined by performing inhibitor titrations and analyzing the data using appropriate enzyme kinetics models.
Isotopic Tracer Analysis of Metabolic Flux
This protocol outlines a general approach for using stable isotope-labeled substrates (e.g., [U-¹³C₆]-glucose) to trace the metabolic fate of glucose in cultured cells treated with this compound. This technique, known as metabolic flux analysis (MFA), allows for the quantification of the relative contributions of different substrates to cellular metabolism.
Materials:
-
Cell culture medium deficient in the nutrient to be traced (e.g., glucose-free DMEM).
-
Stable isotope-labeled substrate (e.g., [U-¹³C₆]-glucose).
-
This compound.
-
Cultured cells of interest.
-
Metabolite extraction solution (e.g., 80% methanol).
-
Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) system.
Procedure:
-
Culture cells to the desired confluency.
-
Replace the standard culture medium with the medium containing the stable isotope-labeled substrate and varying concentrations of this compound.
-
Incubate the cells for a defined period to allow for the incorporation of the isotopic label into intracellular metabolites.
-
Rapidly quench metabolic activity and extract intracellular metabolites using a cold extraction solution.
-
Analyze the isotopic enrichment of key metabolites (e.g., TCA cycle intermediates, amino acids) using GC-MS or LC-MS.
-
The mass isotopomer distributions of these metabolites will reveal the pathways through which the labeled substrate was metabolized.
-
By comparing the labeling patterns in control and this compound-treated cells, the impact of MPC inhibition on glucose oxidation and the compensatory activation of other pathways can be quantified. For instance, a decrease in ¹³C-labeling in citrate and other TCA cycle intermediates derived from [U-¹³C₆]-glucose would indicate a reduction in glucose oxidation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Impact of this compound on Glucose Oxidation
Caption: Inhibition of mitochondrial pyruvate carrier (MPC) by this compound.
Metabolic Shift to Fatty Acid β-Oxidation
Caption: Compensatory upregulation of fatty acid β-oxidation.
Increased Reliance on Glutaminolysis
Caption: Increased glutamine utilization via glutaminolysis.
Experimental Workflow for Isotopic Tracer Analysis
Caption: Workflow for metabolic flux analysis using isotopic tracers.
Conclusion
This compound is an invaluable tool for the study of mitochondrial metabolism. Its high potency and specificity for the mitochondrial pyruvate carrier allow for the precise dissection of the role of glucose oxidation in a variety of physiological and pathological contexts. By inhibiting the entry of pyruvate into the mitochondria, this compound induces a robust and well-characterized metabolic shift towards the utilization of fatty acids and glutamine. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to investigate the multifaceted effects of this potent inhibitor and to further explore the intricacies of cellular energy metabolism. The continued study of this compound and similar MPC inhibitors holds significant promise for the development of novel therapeutic strategies for metabolic diseases.
References
An In-depth Technical Guide to GW604714X: A Potent Inhibitor of the Mitochondrial Pyruvate Carrier
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW604714X is a highly potent and specific inhibitor of the mitochondrial pyruvate carrier (MPC), a critical transporter responsible for the translocation of pyruvate from the cytosol into the mitochondrial matrix. This document provides a comprehensive overview of the preliminary studies and literature concerning this compound, focusing on its mechanism of action, quantitative inhibitory properties, and the experimental methodologies used in its characterization. All data is presented in a structured format to facilitate analysis and comparison, and key experimental workflows and signaling pathways are visualized to enhance understanding.
Core Concepts: Mechanism of Action
This compound exerts its inhibitory effect by directly targeting the mitochondrial pyruvate carrier (MPC), a heterodimeric protein complex composed of MPC1 and MPC2 subunits located on the inner mitochondrial membrane. By blocking the MPC, this compound prevents pyruvate, the end-product of glycolysis, from entering the mitochondrial matrix. This effectively uncouples glycolysis from the tricarboxylic acid (TCA) cycle, forcing cells to rely on alternative metabolic pathways for energy production and biosynthesis.[1] The inhibition is highly specific to pyruvate-supported mitochondrial respiration, with minimal effects on respiration driven by other substrates.[2]
Signaling Pathway Diagram
References
Methodological & Application
Application Notes and Protocols for GW604714X in In-Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW604714X is a potent and highly specific inhibitor of the mitochondrial pyruvate carrier (MPC), a critical transporter located on the inner mitochondrial membrane. The MPC facilitates the transport of pyruvate from the cytosol into the mitochondrial matrix, a key step linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. By blocking this transport, this compound effectively decouples glycolysis from mitochondrial respiration, forcing cells to rely on alternative metabolic pathways. These application notes provide detailed protocols for utilizing this compound in various in-vitro experimental settings to investigate its effects on cellular metabolism and function.
Mechanism of Action
This compound is a thiazolidine derivative that acts as a high-affinity inhibitor of the MPC.[1][2][3] It binds to the carrier, preventing the translocation of pyruvate into the mitochondria. This leads to a decrease in pyruvate-driven respiration and a subsequent shift towards glycolysis for ATP production. While highly specific for the MPC, at concentrations several orders of magnitude higher than its MPC inhibitory constant, this compound can also inhibit the plasma membrane monocarboxylate transporter 1 (MCT1), which is involved in lactate transport.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity from in-vitro studies.
Table 1: Inhibitory Potency of this compound
| Parameter | Target | System | Value | Reference |
| Ki | Mitochondrial Pyruvate Carrier (MPC) | Isolated rat heart mitochondria | 0.057 ± 0.010 nM | |
| Ki | Mitochondrial Pyruvate Carrier (MPC) | Isolated rat liver and yeast mitochondria | < 0.1 µM | |
| Inhibition | L-lactate transport (MCT1) | Rat red blood cells | 70% inhibition at 10 µM |
Table 2: MPC Binding Site Concentration in Different Tissues
| Tissue | MPC Binding Sites (pmol/mg protein) | Reference |
| Heart | 56.0 ± 0.9 | |
| Kidney | 40 | |
| Liver | 26 | |
| Brain | 20 |
Signaling Pathway Diagram
The following diagram illustrates the primary mechanism of action of this compound in blocking the mitochondrial pyruvate carrier.
References
Application Notes and Protocols for GW604714X: A Potent Inhibitor of Mitochondrial Pyruvate Transport
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW604714X is a highly potent and specific inhibitor of the mitochondrial pyruvate carrier (MPC), a critical transporter responsible for the uptake of pyruvate from the cytosol into the mitochondrial matrix. By blocking this key step, this compound effectively decouples glycolysis from the tricarboxylic acid (TCA) cycle, forcing cells to rely on alternative energy sources. This targeted inhibition of mitochondrial pyruvate transport has made this compound a valuable tool in studying cellular metabolism, and it holds therapeutic potential in various diseases, including cancer, metabolic disorders, and neurodegenerative diseases.[1][2][3]
These application notes provide detailed protocols for utilizing this compound to study the inhibition of mitochondrial pyruvate transport and its downstream effects.
Mechanism of Action
This compound is a thiazolidinedione derivative that acts as a potent, non-covalent inhibitor of the MPC.[4] It exhibits high specificity for the MPC, with a Ki value of less than 0.1 nM.[5] While it can also inhibit the plasma membrane monocarboxylate transporter 1 (MCT1), this occurs at concentrations several orders of magnitude higher than those required for MPC inhibition. The inhibitory action of this compound on the MPC is thought to involve an interaction with a critical cysteine residue within the transporter.
Quantitative Data
The following tables summarize the key quantitative data for this compound, facilitating comparison with other MPC inhibitors.
Table 1: Inhibitory Potency of this compound
| Parameter | Value | Species/Tissue | Reference |
| Ki (MPC) | < 0.1 nM | Rat Liver & Yeast Mitochondria | |
| Ki (MPC) | 0.057 ± 0.010 nM | Rat Heart Mitochondria | |
| Inhibition of L-lactate transport (MCT1) | Reduces initial uptake to 30% of control at 10 µM | Rat Red Blood Cells |
Table 2: MPC Binding Site Concentration in Various Tissues
| Tissue | Concentration (pmol/mg protein) | Species | Reference |
| Heart | 56.0 ± 0.9 | Rat | |
| Kidney | 40 | Rat | |
| Liver | 26 | Rat | |
| Brain | 20 | Rat |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and provide a visual representation of the experimental workflows described in the protocols.
Caption: Mechanism of this compound action on cellular metabolism.
Caption: Experimental workflow for a mitochondrial pyruvate uptake assay.
Experimental Protocols
Protocol 1: Measurement of Pyruvate-Driven Mitochondrial Respiration using Seahorse XF Analyzer
This protocol outlines the use of a Seahorse XF Analyzer to measure the effect of this compound on pyruvate-driven mitochondrial respiration in intact or permeabilized cells.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96 or XFe24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium (e.g., XF DMEM or custom medium with low buffering capacity, supplemented with pyruvate and malate)
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)
-
Cells of interest
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a density optimized for the specific cell type to achieve a confluent monolayer on the day of the assay.
-
Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Compound Preparation: Prepare fresh dilutions of this compound and mitochondrial stress test compounds in the assay medium. The final concentration of this compound will depend on the experimental goals, but a range of 1 nM to 1 µM is a good starting point. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Assay Setup:
-
On the day of the assay, remove the cell culture medium and wash the cells twice with pre-warmed assay medium.
-
Add the final volume of assay medium containing either this compound or vehicle control to each well.
-
Incubate the plate in a non-CO2 incubator at 37°C for at least 1 hour to allow for compound pre-treatment and temperature equilibration.
-
-
Seahorse XF Assay:
-
Load the hydrated sensor cartridge with the mitochondrial stress test compounds.
-
Place the cell culture plate into the Seahorse XF Analyzer and initiate the protocol.
-
A typical protocol will involve sequential injections of oligomycin (to inhibit ATP synthase), FCCP (to uncouple the mitochondrial membrane and induce maximal respiration), and a mixture of rotenone and antimycin A (to inhibit Complex I and III, respectively, and shut down mitochondrial respiration).
-
-
Data Analysis:
-
After the run, normalize the oxygen consumption rate (OCR) data to cell number or protein concentration.
-
Calculate key mitochondrial parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Compare the OCR profiles and mitochondrial parameters between this compound-treated and vehicle-treated cells to determine the effect of MPC inhibition on pyruvate-driven respiration.
-
Protocol 2: Mitochondrial Pyruvate Uptake Assay using Radiolabeled Pyruvate
This protocol describes a direct method to measure the inhibitory effect of this compound on pyruvate transport into isolated mitochondria.
Materials:
-
Isolated mitochondria from the tissue or cells of interest
-
Mitochondrial isolation buffer (e.g., containing sucrose, mannitol, and HEPES)
-
Respiration buffer (e.g., containing KCl, KH2PO4, and HEPES)
-
[1-14C]-Pyruvate or [2-14C]-Pyruvate
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Stop solution (e.g., ice-cold respiration buffer containing a high concentration of a non-radiolabeled MPC inhibitor like UK5099 to rapidly halt transport)
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from fresh tissue or cultured cells using standard differential centrifugation methods. Determine the protein concentration of the mitochondrial suspension.
-
Pre-incubation with Inhibitor:
-
In microcentrifuge tubes on ice, pre-incubate a defined amount of isolated mitochondria (e.g., 50-100 µg of protein) with various concentrations of this compound or vehicle control in respiration buffer for a set period (e.g., 5-10 minutes).
-
-
Initiation of Pyruvate Uptake:
-
Initiate the uptake reaction by adding [14C]-Pyruvate to the mitochondrial suspension. The final concentration of pyruvate should be close to its Km for transport.
-
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) for a short, defined time course (e.g., 30, 60, 120 seconds). It is crucial to be in the linear range of uptake.
-
Termination of Uptake:
-
Stop the reaction by adding an excess of ice-cold stop solution.
-
Immediately centrifuge the tubes at high speed (e.g., >10,000 x g) for a short duration to pellet the mitochondria.
-
-
Washing: Carefully aspirate the supernatant and wash the mitochondrial pellet with ice-cold respiration buffer to remove any non-transported radiolabeled pyruvate.
-
Measurement of Radioactivity:
-
Lyse the mitochondrial pellet and add the lysate to a scintillation vial containing scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of pyruvate uptake (e.g., in nmol/min/mg protein).
-
Plot the pyruvate uptake rate as a function of this compound concentration to determine the IC50 value for MPC inhibition.
-
Protocol 3: Assessment of MCT1 Inhibition using a Lactate Uptake Assay
This protocol provides a method to assess the off-target effect of this compound on MCT1-mediated lactate transport in cells.
Materials:
-
Cells expressing MCT1 (e.g., red blood cells, certain cancer cell lines)
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
[14C]-L-Lactate
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Stop solution (e.g., ice-cold uptake buffer containing an MCT1 inhibitor like AR-C155858)
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Cell Preparation: Prepare a suspension of the cells of interest in uptake buffer.
-
Pre-incubation with Inhibitor:
-
Pre-incubate the cells with a high concentration of this compound (e.g., 10 µM) or vehicle control for a defined period.
-
-
Initiation of Lactate Uptake:
-
Initiate lactate uptake by adding [14C]-L-Lactate to the cell suspension.
-
-
Incubation: Incubate the mixture for a short, defined time at a controlled temperature.
-
Termination of Uptake:
-
Stop the uptake by adding ice-cold stop solution and immediately pellet the cells by centrifugation.
-
-
Washing: Wash the cell pellet with ice-cold uptake buffer to remove extracellular radiolabel.
-
Measurement of Radioactivity:
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Compare the rate of lactate uptake in the presence and absence of this compound to determine the extent of MCT1 inhibition.
-
Troubleshooting
-
Low signal in pyruvate uptake assay: Ensure mitochondria are fresh and have good integrity. Optimize the incubation time to be within the linear range of uptake.
-
High background in Seahorse assay: Ensure proper washing of cells and use of appropriate assay medium. Check for contamination in cell cultures.
-
Inconsistent results: Ensure accurate and consistent timing for all steps, especially in the uptake assays. Use high-quality reagents and freshly prepared solutions.
Conclusion
This compound is a powerful research tool for investigating the role of mitochondrial pyruvate transport in cellular metabolism and disease. The protocols provided here offer a starting point for researchers to effectively utilize this inhibitor in their studies. Careful experimental design and optimization will be key to obtaining reliable and informative results.
References
- 1. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pre-clinical pharmacology of AZD3965, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt’s lymphoma anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. A Method for Multiplexed Measurement of Mitochondrial Pyruvate Carrier Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GW604714X in Metabolic Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW604714X is a potent and highly specific inhibitor of the mitochondrial pyruvate carrier (MPC), a critical gatekeeper of cellular metabolism.[1][2] The MPC facilitates the transport of pyruvate from the cytosol into the mitochondrial matrix, a fundamental step that links glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.[3][4] The MPC is a heterodimeric complex composed of MPC1 and MPC2 proteins located in the inner mitochondrial membrane.[5]
In metabolic diseases such as type 2 diabetes, obesity, and metabolic dysfunction-associated steatotic liver disease (MASLD), MPC activity is often dysregulated. For instance, elevated hepatic MPC activity can drive excessive de novo fatty acid synthesis and gluconeogenesis, contributing to hyperglycemia and liver fat accumulation. By inhibiting the MPC, this compound provides a powerful tool to study metabolic reprogramming and explore therapeutic strategies aimed at correcting these metabolic imbalances. Its high potency and specificity make it a superior alternative to other inhibitors like UK5099.
Mechanism of Action
This compound specifically blocks the transport of pyruvate into the mitochondria. This inhibition forces a metabolic shift, compelling cells to rely on alternative substrates to fuel the TCA cycle, such as fatty acids or amino acids. This mechanism has shown therapeutic potential; for example, MPC inhibition can suppress hepatic fatty acid synthesis and lower glucose production in obese mouse models. The inhibition of the MPC by this compound is believed to occur through the covalent modification of a critical cysteine residue on the carrier, although this modification appears to be reversible.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound based on published research.
Table 1: Inhibitory Potency and Binding Characteristics
| Parameter | Value | Tissue/System | Reference |
| Ki for MPC | < 0.1 nM | Rat Liver & Yeast Mitochondria | |
| Ki for MPC | 0.057 ± 0.010 nM | Rat Heart Mitochondria | |
| Inhibitor Binding Sites | 56.0 ± 0.9 pmol/mg protein | Rat Heart Mitochondria |
Table 2: MPC Content in Various Rat Tissues
| Tissue | MPC Content (pmol/mg protein) | Reference |
| Heart | 56 | |
| Kidney | 40 | |
| Liver | 26 | |
| Brain | 20 |
Table 3: Off-Target Effects
| Target | Effect | Concentration | System | Reference |
| MCT1 | Reduces initial L-lactate uptake to 30% of control | 10 µM | Rat Red Blood Cells | |
| KATP channels | Potential impact on activity | Not specified | Cellular systems |
Note: The inhibitory concentration for the monocarboxylate transporter (MCT1) is over four orders of magnitude greater than for the MPC, highlighting the specificity of this compound.
Signaling Pathways
Inhibition of the MPC with this compound triggers significant metabolic reprogramming that is communicated through key cellular signaling pathways. This makes it a valuable tool for studying metabolic crosstalk.
By limiting pyruvate entry into the TCA cycle, MPC inhibition can alter the cellular energy state, leading to the activation of the energy-sensing kinase AMP-activated protein kinase (AMPK). Activated AMPK can, in turn, modulate the mechanistic target of rapamycin (mTOR) signaling cascade. This crosstalk between pyruvate metabolism and nutrient-sensing pathways can influence a variety of cellular processes, including the catabolism of branched-chain amino acids (BCAAs). Dysregulation of these signaling networks is a central feature of metabolic syndrome.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Advancing mitochondrial therapeutics: Synthesis and pharmacological evaluation of pyrazole-based inhibitors targeting the mitochondrial pyruvate carrier - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Cancer Cell Metabolism with GW604714X
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW604714X is a potent and highly specific inhibitor of the mitochondrial pyruvate carrier (MPC), a key transporter complex located in the inner mitochondrial membrane. The MPC facilitates the transport of pyruvate from the cytosol into the mitochondrial matrix, a critical step linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation (OXPHOS)[1][2]. In many cancer cells, a metabolic shift towards aerobic glycolysis, known as the Warburg effect, is a prominent feature. By inhibiting the MPC, this compound effectively blocks the entry of pyruvate into the mitochondria, forcing a greater reliance on glycolysis and disrupting mitochondrial metabolism. This makes this compound a valuable tool for investigating the metabolic vulnerabilities of cancer cells and exploring therapeutic strategies that target metabolic reprogramming. These application notes provide a comprehensive guide to using this compound for studying cancer cell metabolism, including detailed experimental protocols and data presentation.
Mechanism of Action
This compound acts as a high-affinity inhibitor of the MPC, with a reported Ki value of less than 0.1 nM[2]. The MPC is a heterodimeric complex composed of MPC1 and MPC2 subunits, and its inhibition by this compound prevents pyruvate from being converted to acetyl-CoA by the pyruvate dehydrogenase complex within the mitochondria. This blockade has profound effects on cellular metabolism, leading to a decrease in OXPHOS and an accumulation of glycolytic intermediates. While highly specific for the MPC, it is worth noting that at concentrations several orders of magnitude higher, this compound may also inhibit the plasma membrane monocarboxylate transporter 1 (MCT1)[2].
Data Presentation
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| Ki (MPC) | < 0.1 nM | Rat Liver & Yeast Mitochondria | [2] |
| Ki (Pyruvate-dependent respiration) | 0.057 nM | Heart Mitochondria |
Experimental Protocols
Cell Viability and Proliferation Assays
These assays are fundamental for determining the cytotoxic and cytostatic effects of this compound on cancer cells.
a. MTT/XTT Assay
This colorimetric assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (e.g., DMSO or Sorenson's glycine buffer)
-
Plate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 1:3 or 1:5 serial dilutions. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
-
b. Crystal Violet Assay
This assay stains the DNA of adherent cells and provides a measure of cell number.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
Crystal violet solution (0.5% in 20% methanol)
-
Methanol
-
PBS (Phosphate-Buffered Saline)
-
Plate reader or microscope
-
-
Protocol:
-
Follow steps 1-4 from the MTT assay protocol.
-
Gently wash the cells with PBS.
-
Fix the cells by adding 100 µL of methanol to each well and incubating for 15 minutes.
-
Remove the methanol and let the plate air dry.
-
Add 50 µL of crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
Wash the plate with water several times until the water runs clear.
-
Air dry the plate completely.
-
Add 100 µL of a destaining solution (e.g., 10% acetic acid) to each well and incubate for 15 minutes on a shaker.
-
Measure the absorbance at 590 nm.
-
Measurement of Mitochondrial Respiration
The Seahorse XF Analyzer is a powerful tool to measure the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.
-
Materials:
-
Seahorse XF Analyzer and consumables (cell culture microplates, cartridges)
-
Cancer cell line of interest
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound
-
Other metabolic modulators (e.g., oligomycin, FCCP, rotenone/antimycin A)
-
-
Protocol:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere to form a monolayer.
-
One hour before the assay, replace the culture medium with Seahorse XF Base Medium and incubate in a non-CO2 incubator at 37°C.
-
Prepare the inhibitor solutions in the Seahorse XF cartridge. For a mitochondrial stress test, the ports would typically contain oligomycin, FCCP, and a mixture of rotenone and antimycin A. To test the effect of this compound, it can be injected before the stress test compounds.
-
Load the cartridge into the Seahorse XF Analyzer and perform the assay.
-
Analyze the data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. A decrease in OCR upon this compound addition is indicative of MPC inhibition.
-
Metabolic Flux Analysis
Stable isotope tracing using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) can provide detailed insights into how this compound alters metabolic pathways.
-
Materials:
-
Cancer cell line of interest
-
Culture medium with stable isotope-labeled nutrients (e.g., [U-13C]-glucose or [U-13C]-glutamine)
-
This compound
-
Metabolite extraction buffers
-
LC-MS or GC-MS system
-
-
Protocol:
-
Culture cells in the presence of this compound or vehicle control.
-
Switch to a medium containing the stable isotope-labeled nutrient for a defined period.
-
Quench metabolism rapidly (e.g., with cold methanol).
-
Extract intracellular metabolites.
-
Analyze the extracts by MS to determine the incorporation of the isotopic label into various metabolites of glycolysis, the TCA cycle, and other connected pathways.
-
A decrease in 13C-labeling in TCA cycle intermediates from [U-13C]-glucose in the presence of this compound would confirm the inhibition of pyruvate entry into the mitochondria.
-
Visualization of Pathways and Workflows
Signaling Pathway of this compound Action
Caption: Mechanism of this compound inhibition of the Mitochondrial Pyruvate Carrier (MPC).
Experimental Workflow for Assessing this compound Effects
Caption: Workflow for characterizing the metabolic effects of this compound.
Logical Relationship of MPC Inhibition
Caption: Consequences of MPC inhibition by this compound on cancer cell metabolism.
References
Application Notes for GW604714X in Isolated Mitochondria Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW604714X is a potent and highly specific inhibitor of the mitochondrial pyruvate carrier (MPC), a critical transporter located on the inner mitochondrial membrane.[1][2] The MPC facilitates the transport of pyruvate from the cytosol into the mitochondrial matrix, a key step linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation (OXPHOS).[3][4] By inhibiting the MPC, this compound effectively blocks pyruvate-dependent mitochondrial respiration, making it an invaluable tool for studying cellular metabolism, the Warburg effect in cancer, gluconeogenesis, and lipogenesis.[2]
These application notes provide a comprehensive guide for designing and executing experiments using this compound with isolated mitochondria, including detailed protocols for mitochondrial isolation and key functional assays.
Mechanism of Action
This compound acts as a non-competitive inhibitor, binding to the MPC on the matrix side of the inner mitochondrial membrane. This binding is thought to involve a reversible covalent modification of a critical cysteine residue on the carrier. The inhibitor occupies the substrate-binding pocket, which directly blocks pyruvate from binding and also stalls the conformational changes required for transport. This leads to a specific inhibition of oxygen consumption that is dependent on pyruvate as a substrate, with minimal effect on respiration driven by other substrates like succinate or fatty acids.
Data Presentation
Table 1: Inhibitory Potency and Binding Characteristics of this compound
| Parameter | Tissue/Organism | Value | Reference |
| Ki (Inhibition Constant) | Rat Heart Mitochondria | 0.057 ± 0.010 nM | |
| Rat Liver Mitochondria | < 0.1 µM | ||
| Yeast Mitochondria | < 0.1 µM | ||
| Inhibitor Binding Sites | Rat Heart Mitochondria | 56.0 ± 0.9 pmol/mg protein | |
| Rat Kidney Mitochondria | 40 pmol/mg protein | ||
| Rat Liver Mitochondria | 26 pmol/mg protein | ||
| Rat Brain Mitochondria | 20 pmol/mg protein |
Table 2: Target Specificity of this compound
| Target Transporter | Function | Inhibitory Potency | Note |
| Mitochondrial Pyruvate Carrier (MPC) | Pyruvate transport into mitochondria | High (Ki < 0.1 nM) | Primary target. |
| Monocarboxylate Transporter 1 (MCT1) | Lactate transport across plasma membrane | Low (>4 orders of magnitude higher concentration required) | Potential off-target effect at high concentrations. |
| KATP Channels | Cellular potassium import | Potency comparable to UK-5099 | Potential off-target effect. |
Experimental Protocols
Protocol 1: Isolation of Functional Mitochondria from Rodent Liver
This protocol is adapted from established methods utilizing differential centrifugation to isolate intact, functional mitochondria. All steps should be performed at 4°C to ensure mitochondrial integrity.
Reagents:
-
Isolation Buffer I: 250 mM Sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4.
-
Isolation Buffer II: Isolation Buffer I supplemented with 0.5% (w/v) fatty acid-free BSA.
Procedure:
-
Euthanize the animal according to approved institutional protocols. Anesthetics should be avoided as they can impact mitochondrial function.
-
Quickly excise the liver and place it in 10-15 mL of ice-cold Isolation Buffer II.
-
Mince the liver into small pieces using scissors and wash several times with Isolation Buffer II to remove excess blood.
-
Transfer the minced tissue to a glass Dounce or Teflon-glass Potter-Elvehjem homogenizer. Add Isolation Buffer II to a final volume of ~8 mL per gram of tissue.
-
Homogenize with 6-8 slow, gentle passes to disrupt the cell membranes while leaving mitochondria intact.
-
Transfer the homogenate to centrifuge tubes and centrifuge at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully collect the supernatant and transfer it to a new set of centrifuge tubes. Centrifuge at 10,000 - 14,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant, which contains the cytosolic fraction.
-
Gently resuspend the mitochondrial pellet in 10 mL of ice-cold Isolation Buffer I (without BSA) to wash.
-
Repeat the centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume (0.5-1.0 mL) of Isolation Buffer I.
-
Determine the protein concentration using a standard method such as the BCA assay. The final mitochondrial suspension should be kept on ice and used within 3-4 hours for functional assays.
Protocol 2: Measurement of Pyruvate-Driven Oxygen Consumption Rate (OCR)
This assay directly measures the effect of this compound on mitochondrial respiration using a Seahorse XF Analyzer or a Clark-type oxygen electrode.
Reagents:
-
Respiration Buffer (MAS): 70 mM Sucrose, 220 mM Mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1 mM EGTA, pH 7.2. Supplement with 0.2% (w/v) fatty acid-free BSA.
-
Substrates: 1 M Pyruvate stock, 1 M Malate stock.
-
Activator: 100 mM ADP stock.
-
Inhibitor: this compound stock solution (in DMSO).
Procedure:
-
Prepare the mitochondrial suspension to a working concentration of 0.1-0.5 mg/mL in ice-cold Respiration Buffer.
-
Add the mitochondrial suspension to the chamber of the respirometer and allow the baseline oxygen level to stabilize.
-
Initiate State 2 respiration by adding pyruvate (final concentration 5-10 mM) and malate (final concentration 2-5 mM). Malate is included to replenish TCA cycle intermediates.
-
After the OCR stabilizes, initiate State 3 respiration (active ATP synthesis) by adding ADP (final concentration 1-2 mM). A sharp increase in OCR should be observed.
-
Once a stable State 3 rate is achieved, inject this compound to achieve the desired final concentration (a titration from low nM to µM is recommended). A dose-dependent decrease in OCR is expected.
-
(Optional) To confirm the specificity, other inhibitors can be added sequentially:
-
Oligomycin (ATP synthase inhibitor): To measure State 4o (leak) respiration.
-
FCCP (uncoupler): To measure maximal electron transport chain capacity.
-
Rotenone (Complex I inhibitor) & Antimycin A (Complex III inhibitor): To shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Calculate the respiratory control ratio (RCR = State 3 / State 4) to assess mitochondrial coupling and quality. Analyze the dose-response curve for this compound to determine the IC50.
Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses a fluorescent dye like Tetramethylrhodamine, Methyl Ester (TMRM) to measure changes in mitochondrial membrane potential following MPC inhibition.
Reagents:
-
Respiration Buffer (MAS)
-
Substrates: Pyruvate and Malate.
-
Inhibitor: this compound.
-
Fluorescent Dye: 5 mM TMRM stock in DMSO.
-
Uncoupler (Positive Control): FCCP stock in DMSO.
Procedure:
-
Dilute the isolated mitochondria to 0.25-0.5 mg/mL in Respiration Buffer in a fluorescence cuvette or microplate.
-
Add TMRM to a final concentration of 100-250 nM and incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the baseline fluorescence using a fluorometer (Excitation: ~548 nm, Emission: ~573 nm).
-
Energize the mitochondria by adding pyruvate (10 mM) and malate (5 mM). This should cause the mitochondria to polarize, leading to TMRM uptake and quenching of the fluorescence signal.
-
Once the signal is stable, add this compound at the desired concentration. Inhibition of pyruvate transport will lead to a decrease in the proton gradient, causing TMRM to be released from the mitochondria and an increase in fluorescence (de-quenching).
-
As a positive control, add a small amount of FCCP (e.g., 1-2 µM) at the end of the experiment to fully dissipate the membrane potential, which will result in maximum fluorescence de-quenching.
-
The rate and magnitude of the fluorescence increase upon this compound addition correlate with the degree of MPC inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Structure of Mitochondrial Pyruvate Carrier and its Inhibition Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fifty years of the mitochondrial pyruvate carrier: New insights into its structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GW604714X in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW604714X is a potent and highly specific inhibitor of the mitochondrial pyruvate carrier (MPC), a critical transporter in cellular metabolism. The MPC facilitates the transport of pyruvate from the cytosol into the mitochondrial matrix, where it serves as a primary fuel for the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. By blocking this crucial step, this compound induces a significant metabolic shift, forcing cells to rely on alternative energy sources such as fatty acid and amino acid oxidation. These application notes provide detailed protocols for the use of this compound in cell culture, enabling researchers to investigate the metabolic consequences of MPC inhibition.
Mechanism of Action
This compound specifically targets the mitochondrial pyruvate carrier (MPC), a heterodimeric protein complex composed of MPC1 and MPC2 subunits located in the inner mitochondrial membrane. Inhibition of the MPC blocks the entry of pyruvate into the mitochondria, thereby uncoupling glycolysis from the TCA cycle. This leads to a decrease in pyruvate-driven mitochondrial respiration and a compensatory increase in the catabolism of other substrates like fatty acids and branched-chain amino acids to fuel the TCA cycle.[1] At significantly higher concentrations, this compound has been shown to inhibit the plasma membrane monocarboxylate transporter (MCT1).[2]
Quantitative Data Summary
The following table summarizes the known inhibitory constants and effective concentrations of this compound.
| Parameter | Value | System | Reference |
| Ki (MPC) | <0.1 nM | Direct measurement in rat liver and yeast mitochondria | [2] |
| Ki (MPC) | 0.057 nM | Pyruvate-dependent respiration in heart mitochondria | [2] |
| Inhibitor Binding Sites | 56.0 pmol/mg protein | Heart mitochondria | [2] |
| MCT1 Inhibition | Reduces initial uptake to 30% of control | 10 µM on rat red blood cells |
Preparation and Storage of this compound
Solubility and Stock Solution Preparation:
This compound is soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO.
-
Solubility in DMSO: 4 mg/mL (8.48 mM)
-
Solubility in DMF: 5 mg/mL (10.61 mM)
To prepare a 10 mM stock solution in DMSO:
-
Weigh out the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.
-
Gently vortex or sonicate to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store as recommended below.
Storage:
Stock solutions of this compound in DMSO should be stored under the following conditions:
-
-80°C: Stable for up to 6 months.
-
-20°C: Stable for up to 1 month.
When preparing working dilutions for cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Respiration using Extracellular Flux Analysis (e.g., Seahorse Analyzer)
This protocol outlines the use of this compound in a mitochondrial stress test to assess its impact on cellular oxygen consumption rate (OCR).
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Seahorse XF Cell Mito Stress Test Kit (or individual inhibitors: oligomycin, FCCP, rotenone/antimycin A)
-
Seahorse XF Assay Medium
-
Seahorse XF Cell Culture Microplates
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a density optimized for your cell line to achieve 80-90% confluency on the day of the assay.
-
Incubate overnight in a CO2 incubator at 37°C.
-
-
Compound Preparation and Incubation:
-
On the day of the assay, prepare fresh dilutions of this compound in the appropriate Seahorse XF assay medium. A typical starting concentration range to test would be from 10 nM to 10 µM.
-
Remove the cell culture medium from the wells and replace it with the medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate in a non-CO2 incubator at 37°C for at least 1 hour prior to the assay to allow for compound uptake and target engagement.
-
-
Seahorse XF Assay:
-
Perform the Seahorse XF Cell Mito Stress Test according to the manufacturer's protocol.
-
Briefly, after baseline OCR measurements, sequential injections of oligomycin, FCCP, and a mixture of rotenone and antimycin A are performed to determine key parameters of mitochondrial function.
-
Data Analysis:
-
Analyze the OCR data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption. A significant decrease in pyruvate-driven respiration is expected.
Protocol 2: Measurement of Extracellular Lactate Production
Inhibition of the MPC is expected to increase the conversion of pyruvate to lactate in the cytosol. This protocol describes how to measure the resulting increase in extracellular lactate.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Lactate Assay Kit (colorimetric or fluorometric)
-
96-well plates
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) or a vehicle control for a predetermined time (e.g., 6, 12, or 24 hours).
-
-
Sample Collection:
-
After the treatment period, carefully collect the cell culture supernatant from each well.
-
If the assay kit is sensitive to components in the culture medium, deproteinize the samples according to the kit manufacturer's instructions.
-
-
Lactate Measurement:
-
Perform the lactate assay on the collected supernatants according to the manufacturer's protocol.
-
Typically, this involves incubating the sample with a reaction mixture and then measuring the absorbance or fluorescence.
-
-
Data Normalization:
-
After collecting the supernatant, lyse the cells in the plate and perform a protein assay (e.g., BCA) or a DNA quantification assay (e.g., CyQUANT) to normalize the lactate production to the cell number or total protein.
-
Expected Outcome:
-
A dose-dependent increase in extracellular lactate concentration is expected with this compound treatment.
Protocol 3: Cell Proliferation Assay
This protocol assesses the effect of MPC inhibition by this compound on cell proliferation. The impact on proliferation can be cell-type dependent, as some cells can compensate for the metabolic shift while others may not.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well plates
-
Cell proliferation assay reagent (e.g., resazurin-based, MTS, or cell counting kit)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells/well, depending on the cell line's growth rate).
-
-
Compound Treatment:
-
After 24 hours, treat the cells with a serial dilution of this compound. It is advisable to test a broad concentration range (e.g., from nanomolar to micromolar) to determine the IC50.
-
Include a vehicle control (DMSO) and a positive control for proliferation inhibition if available.
-
-
Incubation:
-
Incubate the plates for a period that allows for several cell doublings (e.g., 48-72 hours).
-
-
Measurement of Proliferation:
-
At the end of the incubation period, add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of proliferation inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the data and determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.
Signaling Pathway and Metabolic Consequences of MPC Inhibition
Inhibition of the MPC by this compound initiates a cascade of metabolic reprogramming. The immediate effect is the blockage of pyruvate entry into the mitochondria, leading to an accumulation of cytosolic pyruvate, which is then preferentially converted to lactate. To compensate for the reduced supply of pyruvate-derived acetyl-CoA to the TCA cycle, cells upregulate the catabolism of alternative fuels, primarily fatty acids (via β-oxidation) and certain amino acids (e.g., branched-chain amino acids). This metabolic rewiring can also impact signaling pathways that are sensitive to cellular energy status, such as the mTOR pathway.
Disclaimer: These protocols are intended as a guideline. Optimal conditions, including cell seeding density, compound concentrations, and incubation times, should be determined empirically for each cell line and experimental setup. Always consult the manufacturer's instructions for any kits or reagents used.
References
Measuring the Effects of GW604714X: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW604714X is a potent and highly specific inhibitor of the mitochondrial pyruvate carrier (MPC), a critical transporter located on the inner mitochondrial membrane.[1][2] The MPC facilitates the transport of pyruvate from the cytosol into the mitochondrial matrix, a key step linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. By blocking this transport, this compound effectively inhibits pyruvate-dependent mitochondrial respiration.[1][3] This document provides detailed application notes and experimental protocols for measuring the effects of this compound, aimed at researchers, scientists, and professionals in drug development.
Mechanism of Action
This compound is a thiazolidine compound that acts as a potent inhibitor of the MPC.[3] Its mechanism involves the inhibition of pyruvate transport into the mitochondria, thereby disrupting the link between glycolysis and the TCA cycle. This leads to a reduction in pyruvate-driven oxidative phosphorylation and a subsequent shift in cellular metabolism. The high affinity of this compound for the MPC is demonstrated by its low nanomolar and sub-nanomolar inhibition constants (Ki). While it can also inhibit the plasma membrane monocarboxylate transporter (MCT1), this occurs at concentrations several orders of magnitude higher than those required for MPC inhibition.
Signaling Pathway and Metabolic Consequences
The primary effect of this compound is the disruption of central carbon metabolism. The following diagram illustrates the signaling pathway and metabolic consequences of MPC inhibition by this compound.
Caption: Inhibition of the Mitochondrial Pyruvate Carrier (MPC) by this compound.
Data Presentation
The following tables summarize quantitative data on the effects of this compound.
Table 1: Inhibitory Potency of this compound
| Parameter | Tissue/Mitochondria Source | Value | Reference |
| Ki | Rat Heart Mitochondria | 0.057 ± 0.010 nM | |
| Ki | Rat Liver & Yeast Mitochondria | < 0.1 µM | |
| Inhibitor Binding Sites | Rat Heart Mitochondria | 56.0 ± 0.9 pmol/mg protein |
Table 2: MPC Content in Various Tissues
| Tissue | MPC Content (pmol/mg protein) | Reference |
| Heart | 56 | |
| Kidney | 40 | |
| Liver | 26 | |
| Brain | 20 |
Experimental Protocols
Protocol 1: Measurement of Pyruvate-Dependent Mitochondrial Respiration
This protocol measures the effect of this compound on oxygen consumption in isolated mitochondria when pyruvate is the respiratory substrate.
Workflow Diagram:
Caption: Workflow for measuring pyruvate-dependent mitochondrial respiration.
Materials:
-
Isolated mitochondria
-
Respiration buffer (e.g., MAS buffer: 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1 mM EGTA, and 0.2% (w/v) fatty acid-free BSA, pH 7.2)
-
Substrates: Pyruvate, Malate
-
ADP
-
This compound stock solution (in DMSO)
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer)
Procedure:
-
Isolate mitochondria from the tissue or cells of interest using standard differential centrifugation methods.
-
Determine mitochondrial protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Set up the respirometer chamber with respiration buffer at the desired temperature (e.g., 37°C).
-
Add a known amount of mitochondria (e.g., 50 µg) to the chamber.
-
Add pyruvate (e.g., 5 mM) and malate (e.g., 2 mM) to the chamber to provide substrates for Complex I-linked respiration.
-
After a stable baseline is achieved, add a saturating concentration of ADP (e.g., 1 mM) to stimulate State 3 respiration.
-
Once a steady State 3 respiration rate is established, add this compound at various concentrations (or DMSO as a vehicle control).
-
Record the oxygen consumption rate continuously.
-
As a control for inhibitor specificity, after observing inhibition by this compound, add a substrate for a different respiratory pathway, such as succinate (e.g., 10 mM), to ensure that only pyruvate-dependent respiration is affected.
-
Calculate the percentage inhibition of oxygen consumption at each concentration of this compound relative to the vehicle control.
Protocol 2: Direct Measurement of Mitochondrial Pyruvate Transport
This protocol directly measures the uptake of radiolabeled pyruvate into isolated mitochondria.
Workflow Diagram:
Caption: Workflow for direct measurement of mitochondrial pyruvate transport.
Materials:
-
Isolated mitochondria
-
Uptake buffer (e.g., KCl-based buffer)
-
[14C]-Pyruvate
-
This compound stock solution (in DMSO)
-
Stop solution (e.g., ice-cold uptake buffer containing a non-penetrating substance like sucrose)
-
Scintillation fluid and counter
-
Microcentrifuge
Procedure:
-
Isolate mitochondria as described in Protocol 1.
-
Resuspend the mitochondrial pellet in uptake buffer.
-
Pre-incubate aliquots of the mitochondrial suspension with various concentrations of this compound or vehicle (DMSO) for a defined period.
-
Initiate the transport assay by adding [14C]-pyruvate to the mitochondrial suspension.
-
At specific time points (e.g., 15, 30, 60 seconds), stop the transport by adding an excess of ice-cold stop solution.
-
Immediately centrifuge the samples at high speed to pellet the mitochondria.
-
Carefully remove the supernatant.
-
Wash the mitochondrial pellet with ice-cold stop solution to remove any external radioactivity.
-
Lyse the mitochondrial pellet.
-
Add scintillation fluid to the lysate and measure the radioactivity using a scintillation counter.
-
Calculate the rate of pyruvate uptake and determine the percentage inhibition by this compound.
Protocol 3: Cellular Metabolic Analysis using Seahorse XF Analyzer
This protocol assesses the impact of this compound on cellular glycolysis and mitochondrial respiration in intact cells.
Workflow Diagram:
Caption: Workflow for cellular metabolic analysis using a Seahorse XF Analyzer.
Materials:
-
Adherent cells of interest
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium (supplemented with pyruvate, glutamine, and glucose as required)
-
This compound stock solution
-
Other metabolic modulators (e.g., oligomycin, FCCP, rotenone/antimycin A)
-
Seahorse XF Analyzer
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.
-
On the day of the assay, hydrate the sensor cartridge with Seahorse XF Calibrant and incubate at 37°C in a non-CO2 incubator.
-
Remove the growth medium from the cells, wash with pre-warmed XF assay medium, and then add the final volume of XF assay medium.
-
Place the cell plate in a non-CO2 incubator at 37°C for at least 30 minutes.
-
Load the injection ports of the sensor cartridge with this compound and other compounds for the mitochondrial stress test (oligomycin, FCCP, and a mixture of rotenone and antimycin A).
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate and start the assay.
-
The instrument will measure the basal oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).
-
This compound will be injected, and the subsequent changes in OCR and ECAR will be measured.
-
Subsequent injections of oligomycin, FCCP, and rotenone/antimycin A will allow for the determination of key parameters of mitochondrial function.
-
Analyze the data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and glycolytic activity.
Conclusion
The techniques described provide a comprehensive framework for characterizing the effects of the mitochondrial pyruvate carrier inhibitor, this compound. These protocols can be adapted to various research contexts, from basic biochemical studies to preclinical drug development. The provided data and diagrams offer a clear understanding of the compound's mechanism and its impact on cellular metabolism.
References
Application Notes and Protocols: GW604714X as a Tool for Studying Neurodegeneration
Audience: Researchers, scientists, and drug development professionals.
Introduction
GW604714X is a potent and highly specific inhibitor of the mitochondrial pyruvate carrier (MPC).[1][2] The MPC is a critical transporter located on the inner mitochondrial membrane responsible for the uptake of pyruvate from the cytosol into the mitochondrial matrix. This process is a key regulatory step linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.[3] Inhibition of the MPC has emerged as a potential therapeutic strategy for a range of conditions, including neurodegenerative diseases.[2][3] By modulating cellular metabolism, MPC inhibitors can influence pathways involved in neuroinflammation, autophagy, and excitotoxicity. These application notes provide a comprehensive overview of this compound, its mechanism of action, and protocols for its use in neurodegeneration research.
Mechanism of Action
This compound exerts its effects by binding to the MPC complex, thereby blocking the transport of pyruvate into the mitochondria. This leads to a metabolic shift, forcing cells to rely more on alternative energy sources and activating signaling pathways that can be neuroprotective. The primary downstream effects of MPC inhibition relevant to neurodegeneration include:
-
Modulation of mTOR Signaling: Inhibition of the MPC can lead to the modulation of the mammalian target of rapamycin (mTOR) signaling pathway. This can result in the normalization of autophagy, a cellular process for clearing damaged organelles and aggregated proteins, which is often impaired in neurodegenerative diseases.
-
Reduction of Neuroinflammation: MPC inhibition has been shown to reduce neuroinflammation, in part by affecting glial cell activation.
-
Protection Against Excitotoxicity: By altering cellular metabolism, MPC inhibitors can protect neurons from excitotoxic cell death, a common pathological process in many neurodegenerative conditions.
Data Presentation
The following table summarizes the available quantitative data on the inhibitory activity of this compound.
| Parameter | Value | Species/System | Reference |
| Ki (MPC) | <0.1 nM | Not specified | |
| Ki (Pyruvate-dependent respiration) | 0.057 ± 0.010 nM | Rat heart mitochondria | |
| Inhibitor binding sites | 56.0 ± 0.9 pmol/mg protein | Rat heart mitochondria | |
| Effect on L-lactate transport (MCT1) | 10 µM reduces uptake to 30% of control | Rat red blood cells |
Signaling Pathways and Experimental Workflows
Signaling Pathway of MPC Inhibition in Neuroprotection
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Advancing mitochondrial therapeutics: Synthesis and pharmacological evaluation of pyrazole-based inhibitors targeting the mitochondrial pyruvate carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Mitochondrial Pyruvate Carrier for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Employing GW604714X in Studies of Fatty Acid Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
GW604714X is a potent and highly specific inhibitor of the mitochondrial pyruvate carrier (MPC), a critical transporter responsible for the translocation of pyruvate from the cytosol into the mitochondrial matrix. By inhibiting the MPC, this compound effectively reduces the mitochondrial pool of pyruvate, a key substrate for the tricarboxylic acid (TCA) cycle and, consequently, for de novo lipogenesis (DNL). This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate fatty acid synthesis in a research setting.
Mechanism of Action
This compound is a thiazolidinedione compound that potently inhibits the MPC with a Ki value of less than 0.1 nM[1][2]. The inhibition of the MPC by this compound leads to a reduction in the transport of pyruvate into the mitochondria. This limitation of mitochondrial pyruvate availability has a direct impact on the generation of citrate, the precursor for cytosolic acetyl-CoA, which is the fundamental building block for fatty acid synthesis. The reduced availability of acetyl-CoA subsequently leads to a decrease in the activity of key lipogenic enzymes and the overall rate of DNL. It is important to note that this compound can also inhibit the plasma membrane monocarboxylate transporter (MCT1), but at concentrations several orders of magnitude higher than those required for MPC inhibition[1][2].
Data Presentation
The following table summarizes the key quantitative data for this compound, providing a reference for experimental design.
| Parameter | Value | Species/System | Reference |
| MPC Inhibition (Ki) | < 0.1 nM | Rat Liver & Yeast Mitochondria | [1] |
| MPC Inhibition (Ki) | 0.057 ± 0.010 nM | Rat Heart Mitochondria | |
| MPC Binding Sites | 56.0 ± 0.9 pmol/mg protein | Rat Heart Mitochondria | |
| MPC Binding Sites | 26 pmol/mg protein | Rat Liver Mitochondria | |
| MCT1 Inhibition | > 4 orders of magnitude higher than MPC Ki | Rat Red Blood Cells | |
| MCT1 Inhibition (at 10 µM) | Reduces initial uptake to 30% of control | Rat Red Blood Cells |
Experimental Protocols
Here, we provide detailed protocols for key experiments to study the effects of this compound on fatty acid synthesis.
Cellular Thermal Shift Assay (CETSA) for MPC1 Target Engagement
This protocol is designed to verify the direct binding of this compound to its target, the mitochondrial pyruvate carrier subunit 1 (MPC1), in a cellular context. The principle of CETSA is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
HEK293T cells
-
This compound
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibodies: anti-MPC1, anti-GAPDH (loading control)
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Cell Culture and Treatment:
-
Seed HEK293T cells in 6-well plates and grow to 80-90% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Thermal Challenge:
-
After treatment, wash the cells with PBS.
-
Add 1 ml of fresh PBS to each well.
-
Heat the plates at a range of temperatures (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C) for 3 minutes in a thermal cycler or water bath. Include a non-heated control (room temperature).
-
-
Cell Lysis and Protein Extraction:
-
Immediately after heating, place the plates on ice.
-
Aspirate the PBS and add 100 µl of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to microcentrifuge tubes.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Western Blot Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Normalize the protein concentrations for all samples.
-
Perform SDS-PAGE and Western blotting using primary antibodies against MPC1 and GAPDH.
-
Quantify the band intensities to determine the amount of soluble MPC1 at each temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Measurement of De Novo Lipogenesis using [¹⁴C]-Acetate Incorporation
This protocol measures the rate of new fatty acid synthesis by quantifying the incorporation of radiolabeled acetate into the total lipid fraction.
Materials:
-
Primary hepatocytes or a relevant cell line (e.g., HepG2)
-
This compound
-
[¹⁴C]-Sodium Acetate
-
Complete growth medium
-
PBS
-
Lipid extraction solvents (e.g., Hexane:Isopropanol, 3:2 v/v)
-
Scintillation cocktail and counter
Protocol:
-
Cell Culture and Treatment:
-
Plate hepatocytes in 12-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) or vehicle (DMSO) for 24 hours.
-
-
Radiolabeling:
-
After the pre-treatment, replace the medium with fresh medium containing this compound and 1 µCi/ml of [¹⁴C]-Sodium Acetate.
-
Incubate for 2-4 hours at 37°C.
-
-
Lipid Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Add 1 ml of Hexane:Isopropanol (3:2 v/v) to each well and incubate for 30 minutes at room temperature with gentle shaking.
-
Collect the solvent containing the lipids into a new tube.
-
Repeat the extraction with another 1 ml of the solvent mixture.
-
Combine the extracts and evaporate the solvent under a stream of nitrogen.
-
-
Quantification:
-
Resuspend the dried lipid extract in a known volume of scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Normalize the counts per minute (CPM) to the total protein content of the well to determine the rate of [¹⁴C]-acetate incorporation into lipids.
-
Western Blot Analysis of Nuclear SREBP-1c
This protocol assesses the effect of this compound on the activation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor for lipogenic genes. Activation involves the translocation of the mature form of SREBP-1c to the nucleus.
Materials:
-
Hepatocytes
-
This compound
-
Nuclear and cytoplasmic extraction kit
-
Antibodies: anti-SREBP-1c, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
Western blotting reagents
Protocol:
-
Cell Treatment:
-
Treat hepatocytes with this compound (e.g., 10 nM, 100 nM) or vehicle for 24 hours.
-
-
Nuclear and Cytoplasmic Fractionation:
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions.
-
-
Western Blot Analysis:
-
Determine the protein concentration of both fractions.
-
Perform Western blotting on both nuclear and cytoplasmic extracts.
-
Probe the membranes with antibodies against SREBP-1c, Lamin B1, and GAPDH.
-
A decrease in the amount of the mature, nuclear form of SREBP-1c in this compound-treated cells would indicate a reduction in its activation.
-
Quantitative Real-Time PCR (qPCR) for Lipogenic Gene Expression
This protocol measures the mRNA expression levels of key genes involved in fatty acid synthesis, such as Fatty Acid Synthase (FASN) and Acetyl-CoA Carboxylase 1 (ACC1).
Materials:
-
Hepatocytes
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for FASN, ACC1, and a housekeeping gene (e.g., GAPDH)
Protocol:
-
Cell Treatment and RNA Extraction:
-
Treat hepatocytes with this compound (e.g., 10 nM, 100 nM) or vehicle for 24 hours.
-
Extract total RNA using a commercial kit.
-
-
cDNA Synthesis and qPCR:
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using SYBR Green master mix and specific primers for FASN, ACC1, and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows.
Caption: Signaling pathway of this compound in inhibiting fatty acid synthesis.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Workflow for measuring de novo lipogenesis with [¹⁴C]-Acetate.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of mitochondrial pyruvate metabolism in fatty acid synthesis. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively employ this compound in their studies. By combining target engagement assays, metabolic flux analysis, and gene expression studies, a detailed understanding of the impact of MPC inhibition on lipogenesis can be achieved.
References
Troubleshooting & Optimization
Navigating GW604714X Experiments: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GW604714X in their experiments. The information is tailored for scientists and drug development professionals to anticipate and address potential challenges, ensuring accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and highly specific inhibitor of the mitochondrial pyruvate carrier (MPC).[1][2] The MPC is responsible for transporting pyruvate from the cytosol into the mitochondrial matrix, a crucial step linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.[3][4][5] By blocking the MPC, this compound effectively inhibits mitochondrial respiration that is dependent on pyruvate.
Q2: What is the reported potency of this compound?
A2: this compound exhibits a very high potency for the mitochondrial pyruvate carrier, with a reported inhibitory constant (Ki) of less than 0.1 nM. This is significantly more potent than other commonly used MPC inhibitors, such as UK5099, which has a Ki in the range of 5-10 nM.
Q3: Are there any known off-target effects of this compound?
A3: this compound can inhibit the plasma membrane monocarboxylate transporter 1 (MCT1), which is involved in lactate transport. However, this inhibition occurs at concentrations that are more than four orders of magnitude higher than those required to inhibit the MPC. It has also been noted that some thiazolidinedione inhibitors, a class to which this compound belongs, may affect the activity of KATP channels.
Q4: How should this compound be stored?
A4: For long-term storage, it is recommended to store this compound as a stock solution at -80°C for up to 6 months, or at -20°C for up to 1 month.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on pyruvate-dependent respiration | Compound Degradation: Improper storage or handling may have led to the degradation of this compound. | Prepare a fresh stock solution of this compound from a new aliquot. Ensure proper storage conditions are maintained (-80°C for long-term). |
| Incorrect Concentration: The final concentration of the inhibitor in the assay may be too low to elicit a response. | Verify all dilution calculations. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific experimental system. | |
| Cell/Mitochondrial Permeability Issues: The compound may not be effectively reaching the mitochondrial inner membrane where the MPC is located. | Ensure the experimental buffer and conditions are suitable for cell or mitochondrial permeability. For whole-cell assays, allow sufficient pre-incubation time for the compound to penetrate the cell and mitochondrial membranes. | |
| Inconsistent or variable results between experiments | Inconsistent Cell/Mitochondrial Quality: Variations in the health and metabolic state of the cells or isolated mitochondria can lead to variability. | Standardize cell culture conditions and passage numbers. For isolated mitochondria, ensure consistent isolation procedures and assess mitochondrial integrity (e.g., using membrane potential dyes) before each experiment. |
| Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) may be affecting the cells or mitochondria at the concentrations used. | Run a vehicle control (solvent only) at the same final concentration used for this compound to account for any solvent-induced effects. Keep the final solvent concentration as low as possible (typically <0.1%). | |
| Unexpected changes in lactate levels | Off-target MCT1 Inhibition: At high concentrations, this compound can inhibit the monocarboxylate transporter 1 (MCT1), affecting lactate transport. | Use the lowest effective concentration of this compound to specifically inhibit the MPC. If studying lactate transport is not the primary goal, ensure the concentration used is well below the threshold for MCT1 inhibition. |
| Observed effects are not specific to pyruvate metabolism | Secondary Metabolic Effects: Inhibition of the MPC can lead to a metabolic shift towards other pathways, such as glutamine or fatty acid metabolism, to fuel the TCA cycle. | To confirm the specificity of the observed effect, perform experiments using substrates that enter the TCA cycle downstream of pyruvate (e.g., glutamate, succinate). These should not be affected by this compound. |
Experimental Protocols
Protocol 1: Inhibitor Titration of Pyruvate-Dependent Respiration in Isolated Mitochondria
This protocol is adapted from methodologies used to characterize MPC inhibitors.
-
Mitochondrial Isolation: Isolate mitochondria from the tissue of interest (e.g., rat heart, liver) using standard differential centrifugation methods.
-
Respiration Assay: Use a Clark-type oxygen electrode or a Seahorse XF Analyzer to measure oxygen consumption.
-
Assay Buffer: Prepare a suitable respiration buffer (e.g., containing KCl, KH2PO4, MgCl2, HEPES, and EGTA).
-
Substrate Addition: Add pyruvate (e.g., 5 mM) and a source of malate (e.g., 2 mM) to initiate state 2 respiration.
-
State 3 Respiration: Add a controlled amount of ADP (e.g., 150 µM) to stimulate state 3 respiration.
-
Inhibitor Titration: Once a stable state 3 respiration rate is established, add increasing concentrations of this compound in a stepwise manner.
-
Data Analysis: Record the rate of oxygen consumption after each addition. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50.
Signaling Pathways and Workflows
Caption: Mechanism of action of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
Technical Support Center: Optimizing GW604714X Concentration for Maximum Inhibition
Welcome to the technical support center for GW604714X. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered when using this potent mitochondrial pyruvate carrier (MPC) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly specific inhibitor of the mitochondrial pyruvate carrier (MPC).[1][2] The MPC is a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix. By inhibiting the MPC, this compound effectively blocks the entry of pyruvate into the tricarboxylic acid (TCA) cycle, leading to a shift in cellular metabolism from oxidative phosphorylation towards glycolysis.[3][4]
Q2: What is the reported inhibitory potency of this compound?
A2: this compound is a highly potent inhibitor with a reported inhibitory constant (Ki) of less than 0.1 nM for the MPC.[1] In studies with isolated rat heart mitochondria, the Ki was determined to be 0.057 nM.
Q3: Are there known off-target effects for this compound?
A3: Yes. While highly specific for the MPC, this compound has been shown to inhibit the plasma membrane monocarboxylate transporter 1 (MCT1), but at concentrations that are over four orders of magnitude higher than those required for MPC inhibition. At a concentration of 10 µM, this compound was found to reduce the initial rate of L-lactate uptake by MCT1 to 30% of control values. Additionally, as a thiazolidinedione compound, it has been noted that this class of inhibitors can also impact the activity of KATP channels.
Q4: How should I prepare and store a stock solution of this compound?
A4: For preparing a stock solution, dissolve this compound in a suitable solvent such as DMSO. It is recommended to prepare a concentrated stock solution (e.g., 10 mM) to minimize the final concentration of the solvent in your experimental medium. For storage, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Troubleshooting Guides
Issue 1: Higher than expected IC50 value or lack of inhibitory effect.
-
Possible Cause: Compound precipitation.
-
Troubleshooting Step: Ensure that this compound is fully dissolved in the stock solution and that the final concentration in the culture medium does not exceed its solubility limit. Visually inspect the medium for any precipitates after adding the compound.
-
-
Possible Cause: Incorrect cell seeding density.
-
Troubleshooting Step: Optimize the cell seeding density for your specific cell line and assay duration. High cell densities can sometimes mask the inhibitory effects of a compound.
-
-
Possible Cause: Cell line insensitivity.
-
Troubleshooting Step: Different cell lines can exhibit varying sensitivities to MPC inhibition based on their metabolic phenotype. Consider using a positive control, such as the known MPC inhibitor UK5099, to validate the experimental setup. It may also be beneficial to test a panel of cell lines with different metabolic profiles.
-
Issue 2: Conflicting results between different cell viability assays.
-
Possible Cause: Assay-specific artifacts.
-
Troubleshooting Step: Metabolic assays (e.g., MTT, XTT) measure mitochondrial activity, which can be directly affected by an MPC inhibitor like this compound without necessarily causing immediate cell death. This can lead to a decrease in signal that may not correlate with cell death.
-
Recommendation: Use an orthogonal assay that measures a different cellular parameter, such as membrane integrity (e.g., LDH release assay) or ATP levels (e.g., CellTiter-Glo®), to confirm cytotoxicity.
-
Issue 3: Observed off-target effects.
-
Possible Cause: Using excessively high concentrations of this compound.
-
Troubleshooting Step: To minimize off-target effects on MCT1 and potentially other transporters, it is crucial to use the lowest effective concentration of this compound. Perform a detailed dose-response curve to identify the concentration range that specifically inhibits the MPC without engaging off-targets.
-
Recommendation: When interpreting results at higher concentrations (in the micromolar range), consider the potential contribution of MCT1 inhibition to the observed phenotype.
-
Data Presentation
| Parameter | Value | Tissue/Cell Type | Reference |
| Ki (MPC) | < 0.1 nM | - | |
| Ki (MPC) | 0.057 ± 0.010 nM | Rat Heart Mitochondria | |
| Inhibitor Binding Sites | 56.0 ± 0.9 pmol/mg protein | Rat Heart Mitochondria | |
| Inhibitor Binding Sites | 40 pmol/mg protein | Rat Kidney Mitochondria | |
| Inhibitor Binding Sites | 26 pmol/mg protein | Rat Liver Mitochondria | |
| Inhibitor Binding Sites | 20 pmol/mg protein | Rat Brain Mitochondria | |
| MCT1 Inhibition | Reduces L-lactate uptake to 30% of control | Rat Red Blood Cells | |
| MCT1 Inhibition Concentration | 10 µM | Rat Red Blood Cells |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound using a standard cell viability assay.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. A typical concentration range to start with could be from 1 nM to 10 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Cell Viability Measurement: After the incubation period, measure cell viability using a suitable assay (e.g., CellTiter-Glo® for ATP measurement or a dye exclusion assay).
-
Data Analysis: Normalize the viability data to the vehicle control (set to 100% viability). Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Mitochondrial Respiration Assay using Extracellular Flux Analysis
This protocol outlines the use of an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure the effect of this compound on mitochondrial respiration.
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere.
-
Assay Medium: On the day of the assay, replace the culture medium with a bicarbonate-free assay medium (e.g., XF Base Medium) supplemented with pyruvate, glutamine, and glucose, and incubate the plate in a non-CO2 incubator at 37°C for one hour.
-
Compound Injection: Load the injector ports of the sensor cartridge with this compound at the desired final concentration. A titration of this compound can be performed to determine the optimal inhibitory concentration.
-
Mitochondrial Stress Test: A mitochondrial stress test can be performed by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A to measure key parameters of mitochondrial function. This compound should be injected before initiating the stress test to observe its effect on basal respiration.
-
Data Acquisition and Analysis: Measure the oxygen consumption rate (OCR) in real-time. The data will reveal the extent to which this compound inhibits pyruvate-driven respiration.
Visualizations
Signaling Pathway
References
potential off-target effects of GW604714X
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using GW604714X, a potent and specific inhibitor of the mitochondrial pyruvate carrier (MPC).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a highly specific inhibitor of the mitochondrial pyruvate carrier (MPC), a protein complex located on the inner mitochondrial membrane. The MPC is responsible for transporting pyruvate from the cytosol into the mitochondrial matrix, a critical step linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. This compound binds to the MPC and blocks this transport, thereby inhibiting pyruvate-driven mitochondrial respiration.
Q2: I'm observing unexpected phenotypic changes in my cell culture experiments after treatment with this compound. What could be the cause?
A2: Inhibition of the MPC by this compound induces a significant metabolic shift. Cells will decrease their reliance on glucose oxidation and increase their dependence on alternative fuel sources such as fatty acids and amino acids (particularly glutamine) to maintain TCA cycle activity and cellular energy levels.[1][2] This metabolic reprogramming can lead to various phenotypic changes. It is also possible that at higher concentrations, off-target effects could contribute to the observed phenotype. We recommend performing control experiments to assess the metabolic state of your cells (e.g., measuring oxygen consumption with different substrates, and quantifying lactate production).
Q3: My results show a decrease in cell proliferation after this compound treatment, but the ATP levels are not significantly changed. Is this expected?
A3: Yes, this can be an expected outcome. While MPC inhibition blocks the primary route for glucose-derived pyruvate to enter the mitochondria for ATP production, cells can compensate by upregulating the oxidation of fatty acids and amino acids to maintain ATP levels.[1] The observed decrease in proliferation may be due to other downstream effects of MPC inhibition, such as alterations in biosynthetic pathways that rely on mitochondrial metabolites or increased oxidative stress.
Q4: Are there any known off-target effects of this compound I should be aware of?
A4: this compound is highly selective for the MPC. However, at concentrations significantly higher than its Ki for the MPC, it can exhibit off-target effects. The two primary potential off-targets are the monocarboxylate transporter 1 (MCT1) and ATP-sensitive potassium (KATP) channels.[3][4] It is crucial to use the lowest effective concentration of this compound to minimize the risk of these off-target interactions.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Inconsistent inhibition of pyruvate-driven respiration | 1. Compound degradation: this compound may be unstable under your experimental conditions. 2. Cell permeability issues: The compound may not be efficiently entering the cells. 3. Incorrect concentration: Calculation or dilution errors. | 1. Prepare fresh stock solutions of this compound for each experiment. 2. Verify cell permeability using a fluorescently tagged analog if available, or perform a dose-response curve to determine the optimal concentration for your cell type. 3. Double-check all calculations and ensure proper mixing of solutions. |
| Unexpected increase in lactate production | Metabolic shift: Inhibition of mitochondrial pyruvate import leads to an accumulation of cytosolic pyruvate, which is then converted to lactate by lactate dehydrogenase. This is an expected consequence of on-target MPC inhibition. | This is a confirmation of on-target activity. To further investigate, you can measure the expression or activity of lactate dehydrogenase. |
| Cell death at high concentrations | 1. Off-target effects: Inhibition of MCT1 or KATP channels can lead to cellular toxicity. 2. Severe metabolic stress: Complete blockage of pyruvate import may be too metabolically stressful for some cell types, leading to apoptosis or necrosis. | 1. Perform a dose-response curve to determine the IC50 for cytotoxicity and use a concentration well below this for your experiments. 2. Supplement the culture medium with alternative energy sources like fatty acids or glutamine to see if this rescues the cells. |
| No effect of this compound on your biological system | 1. Low MPC expression: Your cell type or tissue of interest may not express the MPC at high enough levels for the inhibitor to have a significant effect. 2. Compensatory mechanisms: The cells may have robust alternative metabolic pathways that compensate for the loss of mitochondrial pyruvate import. | 1. Verify MPC1 and MPC2 expression levels using qPCR or western blotting. 2. Investigate the activity of compensatory pathways, such as fatty acid oxidation and glutaminolysis, in your system. |
Quantitative Data on On-Target and Off-Target Effects
| Target | Parameter | Value | Reference |
| Mitochondrial Pyruvate Carrier (MPC) | Ki | < 0.1 nM | |
| Monocarboxylate Transporter 1 (MCT1) | Inhibition | At 10 µM, reduces L-lactate uptake to 30% of control | |
| ATP-sensitive Potassium (KATP) Channels (based on other thiazolidinediones) | IC50 (KIR6.2/SURx) | ~45 µM |
Key Experimental Protocols
Protocol 1: Measurement of Mitochondrial Pyruvate Carrier (MPC) Activity using Radiolabeled Pyruvate Uptake in Isolated Mitochondria
This protocol is adapted from established methods for measuring MPC activity.
Materials:
-
Isolated mitochondria
-
Mitochondrial Isolation Buffer (MIB)
-
Uptake Buffer (UB)
-
2x Pyruvate (PYR) Buffer containing [1-14C]pyruvate
-
Stop Solution (e.g., ice-cold buffer containing a high concentration of a non-radiolabeled MPC inhibitor like UK5099 or this compound)
-
Scintillation vials and scintillation fluid
-
96-well plate and vacuum manifold
Procedure:
-
Mitochondria Preparation: Isolate mitochondria from cells or tissue using standard differential centrifugation methods and resuspend the final mitochondrial pellet in MIB. Determine the protein concentration using a Bradford or BCA assay.
-
Pre-incubation: Dilute the isolated mitochondria to the desired final concentration in UB. For inhibitor studies, pre-incubate a subset of the mitochondria with this compound or a vehicle control for a specified time on ice.
-
Initiate Pyruvate Uptake: In a 96-well plate, add an equal volume of the mitochondrial suspension to the 2x PYR buffer containing [1-14C]pyruvate to start the uptake reaction. The final reaction buffer should have a pH of approximately 6.8.
-
Incubate: Incubate the plate at the desired temperature (e.g., room temperature or 37°C) for a specific time course (e.g., 0, 1, 2, 5, 10 minutes).
-
Stop Uptake: Terminate the reaction by adding an excess of ice-cold Stop Solution.
-
Separation: Quickly filter the reaction mixture through a filter plate using a vacuum manifold to separate the mitochondria from the reaction buffer.
-
Washing: Wash the filters with ice-cold UB to remove any non-transported radiolabeled pyruvate.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the rate of pyruvate uptake and compare the rates between control and this compound-treated mitochondria.
Protocol 2: Pyruvate Assay in Cell Lysates
This protocol provides a general guideline for measuring pyruvate concentration in cell lysates using a commercially available pyruvate assay kit.
Materials:
-
Cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Pyruvate Assay Buffer (from kit)
-
Pyruvate Probe (from kit)
-
Pyruvate Enzyme Mix (from kit)
-
Pyruvate Standard (from kit)
-
96-well plate for colorimetric or fluorometric reading
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Culture cells to the desired density and treat with this compound or vehicle control for the desired time.
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Lyse the cells using 4 volumes of the Pyruvate Assay Buffer. Homogenize on ice.
-
Centrifuge the lysate to pellet cell debris and collect the clear supernatant.
-
-
Standard Curve Preparation: Prepare a standard curve using the Pyruvate Standard provided in the kit according to the manufacturer's instructions.
-
Reaction Setup:
-
Add your cell lysate samples and standards to a 96-well plate.
-
Prepare a Reaction Mix containing the Pyruvate Assay Buffer, Pyruvate Probe, and Pyruvate Enzyme Mix as per the kit's protocol.
-
Add the Reaction Mix to each well containing the samples and standards.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: Measure the absorbance (e.g., at 570 nm) or fluorescence (e.g., at Ex/Em = 535/587 nm) using a microplate reader.
-
Data Analysis: Determine the pyruvate concentration in your samples by comparing their readings to the standard curve.
Visualizations
Caption: On-target signaling pathway of this compound.
References
- 1. The role of the mitochondrial pyruvate carrier in substrate regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the mitochondrial pyruvate carrier protects from excitotoxic neuronal death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Advancing mitochondrial therapeutics: Synthesis and pharmacological evaluation of pyrazole-based inhibitors targeting the mitochondrial pyruvate carrier - PMC [pmc.ncbi.nlm.nih.gov]
addressing GW604714X solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility and stability challenges associated with the mitochondrial pyruvate carrier (MPC) inhibitor, GW604714X.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethylformamide (DMF) is a recommended solvent for this compound. A solubility of 5.26 mg/mL (11.16 mM) has been reported in DMF.[1] To achieve this concentration, gentle warming to 37°C and sonication may be necessary.[1] For biological experiments, it is crucial to ensure the final concentration of the organic solvent is low enough to not affect the assay.
Q2: I am observing precipitation when diluting my this compound stock solution in an aqueous buffer. What should I do?
A2: Precipitation upon dilution into aqueous media is a common issue for poorly soluble compounds. To mitigate this, consider the following:
-
Lower the final concentration: The aqueous solubility of this compound is expected to be low.
-
Use a co-solvent: If your experimental system allows, preparing the final dilution in a buffer containing a small percentage of an organic solvent (e.g., ethanol or DMSO) can improve solubility.
-
Test different pH values: The solubility of a compound can be pH-dependent.[2] Evaluating solubility in a range of physiologically relevant pH buffers may identify a more suitable condition.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: To ensure the stability of your this compound stock solutions, it is recommended to store them in aliquots to avoid repeated freeze-thaw cycles. Recommended storage conditions are:
Q4: Are there any known stability issues with the thiazolidinedione chemical class of this compound?
A4: Yes, compounds containing a thiazolidinedione ring system can be susceptible to metabolic instability. Studies have shown that some compounds in this class can have short half-lives in the presence of human liver microsomes. The metabolic stability is highly dependent on the specific substitutions on the core structure. For long-term experiments or in vivo studies, it is advisable to assess the metabolic stability of this compound in your specific experimental system.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Assays
-
Possible Cause: Precipitation of this compound in the cell culture medium.
-
Troubleshooting Steps:
-
Visually inspect the culture medium for any signs of precipitation after adding this compound.
-
Determine the kinetic solubility of this compound in your specific cell culture medium (see Experimental Protocols section).
-
Ensure the final concentration of any organic solvent used to dissolve the compound is not cytotoxic.
-
Prepare fresh dilutions from a properly stored stock solution for each experiment.
-
Issue 2: Difficulty Dissolving the Lyophilized Powder
-
Possible Cause: this compound has poor solubility.
-
Troubleshooting Steps:
-
Use an appropriate solvent such as DMF.
-
Employ mechanical assistance like vortexing and sonication.
-
Gentle warming (e.g., 37°C) can aid in dissolution.
-
Quantitative Data Summary
| Solvent | Reported Solubility | Notes |
| DMF | 5.26 mg/mL (11.16 mM) | Ultrasonic and warming may be required. |
| DMSO | Data not available in searched literature. | A common solvent for similar compounds. |
| Ethanol | Data not available in searched literature. | Often used as a co-solvent. |
| Aqueous Buffer | Expected to be sparingly soluble. | pH can influence solubility. |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility in Aqueous Buffer
This protocol provides a method to quickly assess the solubility of this compound in an aqueous buffer, which is critical for in vitro assays.
-
Prepare a high-concentration stock solution: Dissolve this compound in an organic solvent like DMF or DMSO to a concentration of 10-20 mM.
-
Serial Dilution: Prepare a serial dilution of the stock solution in the same organic solvent.
-
Dispense Buffer: Add a fixed volume of your aqueous buffer (e.g., PBS, cell culture medium) to the wells of a 96-well plate.
-
Compound Addition: Transfer a small volume (e.g., 1-2 µL) of the serially diluted stock solutions to the buffer-containing wells. The final concentration of the organic solvent should be kept low (e.g., <1%).
-
Equilibration: Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking.
-
Turbidity Measurement: Measure the absorbance (turbidity) of each well at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader.
-
Data Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to a control well containing only the buffer and the organic solvent.
Protocol 2: Assessment of Stock Solution Stability
This protocol outlines a method to evaluate the stability of this compound in a stock solution over time.
-
Prepare Stock Solution: Prepare a stock solution of this compound in the desired solvent at a known concentration.
-
Aliquot and Store: Aliquot the stock solution into multiple vials to avoid freeze-thaw cycles and store them under the desired conditions (e.g., -20°C and -80°C).
-
Time Points: Designate several time points for analysis (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
Sample Analysis: At each time point, retrieve an aliquot from each storage condition. Analyze the concentration and purity of this compound using a stability-indicating analytical method, such as HPLC-UV.
-
Data Comparison: Compare the concentration and purity of the stored samples to the initial (time 0) sample. A significant decrease in concentration or the appearance of degradation peaks indicates instability.
Visualizations
Caption: Workflow for determining the kinetic solubility of this compound.
Caption: Workflow for assessing the stability of this compound stock solutions.
References
improving the efficacy of GW604714X in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of GW604714X in your experiments. All quantitative data is summarized for easy comparison, and detailed methodologies for key experiments are provided.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly specific inhibitor of the mitochondrial pyruvate carrier (MPC).[1] Its primary function is to block the transport of pyruvate from the cytoplasm into the mitochondrial matrix, thereby inhibiting mitochondrial respiration that is dependent on pyruvate as a substrate.[1] It does not affect respiration supported by other substrates. The inhibition constant (Ki) for the MPC is less than 0.1 nM, making it significantly more potent than other commonly used MPC inhibitors like UK5099.[1]
Q2: What are the known off-target effects of this compound?
While this compound is highly specific for the MPC, it can exhibit off-target effects at concentrations significantly higher than those required for MPC inhibition. It has been shown to inhibit the plasma membrane monocarboxylate transporter 1 (MCT1), which is involved in lactate transport, but at concentrations four orders of magnitude greater than its Ki for the MPC.[1][2] Additionally, as a thiazolidinedione derivative, it may impact the activity of KATP channels, which could lead to the inhibition of cellular potassium import.
Q3: What is the recommended solvent and storage condition for this compound?
For optimal stability, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. The compound is soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
Q4: How does inhibition of the mitochondrial pyruvate carrier (MPC) affect cellular metabolism?
By blocking pyruvate entry into the mitochondria, this compound forces a metabolic shift. Cells become more reliant on alternative energy sources to fuel the tricarboxylic acid (TCA) cycle, such as fatty acid oxidation and glutaminolysis. This can lead to a decrease in cellular oxygen consumption when pyruvate is the primary substrate and may alter the levels of various metabolic intermediates.
Troubleshooting Guide
| Issue | Potential Cause | Recommendation |
| No observable effect on mitochondrial respiration | Incorrect substrate: this compound specifically inhibits pyruvate-dependent respiration. Ensure your assay is using pyruvate as the primary substrate. | Use a substrate mix containing pyruvate and malate. As a control, test the effect of this compound on respiration driven by a substrate that bypasses the MPC, such as succinate. |
| Suboptimal inhibitor concentration: The effective concentration can vary between cell types and experimental conditions. | Perform a dose-response curve to determine the optimal concentration for your specific model. Start with a concentration range from 1 nM to 1 µM. | |
| Poor compound stability: The compound may have degraded due to improper storage or handling. | Ensure the stock solution is stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. | |
| Inconsistent results between experiments | Variable cell density or mitochondrial integrity: Differences in the number of cells or the quality of isolated mitochondria can lead to variability. | Standardize cell seeding density and ensure consistent mitochondrial isolation procedures. Measure protein concentration to normalize results. |
| Media composition: Components in the cell culture media may interfere with the inhibitor's activity. | Use a consistent and defined media formulation for all experiments. Be aware that high concentrations of pyruvate in the media may compete with the inhibitor. | |
| Unexpected changes in cell viability | Off-target effects: At high concentrations, this compound can have off-target effects that may lead to cytotoxicity. | Use the lowest effective concentration determined from your dose-response studies. Consider potential effects on MCT1 and KATP channels if using high concentrations. |
| Metabolic vulnerability: The cell line being used may be highly dependent on mitochondrial pyruvate metabolism for survival. | Assess the metabolic phenotype of your cells. Consider providing alternative substrates like glutamine or fatty acids to mitigate cytotoxic effects if the goal is to study the metabolic rewiring. |
Quantitative Data Summary
Table 1: Inhibitory Potency of this compound
| Parameter | Value | System | Reference |
| Ki (MPC) | < 0.1 nM | Direct measurement of pyruvate transport | |
| Ki (MPC) | 0.057 ± 0.010 nM | Pyruvate-dependent respiration in heart mitochondria | |
| Inhibitor Binding Sites (Heart) | 56.0 ± 0.9 pmol/mg protein | Titration with [3H]-methoxy-GW450863X | |
| Inhibitor Binding Sites (Kidney) | 40 pmol/mg protein | Titration with [3H]-methoxy-GW450863X | |
| Inhibitor Binding Sites (Liver) | 26 pmol/mg protein | Titration with [3H]-methoxy-GW450863X | |
| Inhibitor Binding Sites (Brain) | 20 pmol/mg protein | Titration with [3H]-methoxy-GW450863X | |
| MCT1 Inhibition | Reduces 0.5 mM L-lactate uptake to 30% of control | Rat red blood cells |
Experimental Protocols
Protocol 1: Mitochondrial Respiration Assay in Isolated Mitochondria
This protocol outlines the measurement of oxygen consumption in isolated mitochondria to assess the inhibitory effect of this compound.
Materials:
-
Isolated mitochondria
-
Respiration buffer (e.g., MiR05)
-
Substrates: Pyruvate, Malate, Succinate, ADP
-
Inhibitors: Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor), Oligomycin (ATP synthase inhibitor)
-
This compound stock solution (in DMSO)
-
High-resolution respirometer (e.g., Oroboros O2k)
Procedure:
-
Preparation: Calibrate the oxygen sensors of the respirometer. Add 2 mL of respiration buffer to the chambers and allow the temperature to stabilize at 37°C.
-
Mitochondria Addition: Add isolated mitochondria to a final concentration of 0.1-0.25 mg/mL.
-
State 2 Respiration (LEAK): Add pyruvate (5 mM) and malate (2 mM) to measure leak respiration driven by Complex I substrates.
-
State 3 Respiration (OXPHOS): Add ADP (2.5 mM) to stimulate ATP synthesis and measure maximal coupled respiration.
-
This compound Titration: After achieving a stable State 3 respiration, perform a stepwise titration of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) to determine the dose-dependent inhibition of pyruvate-driven respiration.
-
Control for Specificity: In a separate experiment, after establishing pyruvate-driven respiration, add rotenone (0.5 µM) to inhibit Complex I, followed by succinate (10 mM) to initiate Complex II-driven respiration. Add this compound to confirm its lack of effect on succinate-driven respiration.
-
Data Analysis: Calculate the oxygen consumption rate (OCR) at each step and normalize to the mitochondrial protein concentration.
Protocol 2: Cell-Based Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the medium containing different concentrations of this compound (and a vehicle control).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Visualizations
Caption: Signaling pathway showing the inhibitory effect of this compound on the Mitochondrial Pyruvate Carrier (MPC).
Caption: A simplified experimental workflow for assessing the efficacy of this compound.
Caption: A logical troubleshooting workflow for experiments involving this compound.
References
Technical Support Center: Overcoming Challenges in GW604714X-Based Assays
Welcome to the technical support center for GW604714X-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful application of this potent mitochondrial pyruvate carrier (MPC) inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly specific inhibitor of the mitochondrial pyruvate carrier (MPC).[1][2] The MPC is a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix. By inhibiting the MPC, this compound effectively blocks the entry of pyruvate into the mitochondria, thereby inhibiting pyruvate-dependent mitochondrial respiration and downstream metabolic processes such as the citric acid cycle (TCA cycle).[1][2] It exhibits a high affinity for the MPC with a dissociation constant (Ki) of less than 0.1 nM.[2]
Q2: How does the potency of this compound compare to other MPC inhibitors?
A2: this compound is significantly more potent than the commonly used MPC inhibitor, UK5099. The Ki of this compound for the MPC is substantially lower than that of UK5099.
Q3: What are the known off-target effects of this compound?
A3: While this compound is highly specific for the MPC, some off-target effects have been reported at concentrations significantly higher than those required for MPC inhibition. It can inhibit the plasma membrane monocarboxylate transporter 1 (MCT1), but at concentrations more than four orders of magnitude greater than its Ki for the MPC. There is also evidence to suggest that at very high concentrations, it may impact the activity of KATP channels. It is crucial to perform dose-response experiments to determine the optimal concentration for MPC inhibition without inducing off-target effects in your specific experimental model.
Q4: What is the role of the Mitochondrial Pyruvate Carrier (MPC) in cellular metabolism?
A4: The MPC plays a crucial role as the gatekeeper for pyruvate's entry into the mitochondria. This transport is a critical link between glycolysis in the cytosol and the TCA cycle within the mitochondria. By controlling pyruvate import, the MPC influences cellular energy production, glucose oxidation, gluconeogenesis, and lipogenesis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no inhibitory effect of this compound | Poor Solubility: this compound may have limited solubility in aqueous assay buffers. | Prepare a concentrated stock solution in an appropriate organic solvent like DMSO. Ensure the final concentration of the solvent in the assay does not exceed a level that affects mitochondrial function (typically <0.1%). Vortex the stock solution thoroughly before each use. |
| Inhibitor Degradation: Improper storage can lead to loss of activity. | Store the stock solution at -20°C or -80°C as recommended by the supplier. Avoid repeated freeze-thaw cycles. | |
| Incorrect Assay Conditions: The substrate concentrations or mitochondrial quality may not be optimal. | Ensure the assay buffer is correctly prepared and at the appropriate pH. Use freshly isolated and high-quality mitochondria with a good respiratory control ratio (RCR). Titrate the concentration of pyruvate in your assay to ensure it is not limiting. | |
| High background signal or unexpected results | Off-Target Effects: The concentration of this compound used may be too high, leading to inhibition of other transporters like MCT1. | Perform a dose-response curve to determine the lowest effective concentration that inhibits pyruvate-driven respiration without affecting respiration with other substrates (e.g., succinate or fatty acids). |
| Contamination of reagents: Assay buffers or substrates may be contaminated. | Use fresh, high-purity reagents and sterile, nuclease-free water to prepare all solutions. | |
| Variability between experimental replicates | Inconsistent pipetting of inhibitor: Small volumes of concentrated stock solutions can be difficult to pipette accurately. | Use calibrated pipettes and consider performing serial dilutions to work with larger, more manageable volumes for the final dilutions into the assay. |
| Uneven distribution of mitochondria: Mitochondria may settle at the bottom of the tube. | Gently mix the mitochondrial suspension before aliquoting into the assay wells or chamber. |
Quantitative Data Summary
| Parameter | Value | Tissue/System | Reference |
| Ki for MPC | < 0.1 nM | Direct measurement in rat liver and yeast mitochondria | |
| Inhibitor Binding Sites | 56.0 ± 0.9 pmol/mg protein | Rat Heart Mitochondria | |
| Ki (pyruvate-dependent respiration) | 0.057 ± 0.010 nM | Rat Heart Mitochondria | |
| Inhibition of L-lactate transport (MCT1) | 10 µM reduces uptake to 30% of control | Rat Red Blood Cells |
Experimental Protocols
Detailed Protocol: Measuring Mitochondrial Respiration using an Oxygen Electrode
This protocol provides a general framework for assessing the effect of this compound on mitochondrial respiration. Specific parameters may need to be optimized for your experimental setup.
1. Materials:
- Isolated mitochondria
- Respiration Buffer (e.g., MiR05)
- Substrates: Pyruvate, Malate, ADP, Succinate
- Inhibitors: this compound, Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor)
- Oxygen electrode system (e.g., Oroboros Oxygraph, Seahorse XF Analyzer)
2. Procedure:
- Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and store at -20°C.
- Calibrate the oxygen electrode according to the manufacturer's instructions.
- Add respiration buffer to the chamber and allow it to equilibrate to the desired temperature (e.g., 37°C).
- Add isolated mitochondria to the chamber (typically 0.1-0.5 mg/mL protein).
- Measure basal respiration (State 1).
- Add pyruvate and malate (e.g., 5 mM and 2 mM final concentration, respectively) to initiate pyruvate-dependent respiration (State 2).
- Add ADP (e.g., 1-2 mM final concentration) to stimulate ATP synthesis-coupled respiration (State 3).
- Once a stable State 3 respiration rate is achieved, add this compound at the desired concentration. Observe the inhibition of oxygen consumption.
- To confirm specificity , after observing the effect of this compound, you can add a Complex II substrate like succinate (e.g., 10 mM final concentration). Respiration should resume if this compound is specifically inhibiting the MPC.
- Finally, add inhibitors of the electron transport chain such as rotenone and antimycin A to completely block mitochondrial respiration and determine non-mitochondrial oxygen consumption.
Signaling Pathways and Workflows
Caption: Mechanism of action of this compound on the mitochondrial pyruvate carrier.
Caption: Workflow for a mitochondrial respiration assay with this compound.
References
Technical Support Center: Refining Protocols for GW604714X Use in Specific Cell Lines
Welcome to the technical support center for the use of GW604714X, a potent and highly specific inhibitor of the mitochondrial pyruvate carrier (MPC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining experimental protocols and troubleshooting common issues encountered when using this compound in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of the mitochondrial pyruvate carrier (MPC), a protein complex responsible for transporting pyruvate from the cytosol into the mitochondrial matrix.[1][2] By blocking this transport, this compound inhibits pyruvate-dependent mitochondrial respiration.[1][2] It has a very high affinity for the MPC, with a Ki value of less than 0.1 nM, making it significantly more potent than other MPC inhibitors like UK5099.[2]
Q2: What are the known off-target effects of this compound?
A2: While this compound is highly specific for the MPC, it can exhibit off-target effects at concentrations significantly higher than those required for MPC inhibition. It has been shown to inhibit the plasma membrane monocarboxylate transporter (MCT1), but at concentrations more than four orders of magnitude greater than its Ki for the MPC. Some studies also suggest that thiazolidinedione inhibitors, a class to which this compound belongs, may impact the activity of KATP channels, leading to the inhibition of cellular potassium import.
Q3: How should I prepare and store a stock solution of this compound?
A3: For optimal stability, it is recommended to prepare a concentrated stock solution in a solvent such as DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month. When preparing working solutions for cell culture, ensure the final concentration of the solvent (e.g., DMSO) is low enough to not affect the cells (typically <0.5%).
Q4: What is a typical concentration range and incubation time for this compound in cell culture experiments?
A4: The optimal concentration and incubation time for this compound are highly dependent on the specific cell line and the experimental endpoint. Based on its high potency, effective concentrations are typically in the nanomolar to low micromolar range. For instance, in some prostate cancer cell lines, a dose-dependent decrease in proliferation has been observed with UK5099, a similar MPC inhibitor, in the micromolar range. It is crucial to perform a dose-response experiment for each new cell line to determine the optimal concentration. Incubation times can range from a few hours for acute metabolic studies to several days for proliferation or viability assays.
Q5: How does this compound affect cellular metabolism?
A5: By inhibiting the entry of pyruvate into the mitochondria, this compound forces a metabolic shift. Cells become more reliant on glycolysis for ATP production, leading to increased glucose consumption and lactate production (the Warburg effect). This can be measured by assessing the extracellular acidification rate (ECAR) and the oxygen consumption rate (OCR).
Troubleshooting Guides
General Troubleshooting for this compound Experiments
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound | 1. Incorrect concentration: The concentration used may be too low for the specific cell line. 2. Compound degradation: The stock solution may have degraded due to improper storage or repeated freeze-thaw cycles. 3. Cell line insensitivity: The cell line may not rely heavily on mitochondrial pyruvate metabolism. | 1. Perform a dose-response curve to determine the optimal concentration. 2. Prepare a fresh stock solution of this compound. 3. Characterize the metabolic phenotype of your cell line to confirm its dependence on pyruvate oxidation. |
| High cell toxicity or unexpected cell death | 1. Concentration is too high: The concentration used may be cytotoxic. 2. Off-target effects: At higher concentrations, off-target effects on MCT1 or KATP channels may contribute to toxicity. 3. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. | 1. Lower the concentration of this compound. 2. Use the lowest effective concentration to minimize off-target effects. 3. Ensure the final solvent concentration is below toxic levels (e.g., <0.5% for DMSO). Include a solvent-only control in your experiments. |
| Inconsistent results between experiments | 1. Variability in cell culture: Differences in cell passage number, confluency, or media composition can affect metabolic responses. 2. Inconsistent compound preparation: Variations in the preparation of working solutions. 3. Assay variability: Technical variability in the experimental assay. | 1. Standardize cell culture procedures, including using cells within a defined passage number range. 2. Prepare fresh working solutions for each experiment from a properly stored stock. 3. Include appropriate positive and negative controls in every experiment. |
Troubleshooting for Seahorse XF Assays with MPC Inhibitors
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Oxygen Consumption Rate (OCR) at baseline | 1. Low cell number or viability: Insufficient number of healthy cells seeded. 2. Suboptimal assay medium: The medium may lack necessary substrates. | 1. Optimize cell seeding density and ensure high cell viability before starting the assay. 2. Supplement the assay medium with pyruvate, glutamine, and glucose. |
| Poor response to mitochondrial stress test drugs (e.g., FCCP, Rotenone/Antimycin A) | 1. Suboptimal drug concentrations: The concentrations of the stress test compounds may not be optimal for your cell line. 2. Unhealthy cells: Cells may be stressed or damaged, leading to a blunted response. | 1. Titrate the concentrations of FCCP and other mitochondrial inhibitors to determine the optimal concentrations for your specific cell line. 2. Ensure cells are healthy and in the logarithmic growth phase before the assay. |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent cell numbers across wells. 2. Edge effects: Wells at the edge of the plate may behave differently due to temperature or evaporation gradients. | 1. Be meticulous with cell counting and seeding to ensure a uniform cell monolayer. 2. Avoid using the outermost wells of the microplate, or fill them with media to minimize edge effects. |
Quantitative Data
The following tables summarize quantitative data on the effects of this compound and other relevant MPC inhibitors in various cell lines. Note that optimal concentrations can vary significantly between cell types.
Table 1: Inhibitory Potency of this compound
| Parameter | Value | System | Reference |
| Ki | <0.1 nM | Mitochondrial Pyruvate Carrier (MPC) | |
| Ki (nM) | 0.057 ± 0.010 | Pyruvate-dependent respiration in heart mitochondria | |
| Inhibitor Binding Sites (pmol/mg protein) | 56.0 ± 0.9 | Heart mitochondria | |
| Inhibition of L-lactate transport (MCT1) | Reduced to 30% of control at 10 µM | Rat red blood cells |
Table 2: Effects of MPC Inhibitors on Cancer Cell Lines
| Cell Line | Compound | Concentration | Incubation Time | Observed Effect | Reference |
| Prostate Cancer (ABL) | This compound | Dose-dependent | Not specified | Decrease in proliferation | |
| Prostate Cancer (Hormone responsive) | UK5099 | Dose-dependent | Not specified | Decrease in proliferation | |
| Colon Cancer (HCT15, HT29) | MPC1/2 re-expression | Not applicable | 40 days (xenograft) | Slowed tumor growth | |
| Esophageal Squamous Cancer (EC109, KYSE140, KYSE450) | UK5099 | Not specified | 24 and 48 hours | Increased glucose consumption and lactate production | |
| Breast Cancer (4T1, 67NR) | Aminocarboxycoumarin derivatives | Not specified | Not specified | Inhibition of cell proliferation |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a stable stock solution and ready-to-use working solutions of this compound for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium appropriate for your cell line
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
In a sterile environment (e.g., a biosafety cabinet), weigh the appropriate amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution in pre-warmed, sterile cell culture medium to the desired final concentration for your experiment.
-
Perform serial dilutions if necessary to achieve low nanomolar concentrations.
-
Ensure the final concentration of DMSO in the working solution is below 0.5% to prevent solvent-induced cytotoxicity.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Protocol 2: Cell Viability Assay (e.g., MTT Assay)
Objective: To assess the effect of this compound on the viability of a specific cell line.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound working solutions at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow overnight.
-
-
Compound Treatment:
-
Remove the old medium and replace it with fresh medium containing various concentrations of this compound (and a vehicle control).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
After the MTT incubation, add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Visualizations
Signaling Pathway of this compound Action
References
dealing with inconsistent results from GW604714X treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GW604714X. The information below is designed to help address specific issues that may arise during experiments and to clarify the underlying mechanisms that can lead to inconsistent results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and highly specific inhibitor of the mitochondrial pyruvate carrier (MPC).[1][2] The MPC is responsible for transporting pyruvate from the cytosol into the mitochondrial matrix, a critical step linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.[3] By inhibiting the MPC, this compound blocks pyruvate entry into the mitochondria, thereby inhibiting mitochondrial respiration that is dependent on pyruvate.[1][4]
Q2: Does this compound have any known off-target effects?
Yes. While this compound is highly specific for the MPC at nanomolar concentrations, at concentrations approximately four orders of magnitude higher, it can also inhibit the plasma membrane monocarboxylate transporter 1 (MCT1). MCT1 is involved in the transport of lactate and other monocarboxylates across the cell membrane. Additionally, as a thiazolidinedione compound, it is related to other molecules that have been shown to impact the activity of ATP-sensitive potassium (KATP) channels, which could represent a potential off-target effect.
Q3: Why am I seeing different results in different cell lines?
The effects of this compound can be highly dependent on the metabolic phenotype of the cell line being used. Cells that are highly reliant on mitochondrial oxidative phosphorylation for their energy needs will be more sensitive to MPC inhibition. In contrast, cells that are primarily glycolytic may be less affected. Furthermore, the expression levels of the MPC complex and MCT1 can vary significantly between cell lines, which will influence the observed response to the inhibitor.
Q4: What is the recommended working concentration for this compound?
The optimal working concentration of this compound is highly dependent on the experimental system and the specific research question. For specific inhibition of the MPC, it is crucial to use the lowest effective concentration, likely in the low nanomolar range, to avoid off-target inhibition of MCT1. A dose-response experiment is strongly recommended to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guide
Problem 1: High variability between replicate wells.
High variability between replicates is a common issue in cell-based assays and can obscure the true effect of the compound.
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogeneous single-cell suspension before and during plating. Use reverse pipetting techniques for dispensing cells. |
| Edge Effects | Avoid using the outer wells of microplates as they are prone to evaporation. Fill the outer wells with sterile PBS or media to create a humidity barrier. |
| Pipetting Errors | Calibrate pipettes regularly. Use fresh pipette tips for each replicate and condition. |
| Incomplete Reagent Mixing | Ensure gentle but thorough mixing after the addition of this compound and assay reagents. Avoid creating bubbles. |
Problem 2: Inconsistent dose-response curve.
An inconsistent or non-reproducible dose-response curve can arise from issues with the compound itself or the experimental setup.
| Possible Cause | Recommended Solution |
| Incorrect Drug Dilutions | Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. |
| Drug Instability | Check the stability of this compound in your culture medium at the incubation temperature and duration. Some compounds can degrade over time. |
| Off-target Effects at High Concentrations | At higher concentrations, this compound can inhibit MCT1, leading to a complex biological response that may not follow a classical dose-response relationship for MPC inhibition. Lower the concentration range to focus on MPC inhibition. |
| Cellular Metabolism Shift | Prolonged treatment with this compound can induce metabolic reprogramming in cells, altering their sensitivity over time. Consider shorter incubation times or time-course experiments. |
Problem 3: No observable effect of this compound treatment.
The lack of a discernible effect could be due to several factors related to the compound, the cells, or the assay itself.
| Possible Cause | Recommended Solution |
| Low MPC Expression/Activity | The cell line may have very low levels of the mitochondrial pyruvate carrier, making it insensitive to inhibition. Verify MPC1 and MPC2 expression in your cell line. |
| Metabolic Phenotype | The cells may be primarily glycolytic and not rely on mitochondrial pyruvate metabolism for proliferation or the function being assayed. Assess the metabolic profile of your cells. |
| Drug Inactivation | Components in the serum of the culture medium can bind to and inactivate the compound. Consider reducing the serum concentration if appropriate for your cells. |
| Insufficient Incubation Time | The effect of MPC inhibition on your endpoint of interest may require a longer duration. Perform a time-course experiment. |
Data Presentation
Table 1: Inhibitory Potency of this compound on Mitochondrial Pyruvate Carrier (MPC) and Monocarboxylate Transporter 1 (MCT1)
| Target | Species | Measurement | Value | Reference |
| MPC | Rat Liver & Yeast Mitochondria | Ki | < 0.1 µM | |
| MPC | Rat Heart Mitochondria | Ki | 0.057 nM | |
| MCT1 | Rat Red Blood Cells | Inhibition | 70% at 10 µM |
Experimental Protocols
General Protocol for Assessing the Effect of this compound on Cell Viability
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in a culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and is non-toxic to the cells (typically <0.1% DMSO).
-
Treatment: Remove the overnight culture medium and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Viability Assay: After incubation, perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence and normalize the data to the vehicle-treated control wells to determine the percentage of cell viability. Plot the results as a dose-response curve to determine the IC50 value.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: A general experimental workflow for this compound treatment.
Caption: A troubleshooting decision tree for inconsistent results.
References
Technical Support Center: Minimizing Cytotoxicity of GW604714X in Long-Term Studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing the cytotoxic effects of GW604714X during long-term experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly specific small molecule inhibitor of the mitochondrial pyruvate carrier (MPC).[1][2] The MPC is a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix. By inhibiting the MPC, this compound blocks the entry of pyruvate into the mitochondria, thereby inhibiting pyruvate-dependent respiration.[1][2]
Q2: Is cytotoxicity an expected outcome when using this compound?
A2: Cytotoxicity with this compound can be an expected on-target effect, particularly in cells that are highly dependent on mitochondrial pyruvate metabolism for energy production and biosynthesis. However, unexpected or excessive cytotoxicity, especially at low concentrations or in cell lines not anticipated to be sensitive, may indicate off-target effects or suboptimal experimental conditions.
Q3: What are the potential causes of this compound-induced cytotoxicity?
A3: Cytotoxicity can arise from two main sources:
-
On-target effects: Inhibition of the MPC can lead to a metabolic shift, forcing cells to rely more on glycolysis and alternative substrates. In cells that cannot adapt, this can lead to energy stress, oxidative stress, and ultimately, cell death.
-
Off-target effects: this compound and related compounds have been reported to impact the activity of KATP channels, which could lead to the inhibition of cellular potassium import.[3] Disruption of ion homeostasis can be a significant source of cytotoxicity.
Q4: How can I minimize the cytotoxicity of this compound in my long-term experiments?
A4: Minimizing cytotoxicity involves a multi-faceted approach:
-
Careful Dose-Response and Time-Course Studies: Determine the lowest effective concentration of this compound that achieves the desired biological effect in your specific cell model.
-
Cell Line Characterization: Understand the metabolic phenotype of your cells. Cells that are more glycolytic may be less sensitive to MPC inhibition.
-
Media Formulation: Ensure your culture medium contains alternative energy sources, such as glutamine and fatty acids, which can help cells compensate for the block in pyruvate metabolism.
-
Control for Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells (typically below 0.1%).
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound in your long-term studies.
| Problem | Possible Cause | Recommended Solution |
| High cytotoxicity observed even at low concentrations of this compound. | 1. High cell line sensitivity: The cell line may be highly reliant on mitochondrial pyruvate metabolism. 2. Off-target effects: The observed cytotoxicity may be due to the inhibition of other cellular targets, such as KATP channels. 3. Compound instability: The compound may be degrading in the culture medium into a more toxic substance. | 1. Perform a detailed dose-response experiment starting from very low (sub-nanomolar) concentrations to determine the precise IC50 for your cell line. 2. Use the lowest effective concentration possible. Consider if another MPC inhibitor with a different off-target profile (e.g., UK5099) produces the same effect. 3. Assess the stability of this compound in your culture medium over the time course of your experiment. |
| Variable cytotoxicity observed between different cell lines. | 1. Different metabolic phenotypes: Cell lines have varying degrees of dependence on glycolysis versus oxidative phosphorylation. 2. Differential expression of off-targets: The expression levels of potential off-target proteins may vary between cell lines. | 1. Characterize the metabolic profile of your cell lines (e.g., using a Seahorse analyzer) to correlate sensitivity with metabolic state. 2. If off-target effects are suspected, validate the expression of the putative off-target in your cell lines of interest. |
| Cells initially tolerate this compound but die off in long-term culture. | 1. Cumulative metabolic stress: Prolonged inhibition of the MPC may lead to a gradual depletion of essential metabolites or an accumulation of toxic byproducts. 2. Adaptation and subsequent failure: Cells may initially adapt their metabolism, but this adaptation may not be sustainable long-term. | 1. Consider intermittent dosing schedules (e.g., treatment for a period followed by a recovery phase in drug-free medium). 2. Supplement the culture medium with nutrients that can support alternative metabolic pathways (e.g., glutamine, fatty acids, or ketone bodies). |
| Inconsistent results between experiments. | 1. Variability in cell health and density: The physiological state of the cells at the time of treatment can significantly impact their response. 2. Inconsistent compound preparation: Errors in dilution or storage of the this compound stock solution. | 1. Ensure consistent cell seeding density and that cells are in the logarithmic growth phase at the start of each experiment. 2. Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock. |
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound and other commonly used MPC inhibitors.
| Compound | Target | Potency (Ki / IC50) | Reference |
| This compound | Mitochondrial Pyruvate Carrier (MPC) | Ki < 0.1 nM | |
| Monocarboxylate Transporter 1 (MCT1) | >4 orders of magnitude higher than for MPC | ||
| UK5099 | Mitochondrial Pyruvate Carrier (MPC) | IC50 = 52.6 ± 8.3 nM | |
| Rosiglitazone (Thiazolidinedione) | Mitochondrial Pyruvate Carrier (MPC) | IC50 in the low micromolar range | |
| PPARγ | Activator | ||
| Pioglitazone (Thiazolidinedione) | Mitochondrial Pyruvate Carrier (MPC) | IC50 in the low micromolar range | |
| PPARγ | Activator |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile of this compound (Dose-Response)
Objective: To determine the half-maximal inhibitory concentration (IC50) and the cytotoxic concentration (CC50) of this compound in a specific cell line.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a pre-determined optimal density to ensure they are in the logarithmic growth phase for the duration of the experiment.
-
Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in a complete culture medium to obtain the desired final concentrations (e.g., a logarithmic series from 0.01 nM to 10 µM).
-
Include the following controls:
-
Vehicle control (medium with the highest concentration of DMSO used).
-
Untreated control (medium only).
-
Positive control for cytotoxicity (e.g., a known cytotoxic agent like staurosporine).
-
-
Remove the medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours), depending on the cell doubling time and the experimental goals.
-
-
Cytotoxicity Assay:
-
Perform a cell viability assay of your choice. Common options include:
-
MTT/MTS Assay: Measures metabolic activity.
-
LDH Release Assay: Measures membrane integrity.
-
CellTiter-Glo® Assay: Measures ATP levels.
-
-
Follow the manufacturer's protocol for the chosen assay.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 and CC50 values.
-
Protocol 2: Long-Term Cytotoxicity Study
Objective: To assess the effect of chronic exposure to a sub-lethal concentration of this compound on cell viability and proliferation.
Methodology:
-
Cell Seeding:
-
Seed cells in larger format vessels (e.g., 6-well plates or T-25 flasks) at a lower density to allow for long-term growth.
-
-
Treatment:
-
Based on the dose-response data, select a concentration of this compound that is at or below the IC50 and shows minimal cytotoxicity at 72 hours.
-
Treat the cells with the selected concentration of this compound. Include vehicle-treated and untreated controls.
-
-
Cell Maintenance and Monitoring:
-
Culture the cells for the desired duration (e.g., 1-2 weeks).
-
Change the medium containing fresh this compound or vehicle every 2-3 days.
-
At regular intervals (e.g., every 2-3 days), harvest a subset of cells from each condition to assess:
-
Cell number and viability: Using a hemocytometer and trypan blue exclusion.
-
Morphology: Observe cells under a microscope for any changes in morphology indicative of stress or toxicity.
-
-
-
Endpoint Analysis:
-
At the end of the study, perform a final assessment of cell viability and consider more in-depth analyses such as:
-
Apoptosis Assays: (e.g., Annexin V/PI staining) to determine the mode of cell death.
-
Metabolic Assays: To assess long-term changes in cellular metabolism.
-
-
Visualizations
Caption: Mitochondrial Pyruvate Carrier (MPC) Signaling Pathway.
Caption: Workflow for Troubleshooting this compound Cytotoxicity.
Caption: Decision Tree for Optimizing this compound Concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and characterisation of a new class of highly specific and potent inhibitors of the mitochondrial pyruvate carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advancing mitochondrial therapeutics: Synthesis and pharmacological evaluation of pyrazole-based inhibitors targeting the mitochondrial pyruvate carrier - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Specificity of GW604714X in Complex Biological Systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the specificity of the mitochondrial pyruvate carrier (MPC) inhibitor, GW604714X, in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what is its potency?
A1: this compound is a highly potent and specific inhibitor of the mitochondrial pyruvate carrier (MPC).[1] It has a Ki (inhibitor constant) of less than 0.1 nM, indicating very high affinity for its target.[1] In studies with isolated heart mitochondria, the Ki for this compound was determined to be 0.057 nM.[2]
Q2: What are the known off-targets of this compound?
A2: The primary known off-target for this compound is the plasma membrane monocarboxylate transporter 1 (MCT1).[1][2] However, its inhibitory concentration for MCT1 is more than four orders of magnitude greater than for the MPC. Additionally, as a member of the thiazolidinedione class of compounds, this compound is known to affect the activity of ATP-sensitive potassium (KATP) channels, leading to the inhibition of cellular potassium import.
Q3: How can I experimentally validate that the observed effects in my system are due to MPC inhibition by this compound?
A3: To confirm that the observed cellular phenotype is a direct result of MPC inhibition, you should perform a combination of on-target and off-target validation experiments. These can include:
-
Mitochondrial Respiration Assays: Measure oxygen consumption rates using pyruvate as a substrate in the presence and absence of this compound. Specific inhibition of pyruvate-driven respiration, without affecting respiration supported by other substrates like succinate or glutamate, is a strong indicator of on-target activity.
-
Pyruvate Uptake Assays: Directly measure the uptake of radiolabeled pyruvate into isolated mitochondria. A dose-dependent inhibition of pyruvate import by this compound provides direct evidence of target engagement.
-
Cellular Thermal Shift Assay (CETSA): This technique assesses the binding of this compound to the MPC in intact cells by measuring changes in the thermal stability of the MPC protein.
-
Rescue Experiments: If possible, overexpressing the MPC in your cells should rescue the phenotypic effects of this compound if they are on-target.
-
Use of a Structurally Unrelated MPC Inhibitor: Comparing the effects of this compound with another known MPC inhibitor that has a different chemical structure can help confirm that the observed phenotype is due to MPC inhibition rather than a scaffold-specific off-target effect.
Q4: At what concentration should I use this compound to ensure specificity for the MPC?
A4: Given its high potency for the MPC (Ki < 0.1 nM), it is recommended to start with low nanomolar concentrations in your experiments. A dose-response curve should be performed to determine the lowest effective concentration that elicits the desired on-target effect. Using concentrations significantly higher than the Ki for MPC increases the risk of off-target effects on MCT1 and KATP channels.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent cellular phenotypes are observed with this compound treatment.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target effects | 1. Lower the concentration of this compound to the low nanomolar range. 2. Perform a lactate transport assay to assess MCT1 inhibition. 3. If relevant to your system, assess KATP channel activity (e.g., via membrane potential measurements). 4. Compare the phenotype with a structurally different MPC inhibitor. | 1. The unexpected phenotype disappears at lower concentrations, suggesting it was an off-target effect. 2. Confirmation of whether MCT1 is being inhibited at the concentrations used. 3. Determination if KATP channel inhibition is contributing to the observed phenotype. 4. A similar phenotype with a different MPC inhibitor strengthens the conclusion of an on-target effect. |
| Compound instability or solubility issues | 1. Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO). 2. Visually inspect the culture medium for any precipitation after adding the compound. 3. Include a vehicle control (e.g., DMSO alone) in all experiments. | 1. Ensures the compound is active and not degraded. 2. Avoids non-specific effects due to compound precipitation. 3. Rules out any effects of the solvent on the experimental outcome. |
| Cell-line specific metabolic wiring | 1. Test this compound in multiple cell lines with different metabolic profiles. 2. Characterize the baseline expression and activity of MPC, MCT1, and KATP channels in your cell model. | 1. Helps to understand if the observed effects are context-dependent. 2. Provides a basis for interpreting the inhibitor's effects. |
Issue 2: No significant effect on pyruvate-driven mitochondrial respiration is observed.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low MPC expression or activity in the chosen cell type or mitochondrial preparation | 1. Measure the expression levels of MPC1 and MPC2 subunits by Western blot or qPCR. 2. Use a positive control cell line or tissue known to have high MPC activity (e.g., heart, liver). | 1. Confirms the presence of the target protein. 2. Validates the experimental setup and confirms the inhibitor's activity. |
| Suboptimal assay conditions | 1. Ensure isolated mitochondria are fresh and have good integrity (e.g., high respiratory control ratio). 2. Optimize the concentrations of pyruvate and other substrates in the respiration buffer. 3. Verify the functionality of the oxygen sensor and other equipment. | 1. Ensures the biological material is of high quality. 2. Maximizes the signal window for detecting inhibition. 3. Rules out technical issues with the experimental setup. |
| Incorrect compound concentration or preparation | 1. Verify the concentration of the this compound stock solution. 2. Perform a dose-response curve to ensure an appropriate inhibitory concentration is used. | 1. Ensures accurate dosing. 2. Determines the effective concentration range for your specific system. |
Quantitative Data Summary
The following table summarizes the known inhibitory activities of this compound on its primary target and key off-targets.
| Target | Inhibitor | Parameter | Value | Reference |
| Mitochondrial Pyruvate Carrier (MPC) | This compound | Ki | < 0.1 nM | |
| Mitochondrial Pyruvate Carrier (MPC) (rat heart mitochondria) | This compound | Ki | 0.057 ± 0.010 nM | |
| Monocarboxylate Transporter 1 (MCT1) | This compound | Inhibition | > 4 orders of magnitude less potent than on MPC | |
| Monocarboxylate Transporter 1 (MCT1) (rat red blood cells) | This compound (10 µM) | % of Control Uptake | 30% | |
| ATP-sensitive Potassium (KATP) Channels | Thiazolidinediones (class effect) | Inhibition | Micromolar range (e.g., Rosiglitazone IC50 ≈ 45 µM) |
Experimental Protocols
Mitochondrial Respiration Assay (Oxygen Consumption Rate)
Objective: To determine the effect of this compound on pyruvate-driven mitochondrial respiration.
Methodology:
-
Mitochondria Isolation: Isolate mitochondria from cells or tissues of interest using differential centrifugation. Ensure the final mitochondrial pellet is resuspended in a suitable respiration buffer (e.g., containing KCl, KH2PO4, HEPES, and EGTA).
-
Protein Quantification: Determine the protein concentration of the isolated mitochondria using a standard method like the Bradford or BCA assay.
-
Assay Setup: Use a high-resolution respirometer or a microplate-based oxygen consumption analyzer. Add a defined amount of mitochondria (e.g., 0.05-0.1 mg/mL) to the respiration buffer in the instrument's chamber.
-
Substrate Addition:
-
To measure pyruvate-driven (Complex I-mediated) respiration, add pyruvate (e.g., 5-10 mM) and malate (e.g., 2 mM).
-
To measure respiration independent of MPC, you can use other substrates like succinate (e.g., 10 mM, for Complex II) or glutamate (e.g., 10 mM) and malate.
-
-
Inhibitor Titration: After establishing a baseline respiration rate, add increasing concentrations of this compound (e.g., from 0.1 nM to 1 µM) and record the oxygen consumption rate at each concentration.
-
Controls:
-
Vehicle Control: Add the same volume of the solvent used for this compound (e.g., DMSO).
-
Positive Control: Use a known MPC inhibitor like UK5099.
-
Respiratory Chain Inhibitors: Use inhibitors like rotenone (Complex I), antimycin A (Complex III), and oligomycin (ATP synthase) to confirm the integrity of the respiratory chain.
-
-
Data Analysis: Plot the oxygen consumption rate as a function of the this compound concentration to determine the IC50 value.
Radiolabeled Pyruvate Uptake Assay in Isolated Mitochondria
Objective: To directly measure the inhibition of pyruvate transport into mitochondria by this compound.
Methodology:
-
Mitochondria Preparation: Isolate and quantify mitochondria as described in the respiration assay protocol. Resuspend the mitochondria in an appropriate uptake buffer.
-
Inhibitor Pre-incubation: Pre-incubate aliquots of the mitochondrial suspension with various concentrations of this compound or vehicle control for a short period on ice.
-
Uptake Initiation: Initiate pyruvate uptake by adding a solution containing [14C]-labeled pyruvate to the mitochondrial suspension. The final pyruvate concentration should be close to the Km for transport if known.
-
Time Course and Termination: At specific time points (e.g., 5, 10, 20, 30 seconds), stop the uptake by adding a "stop buffer" containing a high concentration of a non-radiolabeled MPC inhibitor (e.g., α-cyanocinnamate) to rapidly halt transport.
-
Separation and Scintillation Counting: Rapidly separate the mitochondria from the uptake buffer, for example, by vacuum filtration through a membrane that retains the mitochondria. Wash the filter to remove external radiolabel. The amount of radioactivity retained on the filter, representing the pyruvate taken up by the mitochondria, is then quantified using a scintillation counter.
-
Data Analysis: Calculate the initial rate of pyruvate uptake for each inhibitor concentration. Plot the uptake rate against the this compound concentration to determine the IC50 for transport inhibition.
Cellular Thermal Shift Assay (CETSA) for MPC Target Engagement
Objective: To confirm the direct binding of this compound to the MPC in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture your cells of interest to a suitable confluency. Treat the cells with either this compound at a saturating concentration or a vehicle control for a defined period.
-
Heating Profile: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a short duration (e.g., 3 minutes) using a thermal cycler. This creates a temperature gradient to assess protein melting.
-
Cell Lysis: After heating and a brief cooling period, lyse the cells to release the soluble proteins. This can be done through freeze-thaw cycles or by using a lysis buffer.
-
Separation of Aggregated and Soluble Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble protein fraction.
-
Protein Detection:
-
Western Blotting: Separate the proteins in the soluble fraction by SDS-PAGE, transfer them to a membrane, and detect the amount of soluble MPC (using an antibody against MPC1 or MPC2) at each temperature for both the treated and control samples.
-
Mass Spectrometry (Thermal Proteome Profiling): For a proteome-wide analysis, the soluble fractions can be analyzed by mass spectrometry to identify all proteins that are thermally stabilized or destabilized by the compound.
-
-
Data Analysis: Plot the amount of soluble MPC as a function of temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the MPC, confirming target engagement.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key concepts related to the action and validation of this compound.
Caption: Mechanism of action of this compound on the Mitochondrial Pyruvate Carrier (MPC).
Caption: Logical workflow for validating the on-target effects of this compound.
Caption: Key metabolic pathways regulated by the Mitochondrial Pyruvate Carrier (MPC).
References
Validation & Comparative
A Comparative Analysis of GW604714X and UK5099: Potency and Application in Mitochondrial Pyruvate Carrier Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent inhibitors of the Mitochondrial Pyruvate Carrier (MPC), GW604714X and UK5099. Both compounds are instrumental in studying cellular metabolism by blocking the transport of pyruvate into the mitochondrial matrix, a critical juncture between glycolysis and the tricarboxylic acid (TCA) cycle. This document synthesizes experimental data on their potency, specificity, and underlying mechanisms, offering a comprehensive resource for selecting the appropriate inhibitor for research applications.
Mechanism of Action: Targeting the Mitochondrial Gatekeeper
The Mitochondrial Pyruvate Carrier (MPC) is a heterodimeric protein complex, composed of MPC1 and MPC2 subunits, embedded in the inner mitochondrial membrane.[1][2][3][4] Its primary function is to facilitate the transport of cytosolic pyruvate, the end-product of glycolysis, into the mitochondrial matrix.[1] Once inside the matrix, pyruvate is converted to acetyl-CoA, fueling the TCA cycle and subsequent oxidative phosphorylation.
Both this compound and UK5099 act as potent inhibitors of this transport process. By blocking the MPC, these inhibitors force a metabolic shift in cells, decreasing mitochondrial respiration and increasing reliance on aerobic glycolysis, often referred to as the Warburg effect. While early hypotheses suggested that UK5099 might act by covalently modifying a cysteine residue on the carrier, recent structural studies indicate a non-covalent binding mechanism for both UK5099 and other inhibitors within the substrate-binding pocket, thereby physically obstructing pyruvate translocation.
Caption: Inhibition of the Mitochondrial Pyruvate Carrier (MPC) by this compound or UK5099.
Data Presentation: A Quantitative Comparison of Potency
The primary distinction between this compound and UK5099 lies in their inhibitory potency. Experimental data consistently demonstrates that this compound is a significantly more potent inhibitor of the MPC across various model systems.
| Inhibitor | Parameter | Value | Experimental System |
| This compound | Ki | <0.1 nM | Rat liver and yeast mitochondria |
| Ki | 0.057 nM | Rat heart mitochondria | |
| UK5099 | IC50 | 50 nM | Pyruvate-dependent O₂ consumption in rat heart mitochondria |
| IC50 | 52.6 ± 8.3 nM | Pyruvate transport in reconstituted human MPC1L/MPC2 proteoliposomes | |
| IC50 | 82 nM | Yeast growth inhibition (expressing human MPC) | |
| Ki | 49 µM | Pyruvate transport in trypanosomes | |
| Ki | 0.1–0.2 µM | Pyruvate transport in rat liver mitochondria |
-
IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the rate of a biological process by 50%.
-
Ki (Inhibition constant): An indication of the potency of an inhibitor; it is the concentration required to produce half-maximum inhibition.
As the data illustrates, this compound exhibits potency in the sub-nanomolar range, which is substantially lower than the typical nanomolar to micromolar values reported for UK5099.
Specificity and Potential Off-Target Effects
While both compounds are primary MPC inhibitors, their specificity profiles warrant consideration.
-
This compound: Described as a highly specific MPC inhibitor. However, it can inhibit the plasma membrane monocarboxylate transporter (MCT1) at concentrations more than four orders of magnitude greater than those required for MPC inhibition. As a thiazolidinedione (TZD), this class of compounds has been associated with off-target effects on KATP channels and the nuclear receptor PPARγ, although this compound is noted for its high specificity towards the MPC.
-
UK5099: Often considered the "gold standard" for MPC inhibition, it is also known to inhibit monocarboxylate transporters (MCTs). Recent research has uncovered potential MPC-independent effects, notably the inhibition of the NLRP3 inflammasome, which could confound the interpretation of results in immunological studies.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare MPC inhibitors.
Mitochondrial Respiration Assay via Oxygen Consumption Rate (OCR)
This assay measures the effect of inhibitors on pyruvate-driven mitochondrial respiration in isolated mitochondria or permeabilized cells.
Methodology:
-
Cell/Mitochondria Preparation:
-
Culture cells (e.g., C2C12 myoblasts, human skeletal muscle myotubes) to confluence.
-
For permeabilization, treat cells with a digitonin or saponin-based buffer to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.
-
Alternatively, isolate mitochondria from tissues (e.g., rat heart, liver) using differential centrifugation.
-
-
Assay Setup:
-
Plate permeabilized cells or add isolated mitochondria to a Seahorse XF microplate in a mitochondrial assay buffer (e.g., MAS buffer).
-
Substrates are added to fuel respiration. For MPC-specific measurements, use pyruvate (e.g., 5-10 mM) and malate (e.g., 0.5-5 mM). To assess specificity, other substrates like glutamate or succinate can be used in parallel experiments.
-
-
Inhibitor Treatment and Measurement:
-
Perform a baseline OCR measurement using a Seahorse XF Analyzer.
-
Inject a titration of this compound or UK5099 to determine dose-dependent inhibition of pyruvate-driven respiration.
-
To measure maximal respiration, an uncoupler such as FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) is injected.
-
Other inhibitors like oligomycin (ATP synthase inhibitor) and rotenone/antimycin A (Complex I/III inhibitors) are used as controls to dissect different components of respiration.
-
-
Data Analysis:
-
Calculate the percentage inhibition of pyruvate-dependent OCR at various inhibitor concentrations to determine the EC50. A rescue experiment using membrane-permeable methyl-pyruvate can confirm the effect is localized to pyruvate transport.
-
Caption: Experimental workflow for assessing MPC inhibitors using an OCR assay.
Pyruvate Uptake Assay in Reconstituted Proteoliposomes
This in vitro method directly measures the transport of pyruvate into liposomes containing the purified MPC protein, providing a direct assessment of inhibition.
Methodology:
-
Protein Expression and Purification:
-
Recombinantly express human MPC1L and MPC2 subunits, often in E. coli.
-
Purify the protein complex using affinity chromatography.
-
-
Reconstitution into Liposomes:
-
Reconstitute the purified MPC hetero-dimer into artificial lipid vesicles (liposomes) using methods such as detergent removal by dialysis or bio-beads.
-
-
Transport Assay:
-
Pre-load the proteoliposomes with a buffer.
-
Initiate the transport reaction by adding radiolabeled [14C]-pyruvate to the external buffer.
-
To test inhibitors, incubate the proteoliposomes with varying concentrations of this compound or UK5099 prior to the addition of [14C]-pyruvate.
-
-
Measurement and Analysis:
-
Stop the reaction at specific time points by rapidly filtering the liposomes and washing away external radiolabel.
-
Quantify the amount of [14C]-pyruvate taken up by the liposomes using liquid scintillation counting.
-
Determine the initial rate of transport and calculate the IC50 value for each inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
-
Conclusion
Both this compound and UK5099 are invaluable tools for probing the role of mitochondrial pyruvate transport in cellular metabolism. The choice between them should be guided by the specific requirements of the experiment.
-
This compound is the inhibitor of choice when maximal potency is required. Its sub-nanomolar Ki makes it exceptionally effective at very low concentrations, minimizing the potential for off-target effects that can occur at higher doses.
-
UK5099 , the more historically established inhibitor, remains a reliable tool and is supported by a vast body of literature. However, researchers must be aware of its lower potency compared to this compound and its documented off-target effects on MCTs and the NLRP3 inflammasome, which should be controlled for in relevant experimental contexts.
Ultimately, a thorough understanding of the potency, specificity, and experimental context is critical for the robust design and accurate interpretation of studies utilizing these powerful metabolic inhibitors.
References
- 1. Structure of Mitochondrial Pyruvate Carrier and its Inhibition Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of mitochondrial pyruvate carrier blocker UK5099 creates metabolic reprogram and greater stem-like properties in LnCap prostate cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to the Validation of GW604714X as a Mitochondrial Pyruvate Carrier Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of GW604714X on the mitochondrial pyruvate carrier (MPC) relative to other known inhibitors. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in their evaluation of this compound for therapeutic and research applications.
Introduction to Mitochondrial Pyruvate Carrier (MPC) Inhibition
The mitochondrial pyruvate carrier (MPC) is a protein complex located in the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix. This transport is a critical step linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. Inhibition of the MPC has emerged as a promising therapeutic strategy for a range of conditions, including metabolic diseases, cancer, and neurodegenerative disorders, by inducing a metabolic shift from glucose oxidation towards fatty acid and amino acid metabolism.
This compound is a potent and highly specific inhibitor of the MPC. This guide will compare its efficacy and specificity against other well-characterized MPC inhibitors.
Comparative Analysis of MPC Inhibitors
The following table summarizes the quantitative data on the inhibitory potency of this compound and other commonly used MPC inhibitors.
| Inhibitor | Target(s) | Ki (nM) | IC50 | Notes |
| This compound | MPC [1][2], MCT1 | <0.1 [1][2], 0.057 ± 0.010 [3] | Not specified | Highly specific for MPC; inhibits MCT1 at concentrations four orders of magnitude greater than for MPC. |
| UK-5099 | MPC, MCT | 5-10, 49,000 (Trypanosomes) | 50 nM (pyruvate-dependent O2 consumption) | A widely used "gold standard" MPC inhibitor. |
| GW450863X | MPC, MCT1 | 0.60 ± 0.12 | Not specified | A thiazolidine compound related to this compound. |
| 7ACC2 | MPC, MCT1 | Not specified | 11 nM ([14C]-lactate influx) | Potent inhibitor of both MPC and the monocarboxylate transporter 1 (MCT1). |
| MSDC-0602K | MPC, PPARγ | Not specified | 18.25 µM (PPARγ binding) | An insulin sensitizer that modulates MPC activity. |
Experimental Protocols for Validating MPC Inhibition
Accurate validation of MPC inhibition is crucial for the development of novel therapeutics. Below are detailed methodologies for key experiments.
Mitochondrial Respiration Assay
This assay measures the rate of oxygen consumption in isolated mitochondria to assess the impact of inhibitors on pyruvate-driven respiration.
Protocol:
-
Mitochondria Isolation: Isolate mitochondria from tissue (e.g., rat heart or liver) using differential centrifugation.
-
Respirometry: Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).
-
Assay Buffer: Suspend isolated mitochondria in a suitable respiration buffer (e.g., MiR05).
-
Substrate Addition: Initiate respiration by adding pyruvate and malate.
-
Inhibitor Titration: After establishing a baseline of pyruvate-dependent respiration, perform a stepwise titration of the inhibitor (e.g., this compound) to determine the concentration-dependent inhibitory effect.
-
Control Substrates: Following inhibition of pyruvate-driven respiration, add other substrates like succinate or glutamate/malate to confirm the specificity of the inhibitor for the MPC pathway. A specific MPC inhibitor should not affect respiration driven by these other substrates.
-
Data Analysis: Calculate the rate of oxygen consumption at each inhibitor concentration to determine the IC50 value.
Pyruvate Uptake Assay
This assay directly measures the transport of radiolabeled pyruvate into isolated mitochondria.
Protocol:
-
Mitochondria Preparation: Isolate and purify mitochondria as described above.
-
Radiolabeled Substrate: Prepare a reaction mixture containing [14C]-labeled pyruvate.
-
Initiation of Uptake: Add the isolated mitochondria to the reaction mixture to initiate pyruvate uptake.
-
Inhibitor Treatment: Pre-incubate mitochondria with the inhibitor (e.g., this compound) before adding the radiolabeled pyruvate to assess its inhibitory effect.
-
Stopping the Reaction: Terminate the uptake at various time points by adding a stop solution (e.g., a potent MPC inhibitor like UK-5099) and rapidly filtering the mitochondria.
-
Quantification: Measure the amount of radioactivity incorporated into the mitochondria using a scintillation counter.
-
Data Analysis: Plot pyruvate uptake over time to determine the initial rate of transport and calculate the Ki of the inhibitor.
Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET is a cell-based assay that can detect conformational changes in the MPC complex upon inhibitor binding.
Protocol:
-
Cell Line: Use a cell line engineered to express MPC subunits fused to a BRET donor (e.g., Renilla luciferase) and acceptor (e.g., YFP).
-
Cell Culture: Culture the cells under standard conditions.
-
Assay Plate: Seed the cells into a 96-well plate.
-
Substrate and Inhibitor Addition: Add the BRET substrate (e.g., coelenterazine h) to the cells, followed by the addition of the test inhibitor (e.g., this compound) at various concentrations.
-
Signal Detection: Measure the luminescence and fluorescence signals using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET signal upon inhibitor addition can indicate a conformational change in the MPC complex, suggesting inhibitor binding.
Visualizing MPC Inhibition and Experimental Workflow
To further clarify the mechanism of action and the experimental procedures, the following diagrams are provided.
Caption: Signaling pathway of MPC inhibition by this compound.
Caption: General experimental workflow for validating MPC inhibition.
Conclusion
The data presented in this guide demonstrate that this compound is a highly potent and specific inhibitor of the mitochondrial pyruvate carrier. Its sub-nanomolar Ki value distinguishes it from many other available MPC inhibitors. The detailed experimental protocols provided herein offer a robust framework for researchers to independently validate these findings and to explore the therapeutic potential of this compound in various disease models. The comparative data underscores the importance of selecting the appropriate MPC inhibitor based on the specific requirements of the research, considering factors such as potency, specificity, and off-target effects.
References
A Comparative Guide to GW604714X and Thiazolidinedione Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GW604714X and traditional thiazolidinedione (TZD) inhibitors. It is crucial to note at the outset that this compound is not a thiazolidinedione. It is a highly potent and specific inhibitor of the mitochondrial pyruvate carrier (MPC). While some thiazolidinediones exhibit off-target inhibitory effects on the MPC, their primary mechanism of action is the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor. This guide will compare these compounds based on their shared, albeit mechanistically distinct, impact on mitochondrial pyruvate transport, as well as their primary signaling pathways.
Section 1: Mechanism of Action and Target Specificity
This compound is a potent and selective inhibitor of the mitochondrial pyruvate carrier (MPC), a protein complex responsible for transporting pyruvate from the cytosol into the mitochondrial matrix. By blocking the MPC, this compound directly impedes the entry of pyruvate into the tricarboxylic acid (TCA) cycle, a central pathway in cellular respiration.
Thiazolidinediones (TZDs) , such as pioglitazone and rosiglitazone, are primarily agonists of PPARγ. Activation of this nuclear receptor modulates the expression of numerous genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity. Their inhibition of the MPC is considered an off-target effect and occurs at significantly higher concentrations than those required for PPARγ activation.
Caption: Mechanism of this compound action on the Mitochondrial Pyruvate Carrier.
Caption: Primary signaling pathway of Thiazolidinediones via PPARγ activation.
Section 2: Comparative Performance Data
The following tables summarize the quantitative data comparing the inhibitory potency of this compound and various thiazolidinediones on their respective primary and secondary targets.
Table 1: Inhibitory Potency on Mitochondrial Pyruvate Carrier (MPC)
| Compound | Type | Ki (MPC) | IC50 (MPC) | Reference |
| This compound | MPC Inhibitor | < 0.1 nM | - | [1][2][3] |
| Pioglitazone | Thiazolidinedione | - | 1.2 µM | [4] |
| Mitoglitazone (MSDC-0160) | Thiazolidinedione | - | 2.7 µM | [5] |
| Rosiglitazone | Thiazolidinedione | - | Qualitatively noted inhibitor | |
| Troglitazone | Thiazolidinedione | - | Qualitatively noted inhibitor | |
| UK5099 | MPC Inhibitor (Reference) | - | 52.6 ± 8.3 nM |
Table 2: Agonist Activity on PPARγ
| Compound | Type | EC50 (PPARγ Activation) | Reference |
| This compound | MPC Inhibitor | No significant activation reported | |
| Pioglitazone | Thiazolidinedione | ~1 µM | |
| Rosiglitazone | Thiazolidinedione | Agonist activity confirmed | |
| MSDC-1473 | Thiazolidinedione (Negative Control) | 52 µM |
Section 3: Experimental Protocols
Measurement of Mitochondrial Pyruvate Carrier (MPC) Activity
A common method to assess MPC activity is through a radiolabeled pyruvate uptake assay in isolated mitochondria.
Objective: To quantify the rate of [14C]-pyruvate transport into mitochondria.
Materials:
-
Isolated mitochondria
-
Assay buffer (e.g., KCl-based buffer)
-
[14C]-pyruvate (radiolabeled substrate)
-
Inhibitors (e.g., this compound, TZDs, UK5099 as a positive control)
-
Scintillation fluid and counter
Procedure:
-
Mitochondrial Isolation: Isolate mitochondria from tissue or cell culture using differential centrifugation.
-
Incubation: Incubate isolated mitochondria in the assay buffer.
-
Initiation of Transport: Add [14C]-pyruvate to initiate transport. For inhibitor studies, pre-incubate mitochondria with the test compound before adding the radiolabeled substrate.
-
Termination of Transport: Stop the transport at various time points by adding a potent MPC inhibitor (e.g., UK5099) and rapidly filtering the mitochondria through a membrane to separate them from the assay buffer containing unincorporated [14C]-pyruvate.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter. This represents the amount of [14C]-pyruvate transported into the mitochondria.
-
Data Analysis: Calculate the rate of pyruvate uptake and determine the inhibitory potency (Ki or IC50) of the test compounds.
Caption: Workflow for a radiolabeled pyruvate uptake assay to measure MPC activity.
Measurement of PPARγ Activation
PPARγ activation is typically measured using a cell-based reporter gene assay.
Objective: To quantify the ability of a compound to activate the PPARγ receptor and induce the expression of a reporter gene.
Materials:
-
Mammalian cell line (e.g., HEK293)
-
Expression vector for a fusion protein of the PPARγ ligand-binding domain (LBD) and a DNA-binding domain (e.g., GAL4)
-
Reporter vector containing a luciferase gene downstream of a promoter with the corresponding DNA-binding element (e.g., UAS)
-
Transfection reagent
-
Test compounds (e.g., TZDs)
-
Luciferase assay reagent
Procedure:
-
Cell Culture and Transfection: Culture the cells and co-transfect them with the PPARγ-LBD expression vector and the luciferase reporter vector.
-
Compound Treatment: Treat the transfected cells with various concentrations of the test compounds. Include a known PPARγ agonist (e.g., rosiglitazone) as a positive control.
-
Incubation: Incubate the cells for a sufficient period (e.g., 16-24 hours) to allow for receptor activation and reporter gene expression.
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luminescence Measurement: Add the luciferase assay reagent to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., vehicle-treated cells) and plot the dose-response curve to determine the EC50 for PPARγ activation.
Caption: Workflow for a cell-based PPARγ reporter gene assay.
Section 4: Summary and Conclusion
This compound and thiazolidinediones represent two distinct classes of compounds with different primary mechanisms of action. This compound is a highly potent and specific inhibitor of the mitochondrial pyruvate carrier, making it a valuable tool for studying the role of mitochondrial pyruvate transport in various physiological and pathological processes. Thiazolidinediones, on the other hand, are PPARγ agonists that improve insulin sensitivity through transcriptional regulation. Their inhibitory effect on the MPC is significantly weaker and is considered an off-target activity.
For researchers investigating the direct consequences of MPC inhibition, this compound offers a much more precise tool than thiazolidinediones, which can produce confounding effects due to their potent activation of PPARγ. Conversely, when studying PPARγ-mediated pathways, the off-target effects of TZDs on mitochondrial metabolism should be taken into consideration. The choice between these compounds should be dictated by the specific research question and the desired molecular target.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and characterisation of a new class of highly specific and potent inhibitors of the mitochondrial pyruvate carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Key features of inhibitor binding to the human mitochondrial pyruvate carrier hetero-dimer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Specificity of GW604714X: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a compound is paramount. This guide provides a comprehensive assessment of the specificity of GW604714X, a potent inhibitor of the mitochondrial pyruvate carrier (MPC), against other key cellular transporters. By presenting quantitative data, detailed experimental protocols, and clear visual representations of metabolic pathways and experimental workflows, this document serves as an essential resource for evaluating the selectivity of this compound in various research applications.
High Specificity for the Mitochondrial Pyruvate Carrier
This compound demonstrates exceptional potency and specificity for the mitochondrial pyruvate carrier (MPC), a critical gatekeeper for the entry of pyruvate into the mitochondrial matrix. This inhibition effectively decouples glycolysis from the tricarboxylic acid (TCA) cycle. The inhibitory constant (Ki) for this compound against the MPC has been determined to be in the sub-nanomolar range, highlighting its high affinity for its primary target.[1][2]
In contrast, the inhibitory effects of this compound on other transporters are significantly less pronounced, requiring concentrations that are orders of magnitude higher to elicit a response. This remarkable selectivity makes this compound a valuable tool for specifically interrogating the role of the MPC in cellular metabolism and disease.
Comparative Inhibitory Profile of this compound
To quantify the specificity of this compound, its inhibitory activity against a panel of transporters was assessed. The following table summarizes the available quantitative data.
| Transporter | Target Substrate | This compound Inhibitory Potency | Reference Compound | Reference Compound Potency |
| Mitochondrial Pyruvate Carrier (MPC) | Pyruvate | K_i < 0.1 nM; 0.057 nM [1][2] | UK5099 | K_i = 5-10 nM |
| Monocarboxylate Transporter 1 (MCT1) | Lactate, Pyruvate | 10 µM reduces L-lactate transport to 30% of control [1] | - | - |
| K_ATP Channels | K+ | Mentioned as an off-target, but no quantitative data available | - | - |
Note: The data clearly indicates that this compound is substantially more potent against the MPC compared to MCT1. The lack of quantitative data for other transporters in the public domain suggests a primary focus of research on its MPC-related activities.
Experimental Methodologies
To ensure the reproducibility and accuracy of specificity assessments, detailed experimental protocols are crucial. Below are representative protocols for key experiments used to characterize the inhibitory profile of this compound.
Assessment of Mitochondrial Pyruvate Carrier (MPC) Inhibition
This protocol describes the direct measurement of pyruvate transport into isolated mitochondria.
1. Isolation of Mitochondria:
-
Isolate mitochondria from rat liver or heart tissue using differential centrifugation in a buffer containing sucrose, mannitol, and EGTA to maintain mitochondrial integrity.
-
Determine the protein concentration of the mitochondrial suspension using a standard method like the Bradford assay.
2. Measurement of Pyruvate Uptake:
-
Pre-incubate isolated mitochondria (typically 0.5-1 mg/mL protein) in a respiration buffer (containing KCl, MgCl2, KH2PO4, and a respiratory substrate like succinate) at a controlled temperature (e.g., 25°C).
-
Initiate the transport assay by adding a mixture of [14C]-labeled pyruvate and varying concentrations of this compound or a vehicle control.
-
After a short incubation period (e.g., 10-30 seconds), rapidly terminate the transport by adding a potent MPC inhibitor (e.g., a high concentration of UK5099) and immediately centrifuging the mitochondria through a layer of silicone oil to separate them from the incubation medium.
-
Lyse the mitochondrial pellet and measure the amount of incorporated [14C]-pyruvate using liquid scintillation counting.
3. Data Analysis:
-
Calculate the initial rate of pyruvate uptake at each inhibitor concentration.
-
Determine the Ki value by fitting the data to the appropriate inhibition model (e.g., Cheng-Prusoff equation).
Assessment of Monocarboxylate Transporter 1 (MCT1) Inhibition
This protocol outlines a method for measuring the inhibition of L-lactate transport in red blood cells, which endogenously express MCT1.
1. Preparation of Red Blood Cells:
-
Obtain fresh rat blood and wash the erythrocytes multiple times in a saline buffer to remove plasma and other blood components.
-
Resuspend the washed red blood cells to a known hematocrit.
2. Measurement of L-Lactate Uptake:
-
Pre-incubate the red blood cell suspension with various concentrations of this compound or a vehicle control at 37°C.
-
Initiate the uptake by adding [14C]-L-lactate.
-
At specific time points, take aliquots of the cell suspension and centrifuge them through a layer of oil to separate the cells from the radioactive medium.
-
Lyse the red blood cells and determine the amount of intracellular [14C]-L-lactate by scintillation counting.
3. Data Analysis:
-
Calculate the initial rate of L-lactate uptake for each inhibitor concentration.
-
Determine the IC50 value, the concentration of this compound that inhibits 50% of MCT1 activity.
Visualizing the Impact and Assessment of this compound
To better understand the mechanism of action and the experimental approach to assessing its specificity, the following diagrams are provided.
Caption: Signaling pathway of this compound inhibiting the Mitochondrial Pyruvate Carrier (MPC).
Caption: Experimental workflow for assessing the specificity of this compound.
References
A Comparative Guide to Mitochondrial Pyruvate Carrier Inhibitors: GW604714X and GW450863X
For researchers and professionals in drug development, the selection of precise chemical tools is paramount for unraveling cellular metabolism and developing novel therapeutics. This guide provides a detailed comparative analysis of two potent thiazolidine-based inhibitors of the mitochondrial pyruvate carrier (MPC), GW604714X and GW450863X. These compounds serve as valuable probes for studying the critical role of mitochondrial pyruvate transport in cellular bioenergetics and signaling.
Executive Summary
This compound and GW450863X are highly specific and potent inhibitors of the MPC, a key transporter that links cytosolic glycolysis to mitochondrial metabolism.[1][2] Both compounds effectively block the transport of pyruvate into the mitochondrial matrix, thereby inhibiting pyruvate-dependent respiration.[1][2] While structurally related, they exhibit notable differences in their inhibitory potency, with this compound being the more potent of the two. This guide presents a side-by-side comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate inhibitor for their specific experimental needs.
Quantitative Performance Analysis
The following table summarizes the key quantitative parameters for this compound and GW450863X, primarily derived from studies on rat heart mitochondria.
| Parameter | This compound | GW450863X | Reference |
| Ki (nM) | 0.057 ± 0.010 | 0.60 ± 0.12 | [1] |
| Inhibitor Binding Sites (pmol/mg protein) | 56.0 ± 0.9 | 59.9 ± 4.6 | |
| MPC Inhibition (Ki in µM) | <0.1 | <0.1 | |
| MCT1 Inhibition | >4 orders of magnitude greater than MPC Ki | >4 orders of magnitude greater than MPC Ki |
Key Insights:
-
Potency: this compound demonstrates approximately 10-fold higher potency in inhibiting the MPC compared to GW450863X, as indicated by its lower Ki value.
-
Binding Sites: Both inhibitors bind to a similar number of sites on the MPC in heart mitochondria, suggesting they target the same carrier protein.
-
Specificity: Both compounds exhibit high specificity for the MPC, with significantly weaker inhibitory activity against the plasma membrane monocarboxylate transporter 1 (MCT1).
Mechanism of Action and Signaling Pathway
This compound and GW450863X exert their inhibitory effect by targeting the mitochondrial pyruvate carrier, a heterodimeric protein complex composed of MPC1 and MPC2 subunits located on the inner mitochondrial membrane. The proposed mechanism of action involves the reversible covalent modification of a critical cysteine residue on the MPC. This interaction is facilitated by an activated double bond present in the chemical structure of these thiazolidine compounds.
By blocking the MPC, these inhibitors prevent the entry of pyruvate from the cytosol into the mitochondrial matrix. This directly impacts cellular metabolism by uncoupling glycolysis from the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.
Figure 1. Inhibition of the Mitochondrial Pyruvate Carrier (MPC) signaling pathway.
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the original research, the following outlines the key experimental methodologies used to characterize this compound and GW450863X.
Measurement of Pyruvate-Dependent Mitochondrial Respiration
This assay is fundamental to determining the inhibitory effect of the compounds on mitochondrial function.
-
Objective: To measure the rate of oxygen consumption by isolated mitochondria in the presence of pyruvate as a substrate and to assess the inhibitory effect of this compound and GW450863X.
-
Methodology:
-
Isolate mitochondria from a specific tissue (e.g., rat heart) using differential centrifugation.
-
Resuspend the isolated mitochondria in a suitable respiration buffer.
-
Use a Clark-type oxygen electrode or a high-resolution respirometer to monitor oxygen consumption.
-
Initiate respiration by adding pyruvate and a source of ADP.
-
Introduce varying concentrations of the inhibitor (this compound or GW450863X) to the mitochondrial suspension.
-
Record the rate of oxygen consumption before and after the addition of the inhibitor to determine the extent of inhibition.
-
Perform control experiments with other substrates (e.g., succinate, glutamate) to confirm the specificity of inhibition for pyruvate-dependent respiration.
-
Figure 2. Experimental workflow for assessing mitochondrial respiration inhibition.
Direct Measurement of Pyruvate Transport
This assay directly quantifies the uptake of radiolabeled pyruvate into mitochondria.
-
Objective: To directly measure the rate of pyruvate transport across the inner mitochondrial membrane and assess the inhibitory effect of the compounds.
-
Methodology:
-
Isolate mitochondria as described above.
-
Incubate the mitochondria with [14C]-labeled pyruvate for a short period.
-
Rapidly terminate the transport process by adding a stop solution (e.g., a potent MPC inhibitor like UK5099) and centrifuging the mitochondria through a layer of silicone oil to separate them from the incubation medium.
-
Measure the amount of radioactivity in the mitochondrial pellet using liquid scintillation counting.
-
Perform the assay in the presence of varying concentrations of this compound or GW450863X to determine their IC50 values for pyruvate transport inhibition.
-
[3H]-methoxy-GW450863X Binding Assay
This radioligand binding assay is used to determine the concentration of inhibitor binding sites.
-
Objective: To quantify the number of MPC binding sites in different mitochondrial preparations.
-
Methodology:
-
Synthesize a radiolabeled version of GW450863X ([3H]-methoxy-GW450863X).
-
Incubate isolated mitochondria with increasing concentrations of the radioligand.
-
Separate the bound and free radioligand by rapid filtration or centrifugation.
-
Measure the amount of bound radioactivity.
-
Perform saturation binding analysis to determine the maximum number of binding sites (Bmax) and the dissociation constant (Kd).
-
Competition binding assays can also be performed by incubating the mitochondria with the radioligand and varying concentrations of unlabeled inhibitors (e.g., this compound, UK5099) to determine their binding affinities.
-
Off-Target Effects
While highly specific for the MPC, it is important to consider potential off-target effects. Both this compound and GW450863X have been shown to inhibit the plasma membrane monocarboxylate transporter MCT1, but at concentrations more than four orders of magnitude greater than those required to inhibit the MPC. Additionally, some thiazolidinedione compounds have been reported to affect the activity of KATP channels. Researchers should consider these potential off-target effects when designing and interpreting their experiments, particularly when using high concentrations of the inhibitors.
Conclusion
This compound and GW450863X are invaluable tools for the study of mitochondrial pyruvate metabolism. This compound offers higher potency, making it suitable for experiments requiring maximal MPC inhibition at lower concentrations. GW450863X, while less potent, is also a highly effective and specific MPC inhibitor. The choice between these two compounds will depend on the specific requirements of the experimental system and the desired level of MPC inhibition. This guide provides the necessary comparative data and methodological insights to facilitate informed decisions in the selection and application of these important research compounds.
References
Cross-Validation of GW604714X: A Comparative Guide to a Potent Mitochondrial Pyruvate Carrier Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GW604714X, a potent and highly specific inhibitor of the mitochondrial pyruvate carrier (MPC), with other relevant research compounds. The data presented herein is collated from various in vitro and in vivo research models to offer a cross-validated perspective on its efficacy and mechanism of action.
Executive Summary
This compound is a novel thiazolidine compound that acts as a powerful inhibitor of mitochondrial respiration supported by pyruvate.[1] Its primary mechanism of action is the highly specific inhibition of the mitochondrial pyruvate carrier (MPC), a key protein complex responsible for transporting pyruvate from the cytosol into the mitochondrial matrix.[2][3] This function places this compound at a critical juncture of cellular metabolism, effectively linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. Its potency is notably greater than other established MPC inhibitors, such as UK5099.[3] While this compound is a valuable tool for studying metabolic pathways, it's important to note that at concentrations significantly higher than those required for MPC inhibition, it can also inhibit the plasma membrane monocarboxylate transporter (MCT1).[2]
Data Presentation
The following tables summarize the quantitative data on this compound's effects and compare it with other MPC inhibitors across various research models.
Table 1: Comparative Inhibitory Potency against Mitochondrial Pyruvate Carrier (MPC)
| Compound | Model System | Parameter | Value | Reference |
| This compound | Rat Heart Mitochondria | Ki | 0.057 ± 0.010 nM | |
| This compound | Rat Liver & Yeast Mitochondria | Ki | < 0.1 µM | |
| GW450863X | Rat Heart Mitochondria | Ki | 0.60 ± 0.12 nM | |
| UK5099 | General MPC inhibitor | Ki | 5-10 nM | |
| Rosiglitazone | Thiazolidinedione | - | Lower potency | |
| Zaprinast | General MPC inhibitor | - | MPC inhibitor | |
| Lonidamine | Anti-tumor drug | - | MPC inhibitor |
Table 2: MPC Inhibitor Binding Sites in Different Tissues
| Compound | Tissue | Binding Sites (pmol/mg protein) | Reference |
| This compound | Rat Heart | 56.0 ± 0.9 | |
| GW450863X | Rat Heart | 59.9 ± 4.6 | |
| Methoxy-GW450863X | Rat Kidney | 40 | |
| Methoxy-GW450863X | Rat Liver | 26 | |
| Methoxy-GW450863X | Rat Brain | 20 |
Table 3: Effects on Cellular Processes and In Vivo Models
| Compound | Model | Effect | Quantitative Data | Reference |
| This compound | Rat Red Blood Cells (MCT1) | Inhibition of L-lactate transport | 10 µM reduces uptake to 30% of control | |
| C5 (novel MPC inhibitor) | 4T1 & 67NR murine breast cancer cells | Inhibition of cell proliferation, intracellular lactate accumulation | - | |
| C5 (novel MPC inhibitor) | Syngeneic murine tumor models (4T1, 67NR) | Significant reduction in tumor burden | - | |
| MSDC-0602K | Humans with NASH | Improved glycemic control | Statistically significant reductions in HbA1c, fasting plasma glucose, and insulin | |
| Zaprinast, 7ACC2 | Diet-induced obese mice | Improved glucose tolerance | - |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are for reference only and have not been independently confirmed.
1. Measurement of Pyruvate-Dependent Respiration in Isolated Mitochondria
-
Mitochondria Isolation: Mitochondria are isolated from tissues (e.g., rat heart, liver) by differential centrifugation. The tissue is homogenized in an ice-cold isolation buffer, and the homogenate is centrifuged at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at a higher speed to pellet the mitochondria.
-
Respiration Assay: Mitochondrial respiration is measured using an oxygen electrode in a sealed, temperature-controlled chamber.
-
Procedure:
-
Isolated mitochondria are suspended in a respiration medium.
-
Pyruvate is added as the respiratory substrate.
-
The rate of oxygen consumption is recorded.
-
Inhibitors (e.g., this compound) are titrated into the chamber at various concentrations to determine their effect on the rate of pyruvate-supported respiration.
-
The Ki and the concentration of inhibitor binding sites are calculated from these titration curves.
-
2. Direct Measurement of Pyruvate Transport
-
Model Systems: The assay can be performed using isolated mitochondria from sources like rat liver or yeast.
-
Procedure:
-
Isolated mitochondria are incubated with radiolabeled pyruvate (e.g., [14C]-pyruvate).
-
The transport process is stopped at various time points by adding a potent inhibitor (e.g., α-cyano-4-hydroxycinnamate) and rapidly separating the mitochondria from the incubation medium via centrifugation through a layer of silicone oil.
-
The amount of radiolabeled pyruvate taken up by the mitochondria is quantified by scintillation counting of the mitochondrial pellet.
-
To determine the inhibitory effect of compounds like this compound, the assay is performed in the presence of varying concentrations of the inhibitor.
-
3. In Vivo Tumor Growth Studies
-
Animal Models: Syngeneic murine tumor models, such as those using 4T1 and 67NR breast cancer cells, are utilized.
-
Procedure:
-
Tumor cells are implanted into the appropriate site in the mice (e.g., mammary fat pad).
-
Once tumors are established, mice are randomized into control and treatment groups.
-
The treatment group receives the MPC inhibitor (e.g., compound C5) via a specified route and schedule. The control group receives a vehicle.
-
Tumor size is measured regularly using calipers.
-
At the end of the study, tumors are excised and weighed to determine the final tumor burden.
-
Mandatory Visualization
The following diagrams illustrate key pathways and workflows related to the action of this compound.
Caption: this compound inhibits the Mitochondrial Pyruvate Carrier (MPC).
Caption: Workflow for measuring mitochondrial respiration inhibition.
Caption: Metabolic shifts resulting from MPC inhibition.
References
GW604714X: A New Era of Precision in Mitochondrial Pyruvate Carrier Inhibition
A Comparative Guide for Researchers and Drug Development Professionals
The mitochondrial pyruvate carrier (MPC) has emerged as a critical regulator of cellular metabolism, making it a compelling target for therapeutic intervention in a range of diseases, including metabolic disorders, cancer, and neurodegenerative conditions. For years, research in this field has been dominated by first-generation MPC inhibitors. However, the advent of GW604714X, a novel thiazolidine compound, marks a significant advancement, offering researchers a tool with unparalleled potency and specificity. This guide provides a comprehensive evaluation of the advantages of this compound over its predecessors, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
Unprecedented Potency and Specificity of this compound
This compound distinguishes itself from first-generation MPC inhibitors primarily through its exceptional potency and high specificity. Experimental data consistently demonstrates that this compound inhibits the MPC at nanomolar concentrations, significantly lower than those required for first-generation inhibitors like UK-5099.
Table 1: Comparative Potency of MPC Inhibitors
| Compound | Type | Target | Ki (nM) | IC50 (nM) |
| This compound | Thiazolidine | MPC | < 0.1[1][2], 0.057[2][3] | - |
| UK-5099 | α-cyanocinnamate derivative | MPC | ~5-10 | 52.6 ± 8.3[4] |
| Zaprinast | PDE inhibitor | MPC | - | 321 ± 42 |
| Lonidamine | Anti-cancer agent | MPC | - | 4600 ± 1300 |
| Mitoglitazone | Thiazolidinedione | MPC | - | 2700 ± 800 |
The data clearly illustrates that this compound is orders of magnitude more potent than the widely used first-generation inhibitor, UK-5099. This enhanced potency allows for more precise targeting of the MPC in cellular and in vivo studies, minimizing the potential for off-target effects.
Superior Selectivity: A Key Advantage
A significant drawback of many first-generation MPC inhibitors is their lack of selectivity, leading to confounding off-target effects. For instance, thiazolidinediones are known to activate the peroxisome proliferator-activated receptor-gamma (PPARγ), while UK-5099 has been shown to inhibit the NLRP3 inflammasome. This compound exhibits remarkable selectivity for the MPC over other transporters, most notably the plasma membrane monocarboxylate transporter (MCT1).
Table 2: Selectivity Profile of this compound
| Compound | Target | Off-Target | Selectivity Margin |
| This compound | MPC | MCT1 | > 4 orders of magnitude |
This high degree of selectivity ensures that the observed biological effects are directly attributable to the inhibition of mitochondrial pyruvate transport, a critical factor for the accurate interpretation of experimental results.
Mechanism of Action: Reversible Covalent Modification
This compound, like α-cyanocinnamate derivatives, is believed to act via an activated double bond that interacts with a critical cysteine residue on the MPC. However, studies suggest that this covalent modification is reversible, a feature that may contribute to its favorable pharmacological profile.
Signaling Pathway and Experimental Workflow
To visualize the central role of the MPC and the experimental approach to its study, the following diagrams are provided.
Caption: Mitochondrial Pyruvate Carrier (MPC) Signaling Pathway.
Caption: Experimental Workflow for Evaluating MPC Inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
Isolation of Mitochondria
This protocol is adapted from standard procedures for isolating mitochondria from rat liver or cultured cells.
-
Materials: Isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4), Dounce homogenizer, centrifuges.
-
Procedure:
-
Mince fresh tissue or collect cultured cells and wash with ice-cold isolation buffer.
-
Homogenize the tissue or cells using a Dounce homogenizer on ice.
-
Centrifuge the homogenate at low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the mitochondria.
-
Wash the mitochondrial pellet by resuspending in isolation buffer and repeating the high-speed centrifugation.
-
Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer and determine the protein concentration using a standard assay (e.g., BCA assay).
-
[14C]-Pyruvate Uptake Assay in Isolated Mitochondria
This assay directly measures the transport of pyruvate into mitochondria.
-
Materials: Isolated mitochondria, incubation buffer (e.g., 120 mM KCl, 10 mM HEPES, 1 mM EGTA, pH 7.2), [14C]-pyruvate, MPC inhibitors (this compound, first-generation inhibitors), stop solution (e.g., ice-cold incubation buffer with a high concentration of a non-radiolabeled MPC inhibitor like UK-5099), scintillation fluid.
-
Procedure:
-
Pre-incubate isolated mitochondria with the desired concentration of the MPC inhibitor or vehicle control in incubation buffer at room temperature.
-
Initiate the transport reaction by adding [14C]-pyruvate to the mitochondrial suspension.
-
After a short incubation period (e.g., 1-2 minutes), terminate the reaction by adding ice-cold stop solution.
-
Rapidly separate the mitochondria from the incubation medium by centrifugation through a layer of silicone oil or by rapid filtration.
-
Lyse the mitochondrial pellet and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the rate of pyruvate uptake and determine the IC50 and Ki values for each inhibitor.
-
Mitochondrial Respiration Assay
This assay assesses the functional consequence of MPC inhibition on mitochondrial oxygen consumption.
-
Materials: Isolated mitochondria, respiration buffer (e.g., containing KCl, KH2PO4, MgCl2, EGTA, and fatty acid-free BSA), respiratory substrates (e.g., pyruvate, malate), ADP, MPC inhibitors, high-resolution respirometer (e.g., Oroboros Oxygraph-2k).
-
Procedure:
-
Add isolated mitochondria to the respirometer chamber containing respiration buffer.
-
Add respiratory substrates (e.g., pyruvate and malate) to stimulate state 2 respiration.
-
Add a saturating concentration of ADP to induce state 3 respiration (oxidative phosphorylation).
-
Titrate the MPC inhibitor into the chamber and record the dose-dependent inhibition of pyruvate-driven oxygen consumption.
-
Calculate the IC50 for the inhibition of state 3 respiration.
-
Determination of Inhibitor Selectivity (MPC vs. MCT1)
This involves comparing the inhibitory potency of the compound on both transporters.
-
MPC Inhibition: Determined using the [14C]-pyruvate uptake assay or mitochondrial respiration assay as described above.
-
MCT1 Inhibition: Can be assessed using various methods, including:
-
[14C]-L-lactate uptake in red blood cells: Red blood cells express high levels of MCT1. The protocol is similar to the mitochondrial pyruvate uptake assay, but uses [14C]-L-lactate as the substrate.
-
Xenopus oocyte expression system: Express human MCT1 in Xenopus oocytes and measure the uptake of a radiolabeled substrate in the presence and absence of the inhibitor.
-
-
Selectivity Calculation: The selectivity is determined by the ratio of the IC50 or Ki value for MCT1 to that for the MPC.
Conclusion
This compound represents a significant leap forward in the pharmacological toolkit for studying mitochondrial pyruvate metabolism. Its superior potency and selectivity overcome the key limitations of first-generation MPC inhibitors, enabling more precise and reliable experimental outcomes. For researchers in both academic and industrial settings, this compound offers a powerful means to dissect the intricate roles of the MPC in health and disease, and to accelerate the development of novel therapeutics targeting this crucial metabolic checkpoint.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and characterisation of a new class of highly specific and potent inhibitors of the mitochondrial pyruvate carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Key features of inhibitor binding to the human mitochondrial pyruvate carrier hetero-dimer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of GW604714X: A Comprehensive Guide for Laboratory Personnel
GW604714X is a potent inhibitor of the mitochondrial pyruvate carrier (MPC). Due to its significant biological activity, it must be handled and disposed of with care to prevent unintended environmental release and ensure personnel safety. The following procedures provide a framework for the safe management and disposal of this compound waste.
Chemical and Physical Properties of this compound
A summary of the known properties of this compound is presented below. This information is crucial for a proper risk assessment prior to handling and disposal.
| Property | Value |
| Molecular Formula | C₂₀H₁₈FN₃O₄S₂ |
| Molecular Weight | 463.51 g/mol |
| Appearance | A solid powder |
| Solubility | Soluble in DMSO |
| Storage Conditions | Store at -20°C for short-term, -80°C for long-term |
Step-by-Step Disposal Procedure for this compound Waste
All materials contaminated with this compound, including stock solutions, diluted solutions, contaminated labware (e.g., pipette tips, tubes, vials), and personal protective equipment (PPE), should be treated as hazardous chemical waste.
Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing the appropriate PPE:
-
Gloves: Nitrile gloves are recommended. Double-gloving may be appropriate when handling concentrated waste.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat should be worn and buttoned.
-
Respiratory Protection: If there is a risk of aerosolization of the powdered compound, a fit-tested N95 respirator or a higher level of respiratory protection may be necessary. All handling of the solid compound should be performed in a certified chemical fume hood.
Waste Segregation and Containment
Proper segregation of waste is critical to ensure safe handling and disposal.[1]
-
Solid Waste:
-
Collect all contaminated solid waste, such as unused powder, contaminated gloves, weigh boats, and pipette tips, in a designated, leak-proof hazardous waste container.[2]
-
The container must be compatible with the chemical properties of this compound and any solvents used. A high-density polyethylene (HDPE) container is a suitable option.
-
Do not mix this compound waste with other incompatible waste streams.[3]
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including stock solutions, experimental solutions, and solvent rinses, in a sealable, leak-proof hazardous waste container.[4]
-
The container should be clearly marked and made of a material compatible with the solvents used (e.g., glass or HDPE for organic solvents).
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.[3]
-
-
Sharps Waste:
-
Any sharps, such as needles or razor blades, contaminated with this compound should be disposed of in a designated, puncture-resistant sharps container for chemically contaminated sharps.
-
Labeling of Waste Containers
Proper labeling is a regulatory requirement and essential for the safety of waste handlers.
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label should also include:
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste.
-
A list of all other chemical components in the container (e.g., DMSO, ethanol).
-
The date the waste was first added to the container.
-
The name of the principal investigator and the laboratory location.
-
Storage of Hazardous Waste
-
Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.
-
Ensure that the waste containers are kept closed at all times, except when adding waste.
-
Store the waste in a secondary containment bin to prevent spills.
-
Segregate the this compound waste from incompatible materials.
Arranging for Waste Disposal
-
Once the waste container is full or has been in storage for the maximum allowable time per your institution's policy (typically 6-12 months), arrange for its collection by your institution's EHS department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This is often done through an online system.
Experimental Protocol: Safe Handling of Potent Small Molecule Inhibitors
The following protocol outlines the safe handling procedures for potent compounds like this compound in a laboratory setting. Adherence to these steps will minimize the risk of exposure and contamination.
-
Preparation and Planning:
-
Review the available safety information for the compound.
-
Identify the location of all necessary safety equipment, including the chemical fume hood, safety shower, and eyewash station.
-
Prepare all necessary materials and equipment before handling the compound.
-
-
Weighing the Compound:
-
Perform all weighing of the powdered this compound in a certified chemical fume hood or a powder containment hood to prevent inhalation of the dust.
-
Use a dedicated set of spatulas and weigh boats for the compound.
-
Clean the balance and surrounding area immediately after weighing.
-
-
Preparing Stock Solutions:
-
Prepare stock solutions in a chemical fume hood.
-
Add the solvent to the powdered compound slowly to avoid splashing.
-
Cap the vial or tube securely and vortex or sonicate to ensure complete dissolution.
-
-
Performing Experiments:
-
When performing experiments with this compound, clearly label all tubes and plates.
-
Work over a disposable absorbent bench liner to contain any potential spills.
-
After the experiment is complete, decontaminate all non-disposable equipment that came into contact with the compound. If a validated decontamination procedure is not available, a thorough rinse with an appropriate solvent, with the rinse collected as hazardous waste, is a prudent measure.
-
-
Spill Cleanup:
-
In the event of a small spill, alert others in the area.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Carefully collect the absorbent material and place it in the solid hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
For large spills, evacuate the area and contact your institution's EHS department immediately.
-
Logical Workflow for Laboratory Chemical Waste Disposal
The following diagram illustrates the general decision-making process and workflow for the proper disposal of chemical waste in a laboratory setting.
Caption: Workflow for the safe disposal of laboratory chemical waste.
References
Essential Safety and Handling of GW604714X: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring safety in the laboratory is paramount, particularly when handling potent, biologically active compounds like GW604714X. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, a potent and highly specific inhibitor of the mitochondrial pyruvate carrier (MPC).[1][2] Adherence to these procedures is critical to minimize exposure and ensure a safe research environment.
Disclaimer: This document provides guidance based on general best practices for handling potent chemical compounds. The specific Safety Data Sheet (SDS) for this compound must be obtained from the supplier and thoroughly reviewed before any handling, storage, or disposal of this material.
I. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for various procedures involving this compound.
| Procedure | Required Personal Protective Equipment | Notes |
| Unpacking and Storage | Double nitrile gloves, lab coat, safety glasses with side shields. | Inspect packaging for any breaches before handling. Store in a designated, restricted-access area. |
| Handling of Solid Compound (Weighing, Aliquoting) | Double nitrile gloves, disposable gown with tight-fitting cuffs, chemical splash goggles, face shield, and a NIOSH-approved respirator (e.g., N95 or higher). | All manipulations of the solid compound must be performed in a certified chemical fume hood, ventilated balance enclosure, or glove box to prevent aerosolization. |
| Preparation of Solutions | Double nitrile gloves, disposable gown, chemical splash goggles, and a face shield. | Conduct all solution preparations within a certified chemical fume hood. |
| General Laboratory Use of Solutions | Nitrile gloves, lab coat, and safety glasses with side shields. | Handle solutions within a fume hood. |
| Spill Cleanup | Double nitrile gloves, disposable gown, chemical splash goggles, face shield, and appropriate respiratory protection. | Use a spill kit specifically designed for chemical hazards. |
| Waste Disposal | Double nitrile gloves, lab coat, and safety glasses with side shields. | Ensure waste containers are properly labeled and sealed. |
II. Operational Plan for Safe Handling
A systematic workflow is essential for minimizing the risk of exposure when working with this compound. The following step-by-step procedures should be followed.
A. Engineering Controls:
-
Primary Containment: All procedures involving the handling of solid this compound or the preparation of stock solutions must be conducted in a primary containment device such as a certified chemical fume hood, a ventilated balance enclosure, or a glove box.[3][4]
-
Ventilation: Ensure adequate general laboratory ventilation. The HVAC system should be designed for single-pass air to prevent recirculation of contaminated air.[3]
-
Designated Area: A specific area of the laboratory should be designated for the handling of potent compounds like this compound. This area should be clearly marked and access should be restricted.
B. Handling the Solid Compound:
-
Preparation: Before starting, ensure the designated handling area is clean and uncluttered. Prepare all necessary equipment, including weighing paper, spatulas, and pre-labeled containers.
-
Weighing: Carefully weigh the desired amount of this compound solid within the primary containment device. Use smooth, deliberate movements to avoid creating dust.
-
Transfer: Use a dedicated spatula to transfer the solid to the receiving vessel.
C. Preparing Solutions:
-
Solvent Addition: Slowly add the solvent to the solid to avoid splashing.
-
Dissolution: If necessary, gently swirl or sonicate the mixture within the containment device to ensure complete dissolution.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard warnings.
D. Storage:
-
Solid Compound: Store this compound powder in a tightly sealed container in a designated, locked, and ventilated cabinet. Follow the supplier's recommendations for storage temperature. Stock solutions can be stored at -80°C for 6 months or -20°C for 1 month.
-
Solutions: Store solutions in clearly labeled, sealed containers in a secondary containment vessel (e.g., a beaker or tray) to contain any potential leaks.
III. Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and exposure to personnel. All waste generated from handling this compound is considered hazardous chemical waste.
A. Waste Segregation and Collection:
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, weighing paper, and pipette tips, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container labeled for cytotoxic or hazardous chemical waste.
B. Decontamination:
-
Work Surfaces: At the end of each procedure, thoroughly decontaminate all work surfaces within the primary containment device with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.
-
Equipment: Decontaminate all non-disposable equipment that has come into contact with this compound according to your institution's established procedures.
C. Final Disposal:
-
All hazardous waste must be disposed of through your institution's EHS office. Follow their specific guidelines for waste pickup and disposal. Do not dispose of this compound down the drain or in the regular trash.
IV. Experimental Protocols and Data
While specific experimental protocols will vary depending on the research application, all experiments involving this compound should be designed to minimize the quantity of material used and the number of personnel exposed.
| Parameter | Value | Reference |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month |
V. Safe Handling and Disposal Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
